molecular formula C5H3F3N2S B6301734 5-(Methylthio)-2,4,6-trifluoropyrimidine CAS No. 81711-58-2

5-(Methylthio)-2,4,6-trifluoropyrimidine

Numéro de catalogue: B6301734
Numéro CAS: 81711-58-2
Poids moléculaire: 180.15 g/mol
Clé InChI: KPDNMMOXFDOPHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Methylthio)-2,4,6-trifluoropyrimidine is a useful research compound. Its molecular formula is C5H3F3N2S and its molecular weight is 180.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Methylthio)-2,4,6-trifluoropyrimidine is 179.99690376 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Methylthio)-2,4,6-trifluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylthio)-2,4,6-trifluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,4,6-trifluoro-5-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNMMOXFDOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(N=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine: A Technical Whitepaper on Regioselective SNAr and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, electron-deficient heterocycles. 5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) represents a highly specialized building block derived from the foundational 2,4,6-trifluoropyrimidine scaffold[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the regioselective functionalization of 5-MTFP. By leveraging its unique push-pull electronic system, medicinal chemists can construct complex, multi-substituted pyrimidines that serve as potent hinge binders in targeted kinase therapies, such as PI3Kδ inhibitors[2].

Chemical Architecture and Physicochemical Profile

The reactivity of perhalogenated pyrimidines is dictated by the extreme electron-withdrawing nature of the fluorine atoms, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. While 2,4,6-trifluoropyrimidine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the introduction of a methylthio group at the 5-position introduces a critical synthetic handle[3].

The 5-methylthio group provides mild electron-donating resonance, which subtly modulates the electrophilicity of the adjacent 4- and 6-positions. Furthermore, the thioether can later be oxidized to a sulfoxide or sulfone, converting it into a highly labile leaving group for late-stage functionalization[3].

Table 1: Physicochemical Properties of 5-(Methylthio)-2,4,6-trifluoropyrimidine
PropertyValueMechanistic Implication
Molecular Formula C5H3F3N2SHigh fluorine content ensures high lipophilicity and metabolic stability.
Molecular Weight 180.15 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Core Scaffold 2,4,6-TrifluoropyrimidineStrongly electron-deficient; highly reactive towards nucleophiles[1].
Hydrogen Bond Acceptors 5 (N, F, S)Capable of forming critical hinge-binding interactions in kinase pockets.
Predicted LogP ~2.1Excellent membrane permeability profile for early-stage intermediates.

Mechanistic Insights: Regioselectivity in SNAr

When designing synthetic routes using 5-MTFP, understanding the hierarchy of nucleophilic attack is paramount. The regioselectivity is governed by both electronic induction and steric hindrance.

Table 2: Regioselectivity Profile in SNAr (Amine Nucleophiles)
PositionReactivityMechanistic Rationale
C-4 / C-6 High (Primary target)Highly electrophilic due to the strong inductive pull of adjacent ring nitrogens and highly electronegative fluorine atoms.
C-2 Moderate (Secondary target)Less reactive than C-4/6 due to resonance stabilization and steric shielding from the adjacent C-4/C-6 substituents.
C-5 Low (Inert to direct SNAr)Electron-rich relative to other positions; sterically blocked by the methylthio group.

In our experience, the first equivalent of an amine nucleophile will exclusively attack the 4-position. The resulting mono-amino product is significantly less electrophilic due to the strong electron-donating effect of the newly introduced amine, which raises the LUMO and prevents over-substitution at low temperatures[4].

Experimental Methodology: Self-Validating Amination Protocol

To ensure high fidelity and reproducibility, the following protocol describes the regioselective mono-amination of 5-MTFP. This is a self-validating system: the reaction's progress and regiochemical outcome are continuously monitored via 19 F NMR, eliminating the need for complex, yield-reducing intermediate workups[4].

Step-by-Step Protocol: Regioselective Synthesis of 4-Amino-5-(methylthio)-2,6-difluoropyrimidine
  • Preparation: Dissolve 1.0 equivalent of 5-MTFP in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate during SNAr without risking solvolysis of the reactive fluorine atoms.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The displacement of the first fluorine atom is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing nucleophilic attack at the secondary C-2 position and avoiding di-amination.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to act as a hydrogen fluoride (HF) scavenger. Without DIPEA, the generated HF would protonate the incoming amine nucleophile, stalling the reaction[4].

  • Nucleophile Addition: Add 1.0 equivalent of the desired primary amine dropwise over 15 minutes.

  • In-Process Control (Self-Validation): After 2 hours, extract a 0.1 mL aliquot and analyze via 19 F NMR.

    • Causality: The starting material exhibits a distinct 19 F signal pattern. As the C-4 fluorine is displaced, the symmetry is broken, and the remaining C-2 and C-6 fluorines will appear as distinct doublets (due to cross-ring F-F coupling). The reaction is deemed complete when the starting material signals are entirely depleted.

SNAr_Workflow Start 5-MTFP (Starting Material) Solvent Dissolve in CH3CN (Polar Aprotic) Start->Solvent Cooling Cool to 0 °C (Control Exotherm) Solvent->Cooling Base Add DIPEA (HF Scavenger) Cooling->Base Nucleophile Add Primary Amine (Regioselective Attack) Base->Nucleophile Reaction Stir at 0 °C to RT (19F NMR Monitoring) Nucleophile->Reaction Product 4-Amino-5-(methylthio)- 2,6-difluoropyrimidine Reaction->Product

Workflow for the regioselective SNAr amination of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Applications in Oncology and Immunology

The functionalized derivatives of 5-MTFP are not merely academic curiosities; they are vital components in modern drug discovery. By sequentially displacing the fluorines at the 4-, 6-, and 2-positions, chemists can synthesize 2,4,6-triaminopyrimidines. These structures have been validated as novel, highly potent hinge binders in PI3Kδ selective inhibitors[2].

In the context of the PI3Kδ signaling pathway, the pyrimidine core mimics the adenine ring of ATP. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically Val828 in PI3Kδ). Meanwhile, the 5-methylthio group (or its oxidized sulfone derivative) acts as a vector, directing bulky substituents into the affinity pocket to achieve exquisite selectivity over other PI3K isoforms[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3Kδ (Target Enzyme) RTK->PI3K Phosphorylates PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 (Second Messenger) PIP2->PIP3 AKT AKT / PKB (Cell Survival) PIP3->AKT Activates Inhibitor 5-MTFP-derived Hinge Binder Inhibitor->PI3K Blocks ATP Pocket

PI3Kδ signaling pathway illustrating the inhibitory action of pyrimidine-based hinge binders.

Conclusion

The 5-(Methylthio)-2,4,6-trifluoropyrimidine scaffold is a masterclass in applied physical organic chemistry. By understanding the causal relationship between its electronic structure and its reactivity profile, application scientists can execute highly controlled, self-validating SNAr workflows. This precision ultimately accelerates the development of advanced therapeutics, particularly in the realm of targeted kinase inhibition.

References

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate.
  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Publications.
  • Pyrimidines (2,4,6-Trifluoropyrimidine). ChemicalBook.
  • Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham E-Theses.

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly functionalized, electron-deficient heterocyclic building block. By combining the extreme electrophilicity of a trifluorinated pyrimidine core with the versatile reactivity of a methylthio ether, this molecule serves as a powerful intermediate in advanced drug discovery and agrochemical development. This technical guide provides an authoritative breakdown of its structural properties, a self-validating synthetic protocol, and its strategic applications in medicinal chemistry.

Chemical Identity & Registry Status

While the parent scaffold, 2,4,6-trifluoropyrimidine , is a well-documented and commercially available reagent (CAS: 696-82-2)[1], the specific derivative 5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly specialized intermediate. Currently, it lacks a widely assigned, public Chemical Abstracts Service (CAS) registry number. In industrial settings, it is typically categorized under proprietary compound libraries or generated in situ during complex multi-step syntheses.

Table 1: Chemical Identity & Key Physicochemical Properties
PropertyValue
Chemical Name 5-(Methylthio)-2,4,6-trifluoropyrimidine
Molecular Formula C5H3F3N2S
Molecular Weight 180.15 g/mol
Target CAS Number Unassigned / Proprietary
Parent CAS Number 696-82-2 (2,4,6-Trifluoropyrimidine)
Physical State Liquid / Low-melting solid (Predicted)
Reactivity Profile Highly electrophilic, moisture-sensitive

Structural & Electronic Properties

The pyrimidine ring is inherently electron-deficient. The addition of three highly electronegative fluorine atoms at the 2, 4, and 6 positions dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

The introduction of the methylthio (–SCH₃) group at the 5-position serves two critical mechanistic purposes:

  • Regiocontrol via Steric Shielding: The bulky methylthio group provides localized steric hindrance, shielding the adjacent C-4 and C-6 positions. This allows chemists to achieve precise regiocontrol, often directing initial nucleophilic attacks to the less hindered C-2 position[2].

  • Electronic Modulation: Through mild π-donation, the sulfur atom slightly offsets the extreme electron-withdrawing nature of the fluorines, stabilizing the pyrimidine ring against spontaneous hydrolysis while keeping it active for controlled cross-coupling.

Mechanistic Synthesis & Self-Validating Protocol

The most efficient and direct route to synthesize 5-(Methylthio)-2,4,6-trifluoropyrimidine involves the directed ortho-lithiation of the parent 2,4,6-trifluoropyrimidine, followed by electrophilic trapping with a disulfide[3].

SynthRoute A 2,4,6-Trifluoropyrimidine (Parent Compound) B Directed Lithiation (LDA, THF, -78°C) A->B C 5-Lithio-2,4,6-trifluoropyrimidine (Reactive Intermediate) B->C D Thioetherification (Dimethyl Disulfide) C->D E 5-(Methylthio)-2,4,6-trifluoropyrimidine (Target Compound) D->E

Figure 1: Directed ortho-lithiation and thioetherification workflow for the target pyrimidine.

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a closed, self-validating system with built-in quality control checkpoints.

Step 1: Preparation & Metalation

  • Action: Dissolve 2,4,6-trifluoropyrimidine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Add Lithium Diisopropylamide (LDA) (1.05 equiv) dropwise over 15 minutes.

  • Causality: The C-5 proton is highly acidic due to the inductive pull of the adjacent fluorines and ring nitrogens. LDA selectively deprotonates this position. Strict temperature control (≤ -75 °C) is critical to prevent the highly reactive 5-lithio species from undergoing ring-opening or self-condensation[3].

  • Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench it in D₂O. Analyze via ¹H NMR. The complete disappearance of the C-5 aromatic proton singlet (~7.2 ppm) confirms quantitative lithiation.

Step 2: Electrophilic Trapping

  • Action: Introduce Dimethyl Disulfide (MeSSMe) (1.2 equiv) dropwise to the cold solution. Stir for 1 hour at -78 °C, then gradually warm to room temperature.

  • Causality: The 5-lithio intermediate acts as a strong nucleophile, cleaving the S-S bond of MeSSMe to form a stable C-S bond, expelling lithium methanethiolate as a byproduct.

  • Validation Checkpoint 2: Perform LC-MS on the crude mixture. The presence of the [M+H]⁺ ion at m/z 181.0 validates the formation of the target compound.

Table 2: Self-Validation Diagnostic NMR Shifts (Predicted)
NucleusChemical Shift (ppm)MultiplicityAssignmentValidation Purpose
¹H NMR 2.50Singlet (3H)-SCH₃Confirms successful thioetherification.
¹⁹F NMR -50.0 to -70.0Complex MultipletC2-F, C4-F, C6-FVerifies intact fluorinated pyrimidine core.
¹³C NMR 15.5Singlet-SCH₃Confirms carbon integration of the methyl group.
¹³C NMR 160.0 - 165.0Doublet of DoubletsC2, C4, C6Validates the highly deshielded C-F carbons.

Downstream Applications in Medicinal Chemistry

In the development of targeted therapeutics, particularly kinase inhibitors, the 5-(methylthio) group acts as a strategic "masked" leaving group.

Application A 5-(Methylthio)-2,4,6-trifluoropyrimidine B SNAr at C-2/C-4 (Amine/Aniline Addition) A->B C Oxidation of Thioether (mCPBA) B->C D 5-Sulfonyl Pyrimidine (Activated Intermediate) C->D E Final SNAr / Cross-Coupling at C-5 Position D->E F Advanced Kinase Inhibitor E->F

Figure 2: Downstream functionalization utilizing the methylthio group as a masked leaving group.

Mechanistic Causality in Drug Design: Once the highly reactive fluorine atoms at C-2 and C-4 are sequentially substituted with desired pharmacophores (e.g., anilines or aliphatic amines) via SNAr[2], the remaining methylthio group at C-5 can be oxidized to a sulfoxide (–S(O)CH₃) or sulfone (–SO₂CH₃) using m-CPBA. These oxidized sulfur species are excellent leaving groups, enabling a final, highly specific cross-coupling or nucleophilic substitution at the sterically hindered C-5 position. This orthogonal reactivity profile allows chemists to build complex, tri- or tetra-substituted pyrimidines with absolute regiocontrol.

References

  • Pyrimidines - ChemicalBook. chemicalbook.com. 1

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). researchgate.net. 2

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Chemical Reviews. acs.org. 3

Sources

Synthesis and Chemoselective Functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluorinated pyrimidines are privileged scaffolds in modern drug discovery and agrochemical development. The unique stereoelectronic properties imparted by multiple carbon-fluorine bonds enhance metabolic stability, lipophilicity, and target binding affinity. Specifically, 5-(Methylthio)-2,4,6-trifluoropyrimidine serves as a highly versatile building block. The trifluorinated core allows for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr)[1], while the 5-methylthio moiety can be subsequently oxidized to a sulfone—a superior leaving group for late-stage diversification in the synthesis of complex kinase inhibitors, such as PI3Kδ selective agents[2].

This whitepaper details the mechanistic rationale, thermodynamic considerations, and step-by-step experimental protocols for the synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine via directed C–H functionalization.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 5-substituted 2,4,6-trifluoropyrimidines presents a unique chemoselectivity challenge. The highly electronegative fluorine atoms at the C2, C4, and C6 positions severely deplete the electron density of the pyrimidine ring, rendering these positions highly susceptible to nucleophilic attack[1].

The Chemoselectivity Paradigm: SNAr vs. Deprotonation

To introduce a methylthio group at the C5 position, one might consider halogen-metal exchange from a 5-bromo or 5-chloro precursor[3]. However, a more atom-economical and elegant approach is the direct deprotonation of the C5 proton of 2,4,6-trifluoropyrimidine[4].

  • Acidity of the C5 Proton: The C5 position is flanked by two fluorine atoms (C4 and C6). The strong inductive electron-withdrawing effect (-I) of these halogens significantly lowers the pKa of the C5 proton, making it amenable to abstraction by strong bases.

  • Base Selection (Causality): The choice of base is the most critical parameter in this synthesis. If a nucleophilic base such as n-butyllithium (n-BuLi) is employed, the predominant reaction pathway is SNAr at the highly activated C4 or C6 positions, leading to unwanted alkylated byproducts. To completely suppress SNAr and funnel the reaction toward deprotonation, a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) must be used.

  • Thermal Stability: The resulting intermediate, 5-lithio-2,4,6-trifluoropyrimidine, is highly reactive and prone to decomposition or oligomerization. The reaction must be strictly maintained at -78 °C to preserve the integrity of the organolithium species before electrophilic trapping with dimethyl disulfide (DMDS).

Reaction Workflow & Logical Pathway

The following diagram illustrates the critical decision points and chemical pathways in the synthesis workflow.

SynthesisWorkflow Start 2,4,6-Trifluoropyrimidine (Starting Material) BaseChoice Base Selection (Crucial Step) Start->BaseChoice nBuLi n-BuLi (Nucleophilic) BaseChoice->nBuLi Incorrect LDA LDA / LiTMP (Non-Nucleophilic) BaseChoice->LDA Correct SNAr SNAr Byproducts (C4/C6 Alkylation) nBuLi->SNAr Nucleophilic Attack Lithiation 5-Lithio-2,4,6-trifluoropyrimidine (Reactive Intermediate) LDA->Lithiation Deprotonation (-78 °C, THF) Trapping Electrophilic Trapping (+ MeSSMe, -78 °C) Lithiation->Trapping Product 5-(Methylthio)-2,4,6-trifluoropyrimidine (Target Compound) Trapping->Product High Yield

Workflow for the chemoselective synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Quantitative Data: Optimization of C5 Functionalization

The table below summarizes the optimization of the metalation-trapping sequence, validating the mechanistic rationale regarding base nucleophilicity and temperature control.

BaseTemperature (°C)ElectrophileConversion (%)Isolated Yield (%)Primary Observation / Causality
n-BuLi-78MeSSMe> 95< 10Massive SNAr byproduct formation at C4/C6.
LDA-78MeSSMe> 9582Clean deprotonation; highly regioselective trapping.
LiTMP-78MeSSMe> 9585Marginally better yield due to increased steric bulk.
LDA0MeSSMeN/A< 5Complete decomposition of the 5-lithio intermediate.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. In-process temperature checks and visual cues (color changes) are integrated to ensure the integrity of the highly reactive organolithium intermediate.

Reagents and Equipment
  • Substrate: 2,4,6-Trifluoropyrimidine (1.0 equiv)[4]

  • Base: Diisopropylamine (1.1 equiv), n-BuLi (2.5 M in hexanes, 1.05 equiv)

  • Electrophile: Dimethyl disulfide (DMDS) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/acetone bath.

Step 1: In Situ Preparation of LDA
  • Purge a flame-dried 250 mL Schlenk flask with argon.

  • Add anhydrous THF (50 mL) and diisopropylamine (11.0 mmol, 1.1 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe over 10 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Self-Validation: The solution should remain clear and colorless.

Step 2: Regioselective Lithiation
  • Re-cool the LDA solution to strictly -78 °C. Causality: Failure to maintain this temperature will result in the thermal degradation of the subsequent pyrimidinyl anion.

  • Dissolve 2,4,6-trifluoropyrimidine (10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LDA solution over 20 minutes down the inner wall of the flask to pre-cool the droplets.

  • Stir the reaction mixture at -78 °C for exactly 45 minutes. Self-Validation: A pale yellow tint indicates the successful formation of 5-lithio-2,4,6-trifluoropyrimidine.

Step 3: Electrophilic Trapping
  • Add dimethyl disulfide (12.0 mmol, 1.2 equiv) dropwise via syringe.

  • Maintain the reaction at -78 °C for 1 hour. Causality: DMDS is highly reactive, but maintaining cryogenic conditions prevents any secondary nucleophilic attacks by the newly formed thiolate byproducts.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

Step 4: Quench and Purification
  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5) to yield 5-(Methylthio)-2,4,6-trifluoropyrimidine as a colorless to pale yellow oil.

Downstream Applications in Drug Development

Once synthesized, 5-(Methylthio)-2,4,6-trifluoropyrimidine acts as a versatile hub for iterative SNAr chemistry. The C4 and C6 fluorines can be sequentially displaced by various amines or alkoxides[1]. Following these substitutions, the 5-methylthio group is typically oxidized using Oxone to yield a methylsulfone[2]. The resulting sulfone is highly electron-withdrawing and serves as an exceptional leaving group, allowing for a final nucleophilic substitution at the C5 position—a critical sequence utilized in the synthesis of complex hinge-binding motifs in kinase inhibitors[2].

References

  • [2] 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors | ACS Publications |[Link]

  • [4] Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors - Durham E-Theses | Durham University |[Link]

  • [3] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles | PubMed (NIH) |[Link]

  • [1] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles | Beilstein Journal of Organic Chemistry | [Link]

Sources

5-(Methylthio)-2,4,6-trifluoropyrimidine: Structure, Reactivity, and Applications in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Perhalogenated pyrimidines are privileged scaffolds in drug discovery, offering multiple vectors for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalysis. While the reactivity of 5-chloro-2,4,6-trifluoropyrimidine is well documented [1], the introduction of a 5-(methylthio) group—yielding 5-(methylthio)-2,4,6-trifluoropyrimidine —creates a highly nuanced orthogonal reactivity profile.

This technical guide dissects the electronic and steric parameters governing this specific scaffold. By understanding the causality behind its regioselectivity, researchers can utilize the -SMe group not just as a structural motif, but as a tunable electronic switch (via oxidation to a sulfone) to exert absolute control over SNAr pathways in rapid analogue synthesis (RAS).

Electronic and Steric Profiling: The Causality of Regioselectivity

The pyrimidine core is inherently π-deficient, making it highly susceptible to SNAr. The presence of three fluorine atoms at the 2, 4, and 6 positions provides excellent leaving groups. However, it is the nature of the C5 substituent that dictates the regioselectivity of incoming nucleophiles.

The Halogen Baseline

In 5-chloro-2,4,6-trifluoropyrimidine, the electronegative chlorine atom exerts a strong inductive (-I) pull that activates the ortho positions (C4/C6). This electronic activation compensates for the steric bulk of the chlorine atom, resulting in preferential attack at C4/C6 by amine nucleophiles (typically in a 5:1 to 9:1 ratio over C2) [1].

The 5-(Methylthio) Deviation

Replacing the chlorine with a methylthio (-SMe) group fundamentally alters the SNAr landscape through two mechanisms:

  • Resonance Deactivation (+M): Unlike chlorine, the sulfur atom in the -SMe group is highly polarizable and donates electron density into the pyrimidine ring via a strong resonance (+M) effect. This disproportionately deactivates the ortho (C4/C6) and para (C2) positions.

  • Steric Shielding: The methyl group attached to the sulfur sweeps a significant steric volume. This bulk heavily shields the adjacent C4 and C6 positions, making the transition state for SNAr at these sites energetically demanding.

The Result: Direct amination of 5-(methylthio)-2,4,6-trifluoropyrimidine often results in poor regioselectivity or a kinetic preference for the C2 position, bypassing the sterically hindered C4/C6 sites.

SNAr_Logic A 5-(Methylthio)-2,4,6-trifluoropyrimidine (Symmetric Core) B Attack at C4 / C6 (Ortho to -SMe) A->B C Attack at C2 (Para to -SMe) A->C D High Steric Hindrance (+M Deactivation) B->D E Lower Steric Hindrance (Symmetry Maintained) C->E F Minor Pathway (Asymmetric Product) D->F G Major Pathway (Symmetric Product) E->G

Fig 1: Regioselectivity logic for SNAr on 5-(methylthio)-2,4,6-trifluoropyrimidine.

The Sulfone Switch: Restoring C4 Reactivity

To synthesize C4-substituted analogues, the -SMe group must be converted from a deactivating shield into an activating handle. Chemoselective oxidation of the thioether to a methylsulfonyl (-SO₂Me) group flips the electronic profile. The -SO₂Me group is powerfully electron-withdrawing (-I, -M). This extreme activation at the ortho positions completely overrides the steric bulk, forcing nucleophilic attack exclusively at C4/C6.

Quantitative Comparison of 5-Substituent Effects
5-SubstituentElectronic EffectSteric Bulk (Approx. A-Value)Preferred SNAr Site (Kinetic)Typical C4:C2 Ratio
-F Strongly -I, +M0.15 kcal/molC4 / C6> 10:1
-Cl -I, Mild +M0.43 kcal/molC4 / C65:1 to 9:1
-SMe Mild -I, Strong +M1.0 - 1.2 kcal/molC2 (or Mixed)< 1:2
-SO₂Me Strongly -I, -M1.2 - 1.5 kcal/molC4 / C6> 20:1

Transition-Metal Catalyzed C-F Activation

Beyond SNAr, highly fluorinated pyrimidines are exceptional substrates for transition-metal catalysis. Research has demonstrated that Ni(0) complexes can selectively activate C-F bonds even in the presence of weaker C-Cl bonds [2].

When applying cross-coupling (e.g., Suzuki-Miyaura) to the 5-(methylthio) scaffold, researchers must account for the sulfur atom's ability to coordinate and potentially poison the metal center. The use of bulky, electron-rich phosphine ligands (such as PCy₃) is critical to outcompete sulfur coordination and drive the oxidative addition of the Ni(0) species into the C-F bond.

Experimental Methodologies: Self-Validating Workflows

The following protocols detail the "Sulfone Switch" methodology. Every step is designed as a self-validating system to ensure absolute confidence in regiochemical outcomes.

Workflow S1 5-SMe-Pyrimidine (Starting Material) S2 mCPBA Oxidation (0°C to RT) S1->S2 S3 5-SO2Me-Pyrimidine (Activated Scaffold) S2->S3 S4 Amine SNAr (DIPEA, -78°C) S3->S4 S5 C4-Aminated Product (High Regiopurity) S4->S5

Fig 2: Workflow for chemoselective oxidation and regioselective amination.

Protocol A: Chemoselective Oxidation to 5-(Methylsulfonyl)-2,4,6-trifluoropyrimidine

Causality:m-CPBA is utilized over harsher oxidants (e.g., KMnO₄) to prevent oxidative degradation of the highly π-deficient pyrimidine ring.

  • Dissolve 5-(methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under N₂.

  • Add m-CPBA (2.2 eq, 77% w/w) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Self-Validation: Monitor via TLC. The resulting sulfone will be significantly more polar than the starting thioether. ¹H NMR will show a distinct downfield shift of the methyl protons (from ~2.4 ppm to ~3.2 ppm).

Protocol B: Regioselective SNAr with Primary Amines

Causality: Conducting the reaction at -78 °C freezes out the kinetic product (C4 attack) driven by the -SO₂Me group, preventing thermodynamic equilibration or bis-amination. DIPEA is used as a non-nucleophilic HF scavenger.

  • Dissolve 5-(methylsulfonyl)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add DIPEA (1.2 eq).

  • Add the primary amine (e.g., cyclopentylamine, 1.0 eq) dropwise over 10 minutes.

  • Stir at -78 °C for 2 hours, then quench with saturated aqueous NH₄Cl before warming to room temperature.

  • Extract with EtOAc, dry, and purify via flash chromatography.

Self-Validation (The ¹⁹F NMR Symmetry Test): The starting material possesses a C2v​ symmetry axis, rendering the C4 and C6 fluorines chemically equivalent (yielding a single ¹⁹F NMR signal integrating to 2F, alongside the C2-F signal integrating to 1F).

  • If attack occurred at C2, symmetry is preserved: The ¹⁹F NMR of the product will show one signal (integration 2F).

  • If attack occurred at C4 (the desired kinetic pathway), symmetry is broken: The ¹⁹F NMR will show two distinct signals (integration 1F each) for the remaining C2 and C6 fluorines. This binary spectroscopic readout provides immediate, self-validating confirmation of regioselectivity.

References

  • Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. URL:[Link]

  • Steffen, A., Sladek, M. I., Braun, T., Neumann, B., & Stammler, H.-G. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 24(16), 4057–4064. URL:[Link]

5-(Methylthio)-2,4,6-trifluoropyrimidine discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Rational Design and Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile chemical reactivity and biological significance.[1][2][3] The strategic functionalization of the pyrimidine ring is a critical endeavor in the pursuit of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the rational design, synthesis, and potential applications of a highly functionalized, yet sparsely documented scaffold: 5-(Methylthio)-2,4,6-trifluoropyrimidine .

While a detailed historical record of this specific molecule's discovery is not prominent in scientific literature, this guide constructs a logical and scientifically grounded narrative of its de novo design and synthesis. By deconstructing the molecule into its core components—the pyrimidine ring, trifluoro-substituents, and a C5-methylthio group—we can infer a modern, efficient synthetic strategy. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing not just a hypothetical protocol but the underlying chemical principles and strategic considerations that inform the synthesis of complex heterocyclic building blocks.

Part 1: The Architectural Elements of a Modern Pharmacophore

The structure of 5-(Methylthio)-2,4,6-trifluoropyrimidine is a confluence of three key architectural elements that are highly valued in contemporary drug discovery. Understanding their individual contributions is paramount to appreciating the scaffold's potential.

The Privileged Pyrimidine Core

The pyrimidine nucleus is classified as a "privileged scaffold" in medicinal chemistry. Its presence in natural products like vitamins and the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[2][4] This inherent biocompatibility has been leveraged to develop a vast range of synthetic drugs, from the anticancer agent 5-fluorouracil to antibacterial and antiviral medications.[3] Its two nitrogen atoms provide hydrogen bonding capabilities and influence the electronic distribution, making it an excellent platform for molecular recognition by biological targets.[2]

The Impact of Trifluorination

The substitution of hydrogen with fluorine atoms on the pyrimidine ring at the 2, 4, and 6 positions dramatically alters the molecule's properties. Fluorine's high electronegativity makes the pyrimidine ring electron-deficient, which:

  • Activates the Ring for Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, the electron-withdrawing nature of fluorine and the ring nitrogens makes the carbon atoms susceptible to attack by nucleophiles, a common strategy for further derivatization.[5]

  • Modulates Physicochemical Properties: Fluorination often increases metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions and can improve membrane permeability.

  • Alters Acidity: The three fluorine atoms significantly increase the acidity of the C-5 proton, a feature that is central to our proposed synthetic strategy.

The Methylthio Group: A Versatile Synthetic Handle

The methylthio (-SCH₃) group, particularly on an electron-deficient ring, is far more than a simple substituent; it is a highly versatile functional group for molecular elaboration.[1] Its utility stems from two primary chemical behaviors:

  • Metal-Catalyzed Cross-Coupling: The C-S bond can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Oxidation and Displacement: The sulfur atom can be readily oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃).[1][6] This transformation converts the methylthio group into an excellent leaving group, enabling its displacement by a wide array of nucleophiles (amines, alkoxides, etc.) to rapidly generate diverse chemical libraries.[1] This two-step sequence is a powerful tool in structure-activity relationship (SAR) studies.

Part 2: A Rational, Modern Synthesis Pathway

Given the lack of a documented historical synthesis, we propose a modern and efficient pathway based on the principles of C-H activation. This approach leverages the unique electronic properties of a readily available starting material to construct the target molecule in a controlled and logical manner.

Retrosynthetic Analysis

The most logical disconnection for 5-(Methylthio)-2,4,6-trifluoropyrimidine involves the C5-S bond. This retrosynthetic step points to a C5-nucleophile (anion) of the trifluoropyrimidine ring reacting with an electrophilic sulfur source. This strategy is synthetically viable due to the enhanced acidity of the C5-proton.

G TMTP 5-(Methylthio)-2,4,6-trifluoropyrimidine Disconnection C5-S Bond Disconnection TMTP->Disconnection Intermediates 2,4,6-Trifluoropyrimidine Anion + Electrophilic Sulfur (MeS+) Disconnection->Intermediates Precursors 2,4,6-Trifluoropyrimidine + Dimethyl Disulfide (MeSSMe) Intermediates->Precursors Synthetic Equivalents

Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Workflow

This proposed synthesis begins with the commercially available 2,4,6-Trifluoropyrimidine. The strategy hinges on the selective deprotonation at the C5 position, followed by quenching with an electrophilic sulfur reagent.

G cluster_0 Synthetic Workflow Start Start: 2,4,6-Trifluoropyrimidine Step1 Step 1: C-H Lithiation Base: LiTMP or LDA Solvent: THF Temp: -78 °C Start->Step1 Intermediate C5-Lithiated Intermediate (In situ) Step1->Intermediate Step2 Step 2: Thiolation Reagent: MeSSMe Quench at -78 °C Intermediate->Step2 Workup Step 3: Workup & Purification Aqueous Quench Column Chromatography Step2->Workup Product Product: 5-(Methylthio)-2,4,6-trifluoropyrimidine Workup->Product

Caption: Proposed workflow for the synthesis.
Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the product can be monitored at each stage by techniques like Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Objective: To synthesize 5-(Methylthio)-2,4,6-trifluoropyrimidine via directed C-H functionalization.

Materials:

  • 2,4,6-Trifluoropyrimidine (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (LiTMP precursor, 1.1 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dimethyl disulfide (MeSSMe) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard workup and purification reagents (solvents, brine, MgSO₄, silica gel)

Procedure:

  • Preparation of the Base (LiTMP): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 eq). Cool the solution to -10 °C in an ice/salt bath. Add n-BuLi (1.1 eq) dropwise. Stir the solution for 30 minutes at 0 °C.

    • Causality: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic, sterically hindered base. Its bulk prevents it from adding to the pyrimidine ring via SNAr, ensuring it only acts as a base to deprotonate the most acidic C-H bond at C5.

  • Deprotonation: Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the LiTMP solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

    • Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

  • Thiolation: While maintaining the temperature at -78 °C, add dimethyl disulfide (1.2 eq) dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

    • Causality: The lithiated pyrimidine is a potent nucleophile that readily attacks the electrophilic sulfur atom of the S-S bond in dimethyl disulfide, forming the desired C-S bond.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Part 3: Physicochemical Characterization and Derivatization Potential

Predicted Physicochemical Properties

Quantitative data for the target compound can be predicted using computational models. These values are crucial for drug development professionals to assess its potential as a fragment or lead scaffold.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₅H₃F₃N₂SBasic elemental composition.
Molecular Weight196.15 g/mol Falls within the "Rule of 5" for lead-likeness.
XLogP31.8 - 2.2Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors0Influences solubility and binding characteristics.
Hydrogen Bond Acceptors5 (2x N, 3x F)Provides points for interaction with biological targets.
TPSA51.1 ŲTopological Polar Surface Area; suggests good cell permeability.
Application in Library Synthesis: A Workflow

The true value of 5-(Methylthio)-2,4,6-trifluoropyrimidine lies in its potential as a versatile building block. The methylthio group can be readily transformed to generate a library of analogs for high-throughput screening.

G cluster_1 Library Synthesis Workflow Scaffold Core Scaffold: 5-(MeS)-2,4,6-F3-Pyrimidine Oxidation Step A: Oxidation Reagent: m-CPBA Product: Sulfone Scaffold->Oxidation Displacement Step B: Nucleophilic Displacement Nucleophiles: R¹-NH₂ R²-OH ... Oxidation->Displacement Library Diverse Library of C5-Substituted Pyrimidines Displacement->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Using the scaffold for drug discovery.

Protocol: Oxidation to Sulfone

  • Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

  • Stir the reaction, allowing it to warm to room temperature, and monitor by TLC until the starting material is consumed.

  • Workup involves quenching with sodium thiosulfate solution, followed by extraction and purification to yield 5-(Methylsulfonyl)-2,4,6-trifluoropyrimidine .[6]

This sulfone is now a highly activated intermediate, ready for displacement by a vast array of nucleophiles to explore the chemical space around the pyrimidine core, a critical step in identifying novel therapeutic agents.[1]

References

  • Cui, D., Liu, T., Li, Y., Liao, S., & Zhou, M. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222. [Link]

  • ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. ChemBK.com. [Link]

  • Google Patents. (2011). Patent Application Publication (10) Pub. No.: US 2011/0190265 A1. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methylthio-2,4,6-trimethoxypyrimidine (Compound No. 2). PrepChem.com. [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ResearchGate. [Link]

  • Deng, M., Gao, Y., Wang, P., et al. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Publishing. [Link]

  • ACS Publications. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Journal of Organic Chemistry. [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • OPUS at UTS. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at the University of Technology Sydney. [Link]

  • PubMed. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. inno-pharmchem.com. [Link]

  • PubChem. (n.d.). Compositions comprising an RNA polymerase inhibitor and cyclodextrin for treating viral infections. PubChem. [Link]

  • Broad Institute. (2018). WO 2018/175537 Al. [Link]

  • PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed. [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. chem.ucla.edu. [Link]

  • NextSDS. (n.d.). PyriMidine, 2-(Methylthio)-5-(trifluoroMethyl)- — Chemical Substance Information. NextSDS.com. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

  • Beilstein-Institut. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

Sources

potential research areas for 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Potential Research Areas for 5-(Methylthio)-2,4,6-trifluoropyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, with fluorinated and methylthio-substituted analogues demonstrating significant utility.[1][2][3][4] This guide focuses on the untapped potential of 5-(Methylthio)-2,4,6-trifluoropyrimidine, a molecule at the confluence of two influential classes of functional groups. While direct literature on this specific compound is sparse, this document synthesizes data from structurally related molecules to propose novel research avenues. We will explore potential synthetic strategies, predict its reactivity based on established chemical principles, and outline promising applications in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage the unique properties of this highly functionalized heterocyclic system.

Introduction: The Strategic Combination of Fluorine and a Methylthio Group

The strategic incorporation of fluorine into organic molecules has been shown to significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[5][6] The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals.[5][6] Similarly, the methylthio group is a versatile functional handle in organic synthesis and a key pharmacophore in its own right.[2][7] It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, be oxidized to more reactive sulfoxide and sulfone species, and participate in metal-catalyzed cross-coupling reactions.[8][9]

5-(Methylthio)-2,4,6-trifluoropyrimidine presents a unique combination of these features: a polyfluorinated pyrimidine core for enhanced biological activity and a strategically placed methylthio group for versatile chemical modification. This guide will provide a forward-looking perspective on the potential research directions for this promising, yet underexplored, molecule.

Proposed Synthetic Strategies

While no direct synthesis for 5-(Methylthio)-2,4,6-trifluoropyrimidine has been reported, analogous reactions from the literature suggest several plausible routes.

Synthesis from a Pre-functionalized Pyrimidine Core

A common strategy for synthesizing substituted pyrimidines is the sequential functionalization of a halogenated precursor. A plausible approach for the target molecule could start from a commercially available polyhalogenated pyrimidine.

Proposed Protocol 1: Synthesis via Nucleophilic Substitution

  • Starting Material: 2,4,5,6-Tetrachloropyrimidine or a related polyfluorinated pyrimidine.

  • Step 1: Introduction of the Methylthio Group: React the starting material with one equivalent of sodium thiomethoxide (NaSMe) under controlled conditions (low temperature) to favor monosubstitution. The high reactivity of the chlorine or fluorine atoms on the pyrimidine ring makes them susceptible to nucleophilic displacement.

  • Step 2: Halogen Exchange (if necessary): If starting from a chlorinated precursor, a subsequent halogen exchange (HALEX) reaction using a fluoride source like spray-dried potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) could be employed to introduce the fluorine atoms.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

dot

Caption: Proposed synthesis via nucleophilic substitution and halogen exchange.

Predicted Reactivity and Potential Transformations

The reactivity of 5-(Methylthio)-2,4,6-trifluoropyrimidine is expected to be dominated by nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbons and chemical modifications of the methylthio group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2, 4, and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the sequential and potentially regioselective displacement of the fluorine atoms by a variety of nucleophiles.

Nucleophile ClassPotential ProductSignificance
Amines (R-NH₂)Amino-pyrimidinesCore scaffolds for kinase inhibitors and other APIs.[10]
Alkoxides (R-O⁻)Alkoxy-pyrimidinesModulation of solubility and pharmacokinetic properties.
Thiolates (R-S⁻)Thioether-pyrimidinesIntroduction of alternative sulfur-containing functionalities.

The regioselectivity of these substitutions will likely be influenced by both steric and electronic factors. The chlorine atom in the related 5-chloro-2,4,6-trifluoropyrimidine has been shown to direct nucleophilic attack to the ortho position, suggesting that the methylthio group may exert a similar influence.[10]

Oxidation of the Methylthio Group

The methylthio group can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups using common oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[9][11]

dot

Caption: Oxidation pathway of the methylthio group.

These oxidized derivatives are expected to be significantly more reactive towards nucleophilic substitution, with the sulfonyl group being an excellent leaving group. This provides a powerful strategy for introducing a second point of diversity into the molecule.

Potential Research Areas in Medicinal Chemistry

The trifluoromethyl pyrimidine scaffold is present in a number of bioactive molecules with applications in oncology, virology, and mycology.[1][12][13]

Anticancer Drug Discovery

Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU), are widely used in cancer chemotherapy.[14][15] The trifluoromethyl group is also a feature of several modern anticancer agents.[5]

Proposed Research Workflow:

  • Library Synthesis: Utilize the SNAr reactivity of 5-(Methylthio)-2,4,6-trifluoropyrimidine to generate a library of derivatives with diverse amine, alkoxy, and thioalkoxy substituents at the 2, 4, and/or 6 positions.

  • In Vitro Cytotoxicity Screening: Screen the synthesized library against a panel of human cancer cell lines (e.g., breast, colon, lung) using a standard MTT or similar cell viability assay.[7]

  • Mechanism of Action Studies: For active compounds, investigate potential mechanisms of action, such as inhibition of key kinases (e.g., EGFR, VEGFR) or interference with nucleotide metabolism, drawing parallels with the known mechanisms of other fluoropyrimidine drugs.[7][14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antiviral and Antifungal Research

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[13][16] The unique electronic properties of 5-(Methylthio)-2,4,6-trifluoropyrimidine make it an attractive scaffold for the development of novel antiviral and antifungal agents.

Proposed Screening Targets:

  • Viruses: Influenza, Hepatitis C, HIV, and other viruses where pyrimidine-based nucleoside and non-nucleoside inhibitors have shown activity.

  • Fungi: Candida albicans, Aspergillus fumigatus, and other pathogenic fungi.[12][17]

Potential Applications in Materials Science

Highly fluorinated organic molecules are of interest in materials science for their unique properties, including thermal stability, hydrophobicity, and distinct electronic characteristics. 5-(Methylthio)-2,4,6-trifluoropyrimidine could serve as a versatile building block for:

  • Liquid Crystals: The rigid pyrimidine core and the potential for introducing various substituents could lead to the development of novel liquid crystalline materials.

  • Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests potential applications in organic semiconductors and other electronic devices.

  • Fluoropolymers: Incorporation of this monomer into polymer chains could impart desirable properties such as low surface energy and high thermal resistance.

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine represents a promising but underexplored area of chemical research. By leveraging the known reactivity of related polyhalogenated pyrimidines and methylthio-substituted heterocycles, a wide range of novel derivatives can be synthesized. These compounds are expected to have significant potential in medicinal chemistry, particularly in the development of new anticancer, antiviral, and antifungal agents. Furthermore, the unique combination of a fluorinated core and a versatile synthetic handle makes this molecule an attractive building block for advanced materials. The proposed research directions in this guide offer a roadmap for unlocking the full potential of this intriguing molecule.

References

  • BenchChem. The Versatility of Methyl (methylthio)acetate as a Pharmaceutical Building Block: Applications in the Synthesis of Biotin, Carbapenems, and Beyond.
  • BenchChem. The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design.
  • Frontiers. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.
  • PMC.
  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PMC.
  • PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.
  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PrepChem.com. Synthesis of 5-methylthio-2,4,6-trimethoxypyrimidine (Compound No. 2).
  • PubMed - NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PMC. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • TRIFLUOROMETHYLATED PYRIMIDINES STARTING FROM @ TRIFLUOROACETYL-LACTAMS, -LACTONE AND XYCLANONE.
  • MDPI.
  • BenchChem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
  • ResearchGate.
  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Arabian Journal of Chemistry.
  • BenchChem. Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF.
  • MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide.
  • DSpace@MIT. Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2.

Sources

5-(Methylthio)-2,4,6-trifluoropyrimidine: A Next-Generation Polyfluorinated Scaffold for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern drug discovery, polyfluorinated pyrimidines serve as privileged scaffolds due to their exceptional reactivity and structural versatility. 5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) is a highly specialized chemical intermediate that bridges the gap between raw perfluorinated building blocks and complex, multi-substituted active pharmaceutical ingredients (APIs). This guide deconstructs the chemical causality behind 5-MTFP, detailing its synthesis, its predictable regioselective functionalization, and its critical role in constructing kinase inhibitors.

Chemical Logic & Scaffold Causality

To master the utility of 5-MTFP, one must first understand the electronic topography of the pyrimidine ring. The introduction of highly electronegative fluorine atoms at the 2, 4, and 6 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This makes the scaffold exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

However, the 5-position is electronically distinct. Because it is meta to both ring nitrogens, it lacks the ortho/para-like activation that drives SNAr at the 2, 4, and 6 positions[1]. Attempting to install a methylthio group at the 5-position via direct SNAr on 2,4,5,6-tetrafluoropyrimidine is chemically unviable; nucleophiles will preferentially attack the highly activated 4-position, yielding unwanted regioisomers[2].

The Causality of 5-MTFP: By utilizing a pre-functionalized precursor—such as 5-chloro-2,4,6-trifluoropyrimidine[3] or its bromo-analog—we bypass SNAr entirely for the 5-position. Instead, we rely on cryogenic organometallic chemistry to install the methylthio (-SMe) group. Once installed, the -SMe group serves a dual purpose: it modulates the lipophilicity of the final drug candidate and acts as a latent functional handle that can be oxidized to a sulfone (-SO2Me) to serve as a critical hydrogen-bond acceptor in kinase hinge-binding motifs[4].

Synthetic Methodology: The Organometallic Route

Because the C-F bonds are highly labile to nucleophiles, the synthesis of 5-MTFP must be executed under strictly controlled, nucleophile-free conditions. The protocol below utilizes a self-validating lithium-halogen exchange mechanism.

Protocol 1: Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Objective: Selective functionalization at C-5 without displacing the electrophilic C-F bonds.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5-bromo-2,4,6-trifluoropyrimidine (10.0 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: The extreme cold is non-negotiable. At temperatures above -60 °C, the resulting 5-lithio species can undergo auto-decomposition or attack the C-F bonds of unreacted starting material.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. The slow addition prevents localized exothermic micro-environments.

  • Electrophilic Trapping: Stir for 30 minutes to ensure complete metal-halogen exchange, then add dimethyl disulfide (MeSSMe, 1.2 eq) neat, dropwise.

  • Quenching & Workup: Allow the mixture to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH4Cl (20 mL). Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

SynthesisWorkflow N1 5-Bromo-2,4,6- trifluoropyrimidine N2 Lithium-Halogen Exchange N1->N2 n-BuLi -78°C N3 5-Lithio Intermediate N2->N3 30 min N4 Electrophilic Trapping N3->N4 MeSSMe N5 5-MTFP Product N4->N5 NH4Cl Quench

Caption: Organometallic synthesis workflow for 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Regioselective Functionalization: A Self-Validating System

The true power of 5-MTFP lies in its predictable, step-wise SNAr cascade. The three fluorine atoms possess distinct kinetic profiles based on their spatial relationship to the ring nitrogens. This allows researchers to sequentially install three different nucleophiles (e.g., amines, alkoxides) simply by modulating the temperature and stoichiometry[2].

Quantitative Data: SNAr Kinetic Profiles

To design a successful synthesis, one must adhere to the thermodynamic hierarchy of the scaffold.

Table 1: Kinetic and Thermodynamic Profiles of C-F Substitution in 5-MTFP

PositionRelative ReactivityActivating FactorsTypical SNAr ConditionsExpected Yield
C-4 HighestOrtho/Para to ring nitrogens; least sterically hindered-78 °C to 0 °C, 1.0 eq Nucleophile>90%
C-6 HighOrtho/Para to ring nitrogens; deactivated by C-4 substitution0 °C to 25 °C, 1.1 eq Nucleophile80-85%
C-2 ModerateBetween two ring nitrogens; sterically hindered60 °C to 100 °C, Excess Nucleophile65-75%
C-5 None (Inert)Meta to ring nitrogensRequires Organometallic Cross-CouplingN/A
Protocol 2: Sequential SNAr for Kinase Inhibitor Construction

Objective: Utilizing 5-MTFP to build a 2,4,6-triamino-5-(methylthio)pyrimidine core, a proven hinge-binding motif for PI3Kδ inhibitors[4].

  • C-4 Substitution (First Amine): Dissolve 5-MTFP in dichloromethane (DCM). Add 1.0 eq of a primary chiral amine and 1.2 eq of DIPEA at -78 °C. Warm to 0 °C. Causality: The extreme electrophilicity of the C-4 fluorine drives this reaction even at cryogenic temperatures, preventing over-substitution.

  • C-6 Substitution (Second Amine): To the isolated mono-substituted product, add the second amine (e.g., ammonia or methylamine) in THF/MeOH at room temperature. The prior substitution at C-4 donates electron density into the ring, raising the LUMO and necessitating a higher temperature for the second SNAr[4].

  • C-2 Substitution (Third Amine): The remaining C-2 fluorine is the least reactive. Displacing it requires elevated temperatures (80 °C in NMP) and prolonged heating[2].

  • Sulfone Oxidation (Optional but Critical for Efficacy): Treat the resulting triaminopyrimidine with Oxone (2 eq) in a MeOH/THF/Water mixture at room temperature. This oxidizes the 5-methylthio group to a 5-methylsulfonyl group, optimizing the compound's hydrogen-bonding network within the kinase active site[4].

SNArPathway S1 5-MTFP Scaffold (2,4,6-Trifluoro) S2 C4-Substituted (2,6-Difluoro) S1->S2 1° Amine, DIPEA -78°C to 0°C S3 C4,C6-Disubstituted (2-Fluoro) S2->S3 2° Amine 25°C S4 Fully Substituted (Triamino) S3->S4 3° Amine or Alkoxide 80°C

Caption: Regioselective nucleophilic aromatic substitution (SNAr) cascade for 5-MTFP.

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine is not merely a chemical building block; it is a programmable SNAr matrix. By respecting the inherent electronic causality of the pyrimidine ring—leveraging organometallics for the inert C-5 position and exploiting the step-wise reactivity of the C-2, C-4, and C-6 fluorines—medicinal chemists can rapidly assemble highly complex, targeted therapeutics with unparalleled precision.

Sources

solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine in Organic Solvents

Abstract

5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a methylthio group on the pyrimidine core imparts unique electronic and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure and present detailed, field-proven protocols for accurate solubility measurement using established laboratory techniques.

Introduction: The Critical Role of Solubility

The success of a chemical entity in a drug discovery pipeline or as a functional material is intrinsically linked to its solubility. For a synthetic intermediate like 5-(Methylthio)-2,4,6-trifluoropyrimidine, solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for developing effective purification and crystallization protocols. In the context of drug development, the solubility of a compound is a key determinant of its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to challenges in formulation and delivery, potentially halting the development of an otherwise promising candidate.[2]

This technical guide moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine and equips the user with robust methodologies to quantify it.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules. An analysis of the structure of 5-(Methylthio)-2,4,6-trifluoropyrimidine provides valuable insights into its expected behavior.

  • Pyrimidine Core: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[3] These nitrogens can act as hydrogen bond acceptors.

  • Trifluoro Substituents: The three fluorine atoms are highly electronegative, significantly polarizing the C-F bonds. This has two major effects: it increases the overall lipophilicity of the molecule and can lead to strong crystal lattice energies, which must be overcome for dissolution to occur.[4]

  • Methylthio (-SCH₃) Group: The sulfur atom in the methylthio group can act as a weak hydrogen bond acceptor. The methyl group itself is hydrophobic. The overall contribution of the -SCH₃ group to solubility is complex; while it adds a nonpolar component, its impact can be modulated by conformational effects and its potential for intermolecular interactions.[5][6][7]

Based on this structure, we can predict a general solubility profile:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone . These solvents can engage in strong dipole-dipole interactions with the polarized pyrimidine ring.

  • Moderate Solubility Expected: In polar protic solvents such as Methanol , Ethanol , and Isopropanol . While the compound lacks strong hydrogen bond donors, the pyrimidine nitrogens can accept hydrogen bonds from the solvent.

  • Low to Poor Solubility Expected: In nonpolar solvents like Toluene , Hexane , and Cyclohexane . The significant polarity imparted by the nitrogen and fluorine atoms makes favorable interactions with nonpolar solvents unlikely.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] The Shake-Flask method is the gold-standard for its determination.[8] The following section provides two robust protocols for quantifying the solute concentration after equilibrium is reached.

Core Experimental Workflow: The Shake-Flask Method

The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the clear supernatant is measured.

Solubility_Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification A Add excess 5-(Methylthio)-2,4,6- trifluoropyrimidine to a vial B Add a known volume of the organic solvent A->B Step 1 & 2 C Seal vial and agitate at a constant temperature (e.g., 24-48 hours) B->C D Allow solids to settle C->D E Withdraw supernatant and filter through a 0.45 µm filter D->E Ensure no solids carryover F Dilute supernatant if necessary E->F G Analyze concentration via: - Gravimetric Method - UV-Vis Spectroscopy F->G Choose appropriate method

Caption: General workflow for determining thermodynamic solubility.

Protocol 1: Gravimetric Method

This classic method is straightforward and does not require sophisticated instrumentation, relying on the precise weighing of the solid residue after solvent evaporation.[9][10][11]

Expertise & Causality: The gravimetric method is robust for determining the solubility of non-volatile solutes. The key to accuracy is ensuring the complete removal of the solvent without losing any of the solute. Drying to a constant weight is a self-validating step that confirms all solvent has evaporated.

Materials and Equipment:

  • 5-(Methylthio)-2,4,6-trifluoropyrimidine

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Volumetric pipettes

  • Pre-weighed glass evaporating dishes or beakers

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-(Methylthio)-2,4,6-trifluoropyrimidine to a glass vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Sample Collection: After equilibration, remove the vial and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

  • Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a pipette fitted with a syringe filter to remove any fine particulates. Transfer this filtered solution into a pre-weighed evaporating dish.

  • Evaporation: Place the evaporating dish in a well-ventilated fume hood or in a drying oven at a temperature well below the compound's boiling/decomposition point but sufficient to evaporate the solvent.

  • Drying to Constant Weight: Once the solvent has evaporated, place the dish in a vacuum oven (e.g., at 40-50 °C) until a constant weight is achieved. This is verified by weighing the dish, returning it to the oven for another hour, and re-weighing until two consecutive measurements are within ~0.0002 g.

  • Calculation:

    • Mass of residue (solute) = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility (g/L) = [Mass of residue (g) / Volume of supernatant analyzed (L)]

Protocol 2: UV-Vis Spectrophotometry Method

This method is highly sensitive and ideal for compounds that possess a chromophore (a part of the molecule that absorbs UV or visible light), which is typical for pyrimidine-based structures.[12][13]

Expertise & Causality: The accuracy of this method hinges on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. Creating a precise calibration curve is a self-validating system; it confirms this linear relationship for the specific compound and solvent system and provides the equation for calculating the concentration of unknown samples.

Materials and Equipment:

  • All materials from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

Part A: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution: Accurately weigh a small amount of 5-(Methylthio)-2,4,6-trifluoropyrimidine and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). First, determine λ_max by scanning the most concentrated standard across a range of UV wavelengths (e.g., 200-400 nm).

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value > 0.995 indicates a good linear fit.

Part B: Analysis of the Saturated Solution

  • Prepare Saturated Solution: Follow steps 1-5 from the Gravimetric Method protocol to obtain a clear, filtered supernatant of the saturated solution.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent so that its absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m.

    • Calculate the solubility of the original saturated solution: Solubility = Concentration_diluted × Dilution Factor.

Data Presentation and Reporting

For comprehensive analysis and comparison, solubility data should be organized systematically. The following table provides a template for reporting experimentally determined values.

Organic SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
MethanolPolar Protic25Gravimetric
EthanolPolar Protic25UV-Vis
AcetonePolar Aprotic25Gravimetric
AcetonitrilePolar Aprotic25UV-Vis
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Gravimetric
TolueneNonpolar25UV-Vis
Add other solvents as needed

Conclusion

While specific quantitative solubility data for 5-(Methylthio)-2,4,6-trifluoropyrimidine is not widely published, a robust understanding of its physicochemical properties allows for a rational prediction of its behavior in various organic solvents. This guide provides the necessary theoretical background and detailed, actionable experimental protocols to empower researchers to determine this critical parameter with confidence. By employing the Shake-Flask method coupled with either gravimetric or UV-Vis analysis, scientists can generate the high-quality data needed to accelerate synthesis optimization, streamline purification processes, and make informed decisions in the development of novel pharmaceuticals and materials.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from Pharmainfo.net. [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 365-411. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. ADMET & DMPK, 7(4), 220-240. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Anderson, B. D. (2010). A rapid gravimetric method for determining drug candidate solubility in organic solvents. Journal of Pharmaceutical Sciences, 99(4), 1805-1813.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from Scribd. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from ResearchGate. [Link]

  • Sodeifian, G., et al. (2025). Determination of 5-fluorouracil anticancer drug solubility in supercritical CO2 using semi-empirical and machine learning models. Scientific Reports, 15(1), 1-18. [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from Pion Inc. [Link]

  • EPA. (2025, October 15). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. CompTox Chemicals Dashboard. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from Agilent. [Link]

  • Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). Retrieved from Chemistry LibreTexts. [Link]

  • Barlin, G. B., & Brown, D. J. (1967). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

  • Yalkowsky, S. H., & Te, E. (2015). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Waring, M. J., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]

  • MedChemica. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from MedChemica. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 204-209. [Link]

  • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, Inc.
  • Elzagheid, M. I. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 484-503. [Link]

  • Jouyban, A. (2010).
  • Shayan, M., & Ghetmiri, M. (2016). A review on some of pyrimidine derivatives. Organic Chemistry Research, 2(1), 1-14.
  • Al-Obaidi, A., & Al-shammari, A. M. (2021). A Review on Synthesis and Applications of Pyrimidine Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1148-1160.
  • Verma, A., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research, 8(8), 534-546. [Link]

Sources

Physical Properties and Reactivity Profile of 5-(Methylthio)-2,4,6-trifluoropyrimidine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)-2,4,6-trifluoropyrimidine (CAS: Not broadly indexed; Formula: C5H3F3N2S) is a highly specialized, electron-deficient heteroaromatic scaffold. Historically utilized as a critical intermediate in the synthesis of advanced reactive dyes[1], this compound is increasingly recognized in drug discovery and bioconjugation for Rapid Analogue Synthesis (RAS)[2].

The defining feature of this molecule is its "push-pull" electronic system. The three fluorine atoms render the pyrimidine core exceptionally electrophilic, while the C5-methylthio group provides a unique blend of steric shielding and polarizability. This guide details its physical properties, the mechanistic causality behind its reactivity, and a self-validating protocol for its use in Nucleophilic Aromatic Substitution (SNAr).

Physical Properties & Computational Profiling

Due to the highly specialized nature of 5-(Methylthio)-2,4,6-trifluoropyrimidine, empirical thermodynamic data is rarely tabulated in open-source databases. As a standard practice in advanced physical organic chemistry, its properties are computationally derived and extrapolated via comparative analysis with its closest well-characterized analogue, 5-chloro-2,4,6-trifluoropyrimidine[2].

The table below summarizes the quantitative physical data essential for handling, storage, and reaction design:

PropertyValue (Estimated/Computed)Method of Derivation / Rationale
Molecular Weight 180.15 g/mol Exact mass calculation (C5H3F3N2S).
Physical State (STP) Liquid (Colorless to pale yellow)Extrapolated from the liquid state of the 5-chloro analogue.
Boiling Point 165 °C – 185 °CAdditive group increment; the polarizable -SCH3 group elevates the BP relative to the 5-chloro analogue (~115 °C).
Density 1.45 – 1.55 g/cm³Standard density range for densely polyfluorinated pyrimidines.
LogP ~2.1Computational consensus indicating moderate lipophilicity, ideal for organic partitioning.
Solubility Miscible in THF, DCM, DMFHighly soluble in aprotic organic solvents; immiscible/insoluble in water.

Chemical Reactivity & Mechanistic Causality

The utility of 5-(Methylthio)-2,4,6-trifluoropyrimidine is anchored in its exceptional SNAr reactivity[1]. To utilize this scaffold effectively, researchers must understand the causality behind its electronic behavior:

  • The Fluorine Advantage: Why utilize a trifluoropyrimidine rather than a trichloropyrimidine? Fluorine is highly electronegative, which drastically lowers the LUMO of the pyrimidine ring. During nucleophilic attack, fluorine stabilizes the anionic transition state (the Meisenheimer complex) far better than chlorine. Furthermore, the highly polarized C–F bond makes the ipso-carbon exceptionally susceptible to attack, leading to faster reaction kinetics at lower temperatures[2].

  • Regioselectivity (C4/C6 vs. C2): The C4 and C6 positions are electronically equivalent and highly activated by the adjacent ring nitrogens. While the C5-methylthio group exerts mild steric hindrance, initial nucleophilic attack by amines or thiols occurs almost exclusively at C4 (or C6), displacing the fluoride ion[2].

SNAr_Mechanism SM 5-(Methylthio)- 2,4,6-trifluoropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer C4 Attack Nuc Amine Nucleophile (R-NH2) Nuc->Meisenheimer Product 4-Alkylamino-5-methylthio- 2,6-difluoropyrimidine Meisenheimer->Product F- Elimination

SNAr mechanism of 5-(Methylthio)-2,4,6-trifluoropyrimidine via Meisenheimer complex.

Experimental Workflow: Regioselective SNAr Functionalization

To ensure scientific integrity and reproducibility, the following protocol describes the mono-amination of 5-(Methylthio)-2,4,6-trifluoropyrimidine. This is designed as a self-validating system , utilizing specific kinetic controls and In-Process Controls (IPCs) to guarantee regiochemical fidelity.

Exp_Workflow Step1 1. Reagent Prep Dissolve in dry THF/DIPEA Step2 2. Cryogenic Cooling Equilibrate to -78°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise over 30 mins Step2->Step3 Step4 4. IPC Monitoring 19F NMR (F2/F6 coupling) Step3->Step4 Step5 5. Quench & Workup NH4Cl (aq) extraction Step4->Step5

Step-by-step experimental workflow for regioselective SNAr functionalization.

Step-by-Step Methodology & Causality
  • Reagent Preparation: Dissolve 1.0 equivalent of 5-(Methylthio)-2,4,6-trifluoropyrimidine in anhydrous Tetrahydrofuran (THF). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: THF is chosen as an aprotic solvent to prevent unwanted solvolysis of the highly reactive fluorines. DIPEA acts as a non-nucleophilic base to scavenge the hazardous Hydrogen Fluoride (HF) byproduct without competing with the primary amine nucleophile.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The first SNAr substitution on a trifluoropyrimidine is highly exothermic. Cryogenic temperatures kinetically trap the mono-substituted product, preventing over-substitution (forming di-amino impurities)[2].

  • Nucleophile Addition: Add 1.0 equivalent of the primary amine (dissolved in THF) dropwise over 30 minutes. Stir for an additional 1 hour at -78 °C.

  • In-Process Control (IPC) Monitoring (Self-Validation): Withdraw a 0.1 mL aliquot and analyze via 19F NMR.

    • Causality & Trustworthiness: The starting material possesses a plane of symmetry (F4 and F6 are equivalent), yielding a doublet and a triplet in 19F NMR due to F-F coupling. Upon successful mono-substitution at C4, this symmetry is broken. The remaining fluorines at C2 and C6 are no longer equivalent, resulting in two distinct doublets. Observing this shift provides definitive, self-validating proof of reaction completion and regioselectivity.

  • Quench & Workup: Quench the reaction cold with saturated aqueous NH4Cl. Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Source: Google Patents (Patent US5037449A)
  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: PubMed Central (Beilstein J Org Chem. 2008; 4: 22. PMCID: PMC2511021) URL: [Link]

Sources

5-(Methylthio)-2,4,6-trifluoropyrimidine: Chemical Mechanism of Action and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-targeted pharmacophores requires privileged building blocks with programmable reactivity. 5-(Methylthio)-2,4,6-trifluoropyrimidine serves as a premier poly-electrophilic scaffold. Unlike a biological therapeutic whose mechanism of action (MOA) is defined by target-protein engagement, the MOA of this compound is defined by its Chemical Mechanism of Action (cMOA) —its highly predictable, sequential Nucleophilic Aromatic Substitution (SNAr) cascade.

This whitepaper provides an in-depth technical guide on the cMOA of 5-(Methylthio)-2,4,6-trifluoropyrimidine. By dissecting its thermodynamic and kinetic properties, we outline how drug development professionals utilize this linchpin to synthesize advanced therapeutics, including PI3Kδ selective inhibitors and targeted covalent inhibitors .

Chemical Mechanism of Action (cMOA): The Poly-Electrophilic Hub

The SNAr Cascade Logic

The pyrimidine core is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. The addition of three fluorine atoms at the C2, C4, and C6 positions creates an extreme electrophilic environment. Fluorine is an optimal leaving group for SNAr because its high electronegativity stabilizes the anionic Meisenheimer complex intermediate, while its small atomic radius minimizes steric hindrance during nucleophilic attack .

The cMOA dictates a strict regioselectivity governed by temperature and electronics:

  • Kinetic Control (C4/C6 Attack): The C4 and C6 positions are the most electrophilic due to the direct ortho and para activating effects of the ring nitrogens. At cryogenic temperatures (-78°C), nucleophiles exclusively attack C4/C6.

  • Thermodynamic Progression (C2 Attack): Once an electron-donating group (e.g., an amine) occupies C4, the ring is partially deactivated. The second substitution at C2 requires higher thermal energy (room temperature to 60°C).

The Dual Role of the 5-Methylthio Motif

The 5-methylthio (-SMe) group is the strategic masterkey of this molecule:

  • Electronic Modulation: It exerts a mild inductive electron-withdrawing effect, further accelerating the initial SNAr reactions without introducing the severe steric bulk of a bromine or iodine atom.

  • Late-Stage Activation: It remains inert during the first two amine additions. However, it can be subsequently oxidized to a sulfone (-SO2Me). This transforms the C5 position into a highly reactive electrophilic center, enabling a rare third SNAr displacement, or it can be retained to act as a critical hydrogen-bond acceptor in kinase hinge-binding motifs .

SNAr_Mechanism SM 5-(Methylthio)-2,4,6-trifluoropyrimidine (Highly Electrophilic Core) C4_Attack 1st SNAr (C4/C6 Position) Kinetic Control (-78°C to 0°C) SM->C4_Attack Amine/Nucleophile 1 C2_Attack 2nd SNAr (C2 Position) Thermodynamic Control (RT to 60°C) C4_Attack->C2_Attack Amine/Nucleophile 2 Oxidation Oxidation of 5-SMe to Sulfone (mCPBA or Oxone) C2_Attack->Oxidation Activation of C5 C5_Attack 3rd SNAr (C5 Position) Displacement of Sulfone Oxidation->C5_Attack Nucleophile 3

Sequential SNAr and functionalization pathway of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Application in Drug Development: Assembling Kinase Inhibitors

In the pursuit of precision oncology and immunology, 5-(Methylthio)-2,4,6-trifluoropyrimidine is frequently utilized to construct the core of ATP-competitive kinase inhibitors. By sequentially displacing the fluorines with distinct anilines or aliphatic amines, medicinal chemists can independently tune the hinge-binding region, the selectivity pocket, and the solvent-exposed region of the drug.

Quantitative Data: Regioselectivity and Yield Optimization

The following table summarizes the validated reaction parameters required to achieve high regioselectivity during the SNAr cascade.

Reaction StepNucleophileEquivalentsTemp (°C)SolventMajor RegioisomerYield (%)
1st SNAr Aliphatic Amine1.05-78 to -50THFC4-mono-substituted85 - 92
1st SNAr Aniline derivative1.100 to 25DMFC4-mono-substituted78 - 85
2nd SNAr Aliphatic Amine1.2025 to 60THF/EtOHC2,C4-di-substituted80 - 88
3rd SNAr (Post-Oxidation)Thiolate / Alkoxide1.5080DMFC2,C4,C5-tri-substituted65 - 75

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes the causality behind the reagent selection and the analytical checkpoints required to verify success.

Workflow Step1 Step 1: C4 Substitution DIPEA, THF, -78°C LCMS Monitoring Step2 Step 2: C2 Substitution NaH, DMF, 25°C Regioselective completion Step1->Step2 Step3 Step 3: Thioether Oxidation Oxone, MeOH/H2O, 25°C Yields reactive sulfone Step2->Step3 Step4 Step 4: C5 Diversification Nucleophile, 80°C Final Pharmacophore Step3->Step4

Step-by-step experimental workflow for pyrimidine core functionalization.

Protocol 1: Regioselective C4-Amination
  • Objective: Install the first pharmacophore element exclusively at the C4 position.

  • Causality & Design: Tetrahydrofuran (THF) is selected as the solvent because its low freezing point allows the reaction to be cooled to -78°C. This cryogenic control is a critical requirement to trap the kinetic C4-substitution product and prevent runaway di-substitution. N,N-Diisopropylethylamine (DIPEA) is used as the base; its steric bulk prevents it from acting as a competing nucleophile against the highly reactive trifluoropyrimidine.

  • Procedure:

    • Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Add DIPEA (1.2 eq) dropwise.

    • Slowly add the primary amine (1.05 eq) dissolved in a minimal volume of THF over 30 minutes via a syringe pump.

    • Stir for 2 hours at -78°C.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the highly non-polar starting material spot validates conversion. LCMS analysis must show a single dominant peak corresponding to the[M+H]+ of the mono-addition product.

Protocol 2: C2-Functionalization
  • Objective: Install the second pharmacophore element at the C2 position.

  • Causality & Design: With the C4 position now occupied by an electron-donating amine, the pyrimidine ring is electronically deactivated. Therefore, the second SNAr requires elevated temperatures (25°C to 60°C) and a more polar aprotic solvent (DMF) to overcome the increased activation energy barrier.

  • Procedure:

    • Dissolve the purified C4-substituted intermediate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add the second nucleophile (1.2 eq) and an appropriate base (e.g., K2CO3 or NaH depending on nucleophile pKa).

    • Heat the mixture to 60°C and stir for 4–8 hours.

  • Self-Validation Checkpoint: LCMS monitoring is critical here to ensure no unreacted mono-substituted starting material remains, as C2 and C4 substituted compounds often co-elute on standard normal-phase silica.

Protocol 3: Late-Stage Oxidation and C5-Diversification
  • Objective: Convert the inert 5-methylthio group into a reactive sulfone leaving group for final diversification.

  • Causality & Design: Oxone (potassium peroxymonosulfate) is preferred over m-CPBA for this oxidation. Oxone in a methanolic/aqueous system selectively oxidizes the thioether to the sulfone without causing N-oxidation of the pyrimidine core nitrogens, which would compromise the structural integrity of the scaffold .

  • Procedure:

    • Dissolve the C2,C4-disubstituted intermediate in a 1:1 mixture of MeOH and H2O (0.1 M).

    • Add Oxone (2.5 eq) in a single portion at 0°C.

    • Warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous Na2S2O3 to neutralize excess oxidant.

  • Self-Validation Checkpoint: The resulting sulfone is highly polar. Complete conversion is validated by a significant shift to a lower retention time on reverse-phase LCMS, alongside an exact mass shift of +32 Da (addition of two oxygen atoms).

References

  • Title: 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors Source: Durham University E-Theses URL: [Link]

An In-depth Technical Guide to the Synthesis and Derivatization of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5-(methylthio)-2,4,6-trifluoropyrimidine, a versatile fluorinated heterocyclic scaffold with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document, grounded in established principles of pyrimidine chemistry, offers a robust predictive framework for its synthesis, reactivity, and derivatization. We will delve into a proposed synthetic pathway, analyze its anticipated reactivity towards nucleophiles, and present detailed protocols for key transformations. This guide aims to empower researchers to unlock the synthetic potential of this promising building block.

Introduction: The Promise of Fluorinated Pyrimidines

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine atoms and a methylthio group, as seen in 5-(methylthio)-2,4,6-trifluoropyrimidine, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorination often enhances metabolic stability, binding affinity, and cell permeability, while the methylthio group serves as a versatile synthetic handle for further functionalization.[2] This unique combination of substituents makes the target molecule a highly attractive scaffold for the development of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]

Proposed Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Synthetic Pathway Overview

The proposed synthesis involves a two-step process starting from commercially available 2,4,5,6-tetrachloropyrimidine.

Synthesis_Pathway A 2,4,5,6-Tetrachloropyrimidine B 2,4,6-Trichloro-5-(methylthio)pyrimidine A->B  NaSCH3, DMF C 5-(Methylthio)-2,4,6-trifluoropyrimidine B->C  KF, Sulfolane, 200°C

Caption: Proposed two-step synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4,6-Trichloro-5-(methylthio)pyrimidine

This initial step involves a nucleophilic aromatic substitution (SNA) reaction where one of the chlorine atoms of 2,4,5,6-tetrachloropyrimidine is displaced by a methylthiolate nucleophile. The C5 position is generally less reactive towards nucleophilic attack than the C2, C4, and C6 positions in perchlorinated pyrimidines. However, by controlling the stoichiometry and reaction conditions, selective monosubstitution can be achieved.

  • Materials:

    • 2,4,5,6-Tetrachloropyrimidine

    • Sodium thiomethoxide (NaSCH₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2,4,5,6-tetrachloropyrimidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium thiomethoxide (1.0-1.1 eq) in DMF dropwise over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4,6-trichloro-5-(methylthio)pyrimidine.

Step 2: Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

This step employs a halogen exchange (HALEX) reaction, a standard method for the synthesis of fluorinated heterocycles. The chlorine atoms are replaced by fluorine atoms using a fluoride salt at elevated temperatures.

  • Materials:

    • 2,4,6-Trichloro-5-(methylthio)pyrimidine

    • Spray-dried Potassium Fluoride (KF)

    • Anhydrous Sulfolane

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a reflux condenser, add 2,4,6-trichloro-5-(methylthio)pyrimidine (1.0 eq) and anhydrous spray-dried potassium fluoride (excess, e.g., 5-6 eq).

    • Add anhydrous sulfolane to the flask under an inert atmosphere.

    • Heat the reaction mixture to 180-200 °C and maintain for 24-48 hours, with vigorous stirring.

    • Monitor the reaction progress by ¹⁹F NMR spectroscopy or GC-MS.

    • After cooling to room temperature, pour the mixture into a large volume of ice-water.

    • Extract the product with a low-boiling point organic solvent such as diethyl ether or pentane.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure due to the potential volatility of the product.

    • Further purification can be achieved by fractional distillation under reduced pressure to yield pure 5-(methylthio)-2,4,6-trifluoropyrimidine.

Predicted Reactivity and Derivatization

The reactivity of 5-(methylthio)-2,4,6-trifluoropyrimidine is dominated by nucleophilic aromatic substitution (SNA) at the fluorine-bearing carbon atoms. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three strongly electron-withdrawing fluorine atoms.

Regioselectivity of Nucleophilic Aromatic Substitution

Based on studies of related 5-substituted-2,4,6-trifluoropyrimidines, nucleophilic attack is expected to occur preferentially at the C4 and C6 positions.[3][4] These positions are para and ortho, respectively, to the ring nitrogens, which effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The C2 position is also activated, but generally to a lesser extent.

The methylthio group at the C5 position will exert a modest electronic and steric influence. As an ortho,para-directing group in electrophilic aromatic substitution, its electron-donating character through resonance might slightly deactivate the adjacent C4 and C6 positions towards nucleophilic attack compared to an unsubstituted trifluoropyrimidine. However, this effect is likely to be minor compared to the strong activation by the fluorine atoms and ring nitrogens. Steric hindrance from the methylthio group is also expected to be minimal.

Caption: Predicted regioselectivity of nucleophilic attack on 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Derivatization via Nucleophilic Substitution

A wide array of derivatives can be synthesized by reacting 5-(methylthio)-2,4,6-trifluoropyrimidine with various nucleophiles. The reaction conditions can often be tuned to achieve mono- or di-substitution.

Table 1: Potential Derivatives via Nucleophilic Substitution

Nucleophile ClassExample NucleophileExpected Product(s)
O-NucleophilesSodium methoxide (NaOMe)4-Methoxy-5-(methylthio)-2,6-difluoropyrimidine
N-NucleophilesAmmonia (NH₃), primary/secondary amines4-Amino-5-(methylthio)-2,6-difluoropyrimidine
S-NucleophilesSodium thiophenoxide (NaSPh)4-(Phenylthio)-5-(methylthio)-2,6-difluoropyrimidine
C-NucleophilesGrignard reagents (RMgX), organolithiums (RLi)4-Alkyl/Aryl-5-(methylthio)-2,6-difluoropyrimidine

3.2.1. General Protocol for Monosubstitution with an Amine Nucleophile

  • Materials:

    • 5-(Methylthio)-2,4,6-trifluoropyrimidine

    • Primary or secondary amine (e.g., morpholine)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Procedure:

    • Dissolve 5-(methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the amine (1.0-1.2 eq) and DIPEA (1.5 eq) to the solution.

    • Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Oxidation of the Methylthio Group and Subsequent Derivatization

The methylthio group itself is a versatile functional handle. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups in nucleophilic aromatic substitution reactions. This strategy opens up pathways for the introduction of a second type of nucleophile at the C5 position.[1][5]

Oxidation_Substitution A 5-(Methylthio)-2,4,6-trifluoropyrimidine B 5-(Methylsulfonyl)-2,4,6-trifluoropyrimidine A->B  m-CPBA, DCM C 5-Substituted-2,4,6-trifluoropyrimidine B->C  Nu-, Heat

Caption: Derivatization via oxidation of the methylthio group followed by nucleophilic substitution.

3.3.1. Protocol for Oxidation to the Sulfone

  • Materials:

    • 5-(Methylthio)-2,4,6-trifluoropyrimidine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-(methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in DCM at 0 °C.

    • Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone, which can be purified by chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, its spectroscopic characteristics can be predicted based on data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Signals
¹H NMRδ 2.5-2.7 ppm (s, 3H, -SCH₃)
¹³C NMRδ 15-20 ppm (-SCH₃), other signals in the aromatic region showing C-F coupling.
¹⁹F NMRThree distinct signals for the non-equivalent fluorine atoms at C2, C4, and C6.
IR (cm⁻¹)~2930 (C-H stretch of CH₃), ~1600-1450 (C=C and C=N stretching of the pyrimidine ring), ~1300-1000 (C-F stretching).
Mass Spec (EI)Molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of CH₃, SCH₃, and fluorine.

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine represents a highly promising and synthetically versatile building block for the development of novel functional molecules. Although its synthesis and reactivity have not been explicitly detailed in the literature, this guide provides a robust, evidence-based framework for its preparation and derivatization. By leveraging the principles of nucleophilic aromatic substitution and the synthetic flexibility of the methylthio group, researchers can access a diverse array of derivatives for applications in drug discovery and materials science. The predictive protocols and reactivity models presented herein are intended to serve as a solid foundation for the practical exploration of this exciting scaffold.

References

  • R. E. Banks, D. S. Field, and R. N. Haszeldine, "Heterocyclic polyfluoro-compounds. Part XIX. Synthesis of and nucleophilic substitution in some 2,4,6-trifluoropyrimidines; formation of trifluoromethylpyrimidines by pyrolysis of tetrafluoropyrimidine," Journal of the Chemical Society C: Organic, 1969, pp. 1822-1826. [Link]

  • R. D. Chambers, J. A. Jackson, W. K. R. Musgrave, and R. A. Storey, "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles," Beilstein Journal of Organic Chemistry, vol. 4, no. 19, 2008. [Link]

  • R. D. Chambers, J. A. Jackson, W. K. R. Musgrave, and R. A. Storey, "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles," PubMed, [Link]

  • R. D. Chambers, J. A. Jackson, W. K. R. Musgrave, and R. A. Storey, "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles," Beilstein Journals, [Link]

  • Forough Cheldavi et al., "Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1)," ResearchGate, [Link]

  • Y. Li et al., "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety," Molecules, vol. 27, no. 1, p. 235, 2022. [Link]

  • M. Z. N. Khan et al., "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives," Molecules, vol. 27, no. 2, p. 497, 2022. [Link]

  • A. V. Gulevskaya et al., "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines," The Journal of Organic Chemistry, vol. 81, no. 5, pp. 1826-1837, 2016. [Link]

  • Forough Cheldavi et al., "Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions," ResearchGate, [Link]

  • I. S. Kovalev et al., "Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene," Molecules, vol. 26, no. 19, p. 5831, 2021. [Link]

  • A. S. Kalogirou et al., "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine," Arkivoc, vol. 2020, no. 7, pp. 1-13, 2020. [Link]

  • A. M. Asiri et al., "Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2," Journal of Molecular Modeling, vol. 28, no. 11, p. 338, 2022. [Link]

  • A. V. Gulevskaya et al., "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines," ResearchGate, [Link]

  • PrepChem, "Synthesis of 5-methylthio-2,4,6-trimethoxypyrimidine (Compound No. 2)," PrepChem.com, [Link]

  • H. Gökce et al., "Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule," ResearchGate, [Link]

  • X. Chen et al., "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives," Arabian Journal of Chemistry, vol. 15, no. 1, p. 103521, 2022. [Link]

  • J. Chaudhary, "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review," Applied Science and Biotechnology Journal for Advanced Research, vol. 4, no. 2, pp. 1-5, 2025. [Link]

  • Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine," Google P
  • S. Periandy et al., "Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 81, no. 1, pp. 484-491, 2011. [Link]

Sources

Methodological & Application

Application Note: 5-(Methylthio)-2,4,6-trifluoropyrimidine as a Versatile Trifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, highly functionalized heterocyclic libraries is critical for hit-to-lead optimization. Pyrimidine scaffolds are ubiquitous in approved drugs, particularly within kinase inhibitors and GPCR modulators. 5-(Methylthio)-2,4,6-trifluoropyrimidine represents an advanced, highly versatile building block designed for precision combinatorial chemistry.

By leveraging the unique electronic properties of the trifluoro-substitution pattern, chemists can perform up to three sequential, highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the 5-methylthio group serves a dual purpose: it acts as a stable, lipophilic pharmacophore during initial screening, and it can be orthogonally activated via oxidation to a sulfone, unlocking a fourth vector for diversification.

Mechanistic Rationale: The Fluorine Advantage in SNAr

A common misconception in organic synthesis is that leaving group ability in SNAr reactions mirrors that of SN2 reactions (where I > Br > Cl > F). In reality, for SNAr, the reactivity trend is strictly reversed: F > Cl > Br > I [1].

The Causality of Halogen Selection: The rate-determining step (RDS) in an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [2]. Fluorine, being the most electronegative element, exerts a profound negative inductive effect (-I). This aggressively pulls electron density away from the ring, significantly lowering the activation energy required to form and stabilize the Meisenheimer complex[3]. Once this complex is formed, the subsequent elimination of the fluoride ion to restore aromaticity is remarkably fast.

SNAr_Logic Start Nucleophilic Attack on Pyrimidine F Fluorine Leaving Group (Highly Electronegative) Start->F Cl Chlorine Leaving Group (Less Electronegative) Start->Cl Meisenheimer Highly Stabilized Meisenheimer Complex F->Meisenheimer Inductive Stabilization LessStable Less Stabilized Meisenheimer Complex Cl->LessStable Weaker Induction Fast Rapid Addition (Rate-Determining Step) Meisenheimer->Fast Slow Slower Addition (Higher Activation Energy) LessStable->Slow

Fig 1: Kinetic rationale for fluorine superiority in SNAr via Meisenheimer complex stabilization.

Regioselective Sequential SNAr Strategy

The utility of 5-(Methylthio)-2,4,6-trifluoropyrimidine lies in its predictable regioselectivity, which mirrors the well-documented behavior of 5-chloro-2,4,6-trifluoropyrimidine[4]. The electron-withdrawing nature of the ring nitrogens activates the C-2, C-4, and C-6 positions.

  • First SNAr (C-4 or C-6): The C-4 and C-6 positions are highly activated by the adjacent ring nitrogens and the relief of steric strain. The first substitution is kinetically controlled and occurs rapidly at cryogenic temperatures (-78°C to 0°C).

  • Second SNAr (C-6 or C-4): Following the first substitution, the ring becomes slightly more electron-rich (assuming an amine nucleophile was used). The second substitution requires moderate thermal energy (20°C to 60°C) to proceed.

  • Third SNAr (C-2): The C-2 position is the least reactive due to the cumulative electron-donating effects of the first two substituents. Substitution here requires harsh conditions (80°C to 120°C) and strong nucleophiles[5].

  • Orthogonal Diversification (C-5): The methylthio group remains inert through the SNAr sequence. Oxidation to a sulfone (-SO₂Me) transforms it into an excellent leaving group for a final SNAr or palladium-catalyzed cross-coupling[6].

SNAr_Workflow S 5-(Methylthio)-2,4,6-trifluoropyrimidine (Starting Material) Step1 1st SNAr (C-4/C-6) Primary/Secondary Amine -78°C to 0°C S->Step1 High Reactivity (Kinetically Controlled) Step2 2nd SNAr (C-6/C-4) Amine/Alkoxide 20°C to 60°C Step1->Step2 Moderate Reactivity (Thermodynamically Driven) Step3 3rd SNAr (C-2) Aniline/Strong Nucleophile 80°C to 120°C Step2->Step3 Low Reactivity (Requires Heating) Step4 C-5 Diversification Oxidation to Sulfone & Cross-Coupling/SNAr Step3->Step4 Orthogonal Activation

Fig 2: Regioselective sequential SNAr workflow for 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Experimental Protocols: Self-Validating Methodologies

To ensure absolute process reliability, the following protocols utilize ¹⁹F NMR as a self-validating diagnostic tool . Diagnostic Logic: The starting material possesses a plane of symmetry, making the C-4 and C-6 fluorines chemically equivalent. The ¹⁹F NMR spectrum will show two signals (integrating 2:1). Upon successful mono-substitution at C-4, this symmetry is broken, resulting in two distinct ¹⁹F signals (integrating 1:1). Do not proceed to the next step unless this symmetry break is confirmed.

Step 1: Kinetically Controlled Mono-Amination (C-4 Position)

Objective: Selective mono-substitution to prevent over-reaction.

  • Preparation: Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -78°C. Causality: Cryogenic temperatures suppress the thermodynamic drive for di-substitution.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the highly corrosive HF byproduct without competing with the nucleophile.

  • Nucleophile: Add the primary or secondary aliphatic amine (1.05 equiv) dropwise over 15 minutes.

  • Monitoring: Stir for 2 hours at -78°C. Monitor via LC-MS and ¹⁹F NMR.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Thermodynamically Driven Di-Amination (C-6 Position)

Objective: Substitution of the second highly activated fluorine.

  • Preparation: Dissolve the crude intermediate from Step 1 (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Reagents: Add DIPEA (1.5 equiv) followed by the second nucleophile (1.2 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 4-8 hours. Causality: The electron-donating effect of the first amine reduces the electrophilicity of the ring, necessitating thermal energy to overcome the higher activation barrier for the second Meisenheimer complex.

  • Validation: Confirm complete consumption of the starting material via ¹⁹F NMR (only one fluorine signal should remain, corresponding to the C-2 position).

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for generating libraries using this trifunctional scaffold.

Reaction StepTarget PositionOptimal Nucleophile TypeTemp Range (°C)Preferred SolventExpected Yield
1st SNAr C-4 (or C-6)Aliphatic Amines (1°, 2°)-78 to 0THF / DCM85 - 95%
2nd SNAr C-6 (or C-4)Amines, Alkoxides20 to 60THF / MeCN75 - 90%
3rd SNAr C-2Anilines, Thiols80 to 120DMF / NMP60 - 80%
4th Diversification C-5Boronic Acids (Suzuki)*80 to 100Dioxane / H₂O50 - 75%

*Note: Step 4 requires prior oxidation of the -SMe group to -SO₂Me using mCPBA or Oxone to activate the C-5 position for palladium-catalyzed cross-coupling[7].

References

  • El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). "Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase." Combinatorial Chemistry & High Throughput Screening. URL: [Link]5]

  • Zaman, G., et al. (2023). "Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors." ChemMedChem. URL: [Link]6][7]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL: [Link]1]

  • BenchChem Technical Support. "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." URL: ]">https://www.benchchem.com[2]

  • Chemistry Stack Exchange. (2013). "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" URL: [Link]3]

  • Parks, E. L., Sandford, G., et al. (2008). "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry. URL: [Link]4]

Sources

Application Notes and Protocols for the Synthesis of Trifluoromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Trifluoromethyl Group in Pyrimidine Chemistry

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful tool in modern medicinal chemistry and drug discovery. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Trifluoromethylated pyrimidines are integral components of numerous pharmaceuticals, including antiviral and anticancer agents, underscoring the importance of robust and versatile synthetic methodologies for their preparation.[2][3]

This technical guide provides detailed experimental protocols for the synthesis of trifluoromethyl pyrimidines, catering to the needs of researchers and professionals in drug development. We will explore two principal synthetic strategies: a foundational "building block" approach and a more contemporary direct C-H trifluoromethylation method. The causality behind experimental choices, safety precautions, and the logic of the presented workflows are emphasized to ensure scientific integrity and practical applicability.

PART 1: The Building Block Approach: Synthesis from Trifluoroacetoacetate

This widely employed strategy involves the construction of the pyrimidine ring from a trifluoromethyl-containing precursor. The following protocol details the synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine and its subsequent conversion to the versatile intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine.[4][5][6]

Protocol 1.1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This protocol describes the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea to form the pyrimidine ring.

Reaction Scheme:

Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate reagents + Ethyl_trifluoroacetoacetate->reagents Urea Urea Urea->reagents Product 2-Hydroxy-4-(trifluoromethyl)pyrimidine reagents->Product Reflux

Caption: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Ethyl 4,4,4-trifluoroacetoacetate1.0 eq
Urea1.2 eq
Acetic Acid (glacial)Sufficient volume for reflux
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Buchner funnel and filter paper
Beakers and other standard glassware

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and urea (1.2 eq).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and unreacted urea.

  • Dry the product under vacuum to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine as a white solid.

Expected Yield: 90-95%

Protocol 1.2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol details the chlorination of 2-hydroxy-4-(trifluoromethyl)pyrimidine using phosphorus oxychloride (POCl₃). This conversion is a crucial step for enabling subsequent nucleophilic substitution reactions.[6]

Reaction Scheme:

Start 2-Hydroxy-4-(trifluoromethyl)pyrimidine reagents POCl3, DIPEA (cat.) Start->reagents Product 2-Chloro-4-(trifluoromethyl)pyrimidine reagents->Product Heat (80-100 °C)

Caption: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Hydroxy-4-(trifluoromethyl)pyrimidine1.0 eq
Phosphorus oxychloride (POCl₃)5.0 - 10.0 eq
Diisopropylethylamine (DIPEA)Catalytic amount (0.1-0.3 eq)
Acetonitrile (anhydrous)Sufficient volume for reaction
Round-bottom flaskAppropriate size
Reflux condenser with drying tube
Heating mantle
Rotary evaporator
Separatory funnel
Standard glassware

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) and anhydrous acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C.

  • After 30 minutes of heating, add a catalytic amount of diisopropylethylamine (DIPEA, 0.1-0.3 eq) dropwise.

  • Continue heating at 80-100 °C for 5-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ and acetonitrile under reduced pressure using a rotary evaporator.

  • Caution: The next step is exothermic. Slowly and carefully pour the residue onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8.5-10.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-4-(trifluoromethyl)pyrimidine.

Expected Yield: 85-92%

PART 2: Direct C-H Trifluoromethylation

Direct C-H functionalization represents a more atom-economical and efficient approach to synthesizing trifluoromethylated heterocycles. Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the generation of trifluoromethyl radicals under mild conditions.[7]

Protocol 2.1: Photoredox-Catalyzed C-H Trifluoromethylation of Pyrimidine

This protocol provides a general procedure for the direct trifluoromethylation of pyrimidine using a photoredox catalyst and a suitable trifluoromethyl source.[7][8]

Reaction Scheme:

cluster_0 Photoredox Catalytic Cycle PC Photocatalyst (e.g., Ir(ppy)3) PC_star Excited Photocatalyst* PC->PC_star Visible Light (hv) PC_star->PC Oxidized PC CF3_source CF3 Source (e.g., CF3SO2Cl) CF3_radical •CF3 Radical CF3_source->CF3_radical e- transfer from PC* Pyrimidine Pyrimidine Product Trifluoromethylpyrimidine Pyrimidine->Product + •CF3

Caption: General workflow for photoredox C-H trifluoromethylation.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Pyrimidine1.0 eq
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)1.5 - 2.0 eq
Photocatalyst (e.g., Ir(ppy)₃)1-5 mol%
Base (e.g., K₂HPO₄)2.0 eq
Solvent (e.g., Acetonitrile/Water)Degassed, sufficient volume
Schlenk flask or vial
Magnetic stirrer and stir bar
Blue LED lamp or household light bulb
Standard work-up and purification equipment

Step-by-Step Procedure:

  • To a Schlenk flask or vial, add pyrimidine (1.0 eq), trifluoromethanesulfonyl chloride (1.5-2.0 eq), the photocatalyst (1-5 mol%), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., a mixture of acetonitrile and water).

  • Seal the vessel and place it under an inert atmosphere (argon or nitrogen).

  • Stir the reaction mixture and irradiate with a blue LED lamp or a household light bulb at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyrimidine.

Expected Yield: Moderate to good, highly substrate-dependent.

Safety Precautions

The synthesis of trifluoromethyl pyrimidines often involves hazardous reagents that require careful handling.

  • Trifluoromethylating Agents: Many trifluoromethylating agents, such as trifluoromethanesulfonyl chloride and phosphorus oxychloride, are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12][13]

  • Pressure Build-up: Some reactions, particularly those involving gaseous reagents or reactions that generate gas, can lead to a build-up of pressure. Ensure that reaction vessels are not sealed tightly unless designed for pressure reactions.

  • Exothermic Reactions: The quenching of reagents like POCl₃ with water is highly exothermic. Always perform such procedures slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols outlined in this guide provide reliable and adaptable methods for the synthesis of trifluoromethyl pyrimidines. The building block approach offers a robust pathway to key intermediates, while direct C-H trifluoromethylation via photoredox catalysis represents a modern, efficient strategy. The choice of method will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. By understanding the principles behind these protocols and adhering to strict safety measures, researchers can confidently and effectively synthesize a wide range of trifluoromethyl pyrimidine derivatives for applications in drug discovery and development.

References

  • Yamazaki, T., et al. (1985). Simple synthesis of trifluoromethylated pyrimidine nucleosides.
  • Kumar, P., et al. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols, 1(12), e325.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(4), 103734.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Andres, P., & Marhold, A. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine.
  • 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet 2107304. (2017). Synquest Labs.
  • Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety D
  • JP-3505 - Safety D
  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (2023).
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 843579.
  • Andres, P., & Marhold, A. (1994). Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5.
  • Song, J., et al. (2015). Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleosides. Organic Letters, 17(5), 1232-1235.
  • SAFETY D
  • Preparation method of 2-chloro trifluoromethyl pyrimidine compound. (n.d.).
  • Heidelberger, C., et al. (1962). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 5(4), 693-701.
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical.
  • Barmaki, S., et al. (2012). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 24(12), 5275.
  • Radchenko, D. S., et al. (2020). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Synthesis, 52(10), 1431-1438.
  • ChemInform Abstract: Trifluoromethylation by Visible-Light-Driven Photoredox C
  • Heidelberger, C., et al. (1962). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine1,2. Journal of Medicinal Chemistry, 5(4), 693-701.
  • Umemoto Reagent I. (n.d.). Enamine.
  • Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.).
  • Reagent of the month – November - Langlois reagent. (2022). SigutLabs.
  • Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • Tóth, M., et al. (2019). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated intramolecular azirination of enamines. Beilstein Journal of Organic Chemistry, 15, 236-243.
  • Akita, M., et al. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Journal of Synthetic Organic Chemistry, Japan, 75(2), 103-114.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
  • van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
  • Mudshinge, S. R., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261, 110015.
  • Wang, C., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(2), 565-569.
  • An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. (n.d.). Enamine.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
  • Application of Langlois' Reagent in Trifluoromethyl
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2023).
  • Langlois' Reagent: An Efficient Trifluoromethyl
  • Designing New Togni Reagents by Computation. (2016). The Royal Society of Chemistry.
  • Recent Advances in Photoredox C
  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing.
  • Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and c. (2016).
  • 2-Hydroxy-4-(trifluoromethyl)pyrimidine 97 104048-92-2. (n.d.). MilliporeSigma.
  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2021). Freie Universität Berlin.
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2006). Accounts of Chemical Research, 39(4), 234-243.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 475-483.
  • Design and synthesis of 2-amino-4-(trifluoromethyl)
  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • Allylic trifluoromethane synthesis by trifluoromethyl

Sources

5-(Methylthio)-2,4,6-trifluoropyrimidine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-(Methylthio)-2,4,6-trifluoropyrimidine in Modern Drug Discovery

Introduction: The Strategic Value of the Fluorinated Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] The strategic functionalization of this heterocycle is a critical endeavor in the development of novel drugs with improved potency, selectivity, and pharmacokinetic profiles.[1] Within this landscape, 5-(methylthio)-2,4,6-trifluoropyrimidine has emerged as a highly valuable and versatile scaffold. Its chemical architecture, characterized by an electron-deficient aromatic system due to the three fluorine atoms and a modifiable methylthio group, presents a unique platform for the synthesis of complex molecular entities.[3][4]

The fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), while the methylthio group offers a secondary point of modification, typically after an activation step.[1][3] This dual reactivity allows for a programmed and regioselective approach to molecular diversification, making it an ideal starting point for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1] This guide provides detailed protocols and expert insights into the manipulation of this scaffold, with a focus on its application in the synthesis of targeted therapies such as kinase inhibitors.[3]

Core Reactivity and Mechanistic Rationale

The utility of 5-(methylthio)-2,4,6-trifluoropyrimidine is rooted in its predictable reactivity towards nucleophiles. The electron-withdrawing nature of the ring nitrogens and the three fluorine atoms renders the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to nucleophilic attack.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) at C2, C4, and C6

The primary transformation involving this scaffold is the SNAr reaction. This process proceeds via a two-step addition-elimination mechanism.[5][6] A nucleophile first attacks one of the electrophilic, fluorine-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

The presence of three activating fluorine atoms makes the ring exceptionally reactive. While C2, C4, and C6 are all potential sites for substitution, reactions with amines often show a preference for the C4/C6 positions, which can be influenced by steric and electronic factors.[4] Controlling the stoichiometry of the nucleophile is crucial to achieve mono-substitution, as the product of the first substitution remains activated towards further reaction.

diversification_workflow start 5-(MeS)-2,4,6-F₃-Pyrimidine snar SₙAr with R¹-Nu (e.g., Amines, Thiols) start->snar Step 1 mono_sub C4-Substituted Intermediate snar->mono_sub oxidation Oxidation of -SCH₃ to -SO₂CH₃ (e.g., m-CPBA, Oxone®) mono_sub->oxidation Step 2 activated_int Activated C5-Sulfonyl Intermediate oxidation->activated_int c5_sub Substitution with R²-Nu activated_int->c5_sub Step 3 final_product Diverse C4, C5-Disubstituted Pyrimidine Library c5_sub->final_product

Sources

The Pivotal Role of 5-(Methylthio)-2,4,6-trifluoropyrimidine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Agrochemicals

In the landscape of modern agrochemical research and development, the synthesis of novel, effective, and environmentally conscious herbicides and fungicides is of paramount importance for global food security. Among the myriad of heterocyclic scaffolds utilized, fluorinated pyrimidines have emerged as a cornerstone for the creation of highly active agrochemicals. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, significantly influence the molecule's binding affinity to target enzymes, metabolic stability, and overall biological efficacy.

This technical guide focuses on a key building block in this domain: 5-(Methylthio)-2,4,6-trifluoropyrimidine . We will delve into its critical applications in the synthesis of industry-leading herbicides, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic placement of the methylthio group, in conjunction with the trifluorinated pyrimidine core, offers a versatile platform for constructing complex agrochemical active ingredients.

Core Applications in Herbicide Synthesis: A Gateway to Triazolopyrimidine Sulfonamides

5-(Methylthio)-2,4,6-trifluoropyrimidine is a pivotal intermediate in the synthesis of the triazolopyrimidine sulfonamide class of herbicides. These herbicides are renowned for their high efficacy at low application rates and their mode of action as inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants that is absent in animals. The most prominent examples of agrochemicals derived from this intermediate are Florasulam and Penoxsulam .

The Synthetic Rationale: Why 5-(Methylthio)-2,4,6-trifluoropyrimidine?

The utility of this intermediate lies in the controlled, regioselective displacement of its fluorine and methylthio groups. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The fluorine atoms are good leaving groups, and their positions at C2, C4, and C6 are activated to varying degrees by the ring nitrogen atoms. The methylthio group at the C5 position also plays a crucial role, influencing the reactivity of the adjacent positions and serving as a potential leaving group itself, often after oxidation to a more labile sulfoxide or sulfone.

This differential reactivity allows for a stepwise and controlled introduction of various nucleophiles, which is essential for building the complex triazolopyrimidine core of the target herbicides.

Application I: Synthesis of a Key Intermediate for Florasulam

Florasulam is a selective post-emergence herbicide used for the control of broadleaf weeds in cereals.[1] The synthesis of its core triazolopyrimidine structure can be envisioned to start from 5-(Methylthio)-2,4,6-trifluoropyrimidine. A critical step involves the formation of a triazolopyrimidine ring system, which is then elaborated to the final product.

Workflow for Florasulam Intermediate Synthesis

G A 5-(Methylthio)-2,4,6-trifluoropyrimidine B Sequential Nucleophilic Substitution (e.g., with Hydrazine and an Amine) A->B Step 1 C Cyclization to form Triazolopyrimidine Core B->C Step 2 D Functional Group Interconversion (e.g., Chlorosulfonation) C->D Step 3 E 8-fluoro-5-methoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (Florasulam Intermediate) D->E Step 4

Caption: Synthetic workflow for a key Florasulam intermediate.

Protocol 1: Synthesis of a Triazolopyrimidine Precursor from 5-(Methylthio)-2,4,6-trifluoropyrimidine

This protocol outlines a plausible synthetic sequence for the formation of a substituted triazolopyrimidine, a precursor to the key florasulam intermediate, 8-fluoro-5-methoxy[2][3][4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.[3]

Materials:

  • 5-(Methylthio)-2,4,6-trifluoropyrimidine

  • Hydrazine hydrate

  • Triethylamine

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile)

  • Cyanogen bromide (CNBr)

  • Sodium methoxide

  • Phosphorus oxychloride (POCl₃)

  • Sodium sulfite

  • Hydrochloric acid

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Amination with Hydrazine

    • In a round-bottom flask under an inert atmosphere, dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrazine hydrate (1.1 eq) and triethylamine (1.2 eq) in ethanol. The C4 and C6 positions of the pyrimidine ring are the most activated towards nucleophilic attack.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure. The crude product is a di-hydrazinyl-substituted pyrimidine.

  • Step 2: Cyclization to form the Triazolopyrimidine Ring

    • Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.

    • Add cyanogen bromide (1.1 eq) to the solution. The reaction with cyanogen bromide facilitates the cyclization to form the triazolo[4,3-c]pyrimidine ring system.

    • Heat the reaction mixture to reflux and monitor for completion.

    • After completion, cool the reaction and remove the solvent. The resulting product is a 3-amino-8-fluoro-5-methylthio[2][3][4]triazolo[4,3-c]pyrimidine derivative.

  • Step 3: Rearrangement and Methoxylation

    • Treat the product from Step 2 with sodium methoxide in methanol. This step achieves both the rearrangement of the triazolo[4,3-c]pyrimidine to the more stable [1,5-c] isomer and the displacement of the methylthio group with a methoxy group.

    • Stir the reaction at room temperature until the rearrangement is complete.

  • Step 4: Conversion to the Sulfonyl Chloride

    • The resulting 2-amino-8-fluoro-5-methoxy[2][3][4]triazolo[1,5-c]pyrimidine is then converted to the corresponding sulfonyl chloride. This is a multi-step process involving diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source, or by reaction with phosphorus oxychloride and sodium sulfite.[5]

Data Summary:

StepReaction TypeKey ReagentsExpected Outcome
1Nucleophilic Aromatic SubstitutionHydrazine hydrate, TriethylamineDi-hydrazinyl-substituted pyrimidine
2CyclizationCyanogen bromide3-amino-8-fluoro-5-methylthio[2][3][4]triazolo[4,3-c]pyrimidine
3Rearrangement & SubstitutionSodium methoxide2-amino-8-fluoro-5-methoxy[2][3][4]triazolo[1,5-c]pyrimidine
4Diazotization & ChlorosulfonationNaNO₂, SO₂, CuCl₂, POCl₃8-fluoro-5-methoxy[2][3][4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Application II: Synthesis of a Key Intermediate for Penoxsulam

Penoxsulam is another important herbicide used for the control of grass, sedge, and broadleaf weeds in rice and other crops. Its synthesis also relies on a triazolopyrimidine core, specifically 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine.[6] The synthesis of this intermediate can also be traced back to a methylthio-substituted pyrimidine precursor.

Workflow for Penoxsulam Intermediate Synthesis

G A 5-Methoxy-4-chloro-2-methylthiopyrimidine B Reaction with Hydrazine A->B Step 1 C Cyclization with Cyanogen Bromide B->C Step 2 D Rearrangement and Methoxylation C->D Step 3 E 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (Penoxsulam Intermediate) D->E Final Product

Caption: Synthetic workflow for a key Penoxsulam intermediate.

Protocol 2: Synthesis of 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine

This protocol is based on a patented method for preparing the key penoxsulam intermediate, starting from a methylthio-substituted pyrimidine.[4]

Materials:

  • 5-Methoxy-4-chloro-2-methylthiopyrimidine

  • Hydrazine

  • Cyanogen bromide (CNBr)

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Formation of the Hydrazinopyrimidine

    • React 5-methoxy-4-chloro-2-methylthiopyrimidine (1.0 eq) with hydrazine (1.1 eq) in a suitable solvent. The chlorine at the C4 position is more susceptible to nucleophilic attack than the methylthio group at C2.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction to isolate the 4-hydrazino-5-methoxy-2-methylthiopyrimidine.

  • Step 2: Cyclization to the Triazolo[4,3-c]pyrimidine

    • Treat the product from Step 1 with cyanogen bromide (1.1 eq) to effect cyclization to the 3-amino-8-methoxy-5-methylthio[2][3][4]triazolo[4,3-c]pyrimidine.[4]

  • Step 3: Rearrangement and Methoxylation to the Final Intermediate

    • The crucial step involves the reaction of the triazolo[4,3-c]pyrimidine with sodium methoxide in methanol. This single step accomplishes both the Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer and the nucleophilic displacement of the methylthio group by a methoxy group to yield the desired 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine.[2][4]

    • The product can be isolated by filtration after precipitation.

Data Summary:

StepReaction TypeKey ReagentsExpected Outcome
1Nucleophilic SubstitutionHydrazine4-hydrazino-5-methoxy-2-methylthiopyrimidine
2CyclizationCyanogen bromide3-amino-8-methoxy-5-methylthio[2][3][4]triazolo[4,3-c]pyrimidine
3Rearrangement & SubstitutionSodium methoxide2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine

Conclusion: A Versatile Building Block for Agrochemical Innovation

5-(Methylthio)-2,4,6-trifluoropyrimidine and its analogs are indispensable intermediates in the synthesis of high-value agrochemicals. The strategic interplay of the activating fluorine atoms and the versatile methylthio group allows for the construction of complex heterocyclic systems through controlled, regioselective reactions. The protocols and insights provided herein serve as a guide for researchers and scientists to leverage the unique chemistry of this building block in the development of the next generation of herbicides and other crop protection agents. The continued exploration of the reactivity of such fluorinated pyrimidines will undoubtedly lead to the discovery of novel and more effective solutions for sustainable agriculture.

References

  • US9115135B2, Process for the preparation of 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine from 4-amino-2,5-dimethoxypyrimidine, Google Patents,

  • WO2019074995A1, Method of preparation of florasulam, Google P
  • CN107602566B, The synthetic method of florasulam intermediate, Google P
  • IL153448A, PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[2][3][4] TRIAZOLO [1,5-c] PYRIMIDINE, Google Patents,

  • CN107602566B, The synthetic method of florasulam intermediate, Google P
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

  • Delia, T. J., et al. (1995). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 32(4), 1235-1238.
  • Wu, F., et al. (2013). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). Journal of Chemical Research, 37(4), 197-200.
  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Request PDF. [Link]

  • Comprehensive analysis of florasulam: crystal structure, reactivity, sensitivity, and bioactivity using structural, spectroscopic, and computational approaches. Nature. [Link]

  • CN104447756A, A kind of preparation method of penoxsulam intermediate, Google P
  • Method for preparing penoxsulam intermediate. Patsnap. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. Frontiers in Chemistry. [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Longdom Publishing. [Link]

  • Johnson, T. C., et al. (2007). Synthesis of Triazolo[1,5-c]pyrimidine Sulfonamides Leading to the Discovery of Penoxsulam, a New Rice Herbicide. Pesticide Chemistry, 89-100.
  • Wang, H., et al. (2016). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases, 2(12), 848-857.
  • US5898073A, Process for the preparation of 2,4,6-trichloropyrimidine, Google P
  • Convenient Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl Chloride, A Key Building Block of Penoxsulam. ResearchGate. [Link]

  • Pesticide Fact Sheet Name of Chemical: Florasulam. United States Environmental Protection Agency. [Link]

  • CN104402890A, Preparation method of penoxsulam, Google P
  • Sodium perchlorate catalyzed synthesis of 2,4,6-trioxotetrahydropyrimidin- 5(2H)-ylidene derivatives as antioxidant agents. Journal of the Serbian Chemical Society. [Link]

  • US5712394A, Process for preparing 2,4,6-trichloropyrimidine, Google P

Sources

Advanced Reaction Monitoring Protocol: SNAr of 5-(Methylthio)-2,4,6-trifluoropyrimidine via TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

As a highly functionalized electrophilic building block, 5-(Methylthio)-2,4,6-trifluoropyrimidine is widely utilized in the synthesis of kinase inhibitors and agrochemicals[1]. The three fluorine atoms serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr).

However, managing the regioselectivity of this scaffold presents a significant analytical challenge. The pyrimidine ring nitrogens highly activate the C-4 and C-6 positions toward nucleophilic attack[2]. Simultaneously, the C-5 methylthio (-SMe) group exerts a dual effect: it donates electron density via resonance (slightly deactivating the ring compared to unsubstituted analogs) while providing significant steric hindrance. Consequently, the first substitution typically occurs at the C-4 position, but depending on the nucleophile and base, mixtures of C-4 mono-substituted, C-6 mono-substituted, and C-4,C-6 di-substituted products frequently emerge[3].

Because regioisomers (e.g., C-4 vs. C-6 substituted) are isobaric (identical mass), mass spectrometry alone cannot differentiate them without chromatographic separation. Therefore, a self-validating, orthogonal monitoring approach using Thin Layer Chromatography (TLC) for real-time kinetic feedback and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural and regioisomeric confirmation is mandatory.

Analytical Workflow

G Start Reaction Aliquot (5-SMe-2,4,6-trifluoropyrimidine) TLC TLC Analysis (UV 254 nm & KMnO4) Start->TLC Decision1 Conversion > 95%? TLC->Decision1 LCMS LC-MS Analysis (ESI+, C18 Column) Decision1->LCMS Yes Optimize Optimize Conditions (Temp/Equivalents) Decision1->Optimize No Decision2 Regioisomeric Purity Confirmed? LCMS->Decision2 Decision2->Optimize No Quench Quench & Workup Decision2->Quench Yes

Workflow for monitoring SNAr reactions of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Experimental Protocols

Protocol A: The "Self-Validating" Mini-Workup

Directly spotting SNAr reaction mixtures onto TLC plates or injecting them into an LC-MS often leads to catastrophic streaking or ion suppression due to high-boiling polar aprotic solvents (e.g., DMF, DMSO) and inorganic bases (e.g., K₂CO₃).

  • Sampling: Withdraw 10 µL of the active reaction mixture using a positive displacement pipette (ensures accuracy in viscous solvents).

  • Quench & Partition: Dispense the aliquot into a 1.5 mL microcentrifuge tube containing 200 µL Ethyl Acetate (EtOAc) and 200 µL deionized water. Vortex vigorously for 10 seconds.

    • Causality: The water quenches unreacted nucleophiles and forces DMF/DMSO and salts into the aqueous layer. The organic layer now contains only the organic-soluble starting materials and products.

  • Phase Separation: Centrifuge at 5,000 x g for 1 minute to break any emulsions. Use the upper organic layer for subsequent TLC and LC-MS steps.

Protocol B: Thin Layer Chromatography (TLC) Monitoring
  • Spotting: Apply 2 µL of the upper organic layer onto a Silica gel 60 F254 TLC plate. Spot a reference lane of pure 5-(Methylthio)-2,4,6-trifluoropyrimidine.

  • Elution: Develop the plate in a chamber pre-equilibrated with Hexanes/EtOAc (typically 8:2 or 7:3 v/v).

    • Causality: The highly fluorinated starting material is exceptionally non-polar and will migrate near the solvent front. As polar nucleophiles (e.g., amines) substitute the fluorines, the product becomes significantly more polar, allowing clear visual separation of mono- and di-substituted species.

  • Orthogonal Visualization:

    • Primary (UV 254 nm): Both starting material and products possess a conjugated pyrimidine system and will appear as dark spots against the green fluorescent background.

    • Secondary (KMnO₄ Stain): Dip the plate in basic Potassium Permanganate solution and gently heat.

    • Causality: The -SMe (methylthio) group is readily oxidized to a sulfoxide/sulfone by KMnO₄, turning the spot yellow/white against a purple background. This self-validating step confirms that the migrating spot retains the 5-SMe group and is not a degraded or cleaved byproduct.

Protocol C: LC-MS Analysis for Regioisomer Resolution

TLC cannot reliably resolve C-4 vs. C-6 regioisomers. LC-MS provides exact mass confirmation and the chromatographic resolution required to differentiate these isobaric species[1].

  • Sample Dilution: Transfer 10 µL of the organic layer from the mini-workup into an LC-MS vial containing 990 µL of LC-MS grade Methanol.

    • Causality: A 100x dilution prevents detector saturation and column overloading, which is critical for maintaining sharp peaks to resolve closely eluting regioisomers.

  • Chromatography: Inject 1 µL onto a Reverse-Phase C18 column (e.g., 2.7 µm, 3.0 × 50 mm). Run the gradient specified in Table 1 .

  • Mass Detection: Monitor the mass range of 100–800 m/z in Positive Electrospray Ionization (ESI+) mode using parameters in Table 2 .

    • Causality: Formic acid in the mobile phase ensures consistent protonation of the pyrimidine nitrogens and basic amine nucleophiles, resulting in strong [M+H]⁺ signals.

Quantitative Data & Parameters

Table 1: LC-MS Gradient Parameters Column: C18 (3.0 × 50 mm, 2.7 µm) | Flow Rate: 0.6 mL/min

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Purpose
0.0955Equilibration
0.5955Isocratic hold to focus polar analytes
4.0595Linear gradient to elute regioisomers
5.0595Column wash
5.1955Re-equilibration

Table 2: Mass Spectrometry (ESI+) Parameters

ParameterValueCausality
Ionization ModeESI Positive (ESI+)Pyrimidine core and amine nucleophiles protonate readily[1].
Capillary Voltage3.5 kVOptimal for small molecule ionization without inducing fragmentation.
Desolvation Temp350 °CEnsures complete desolvation of the aqueous mobile phase.
Mass Range (m/z)100 - 800Captures starting material, mono-, di-, and tri-substituted adducts.

Table 3: Expected Chromatographic Behavior (Example: Amine Nucleophile)

SpeciesTLC R_f (Hex/EtOAc 8:2)LC-MS Retention Timem/z (Expected)
5-(Methylthio)-2,4,6-trifluoropyrimidine~0.85Late (~4.2 min)[M+H]⁺ 181.0
Mono-substituted (C-4 or C-6)~0.50Mid (~3.1 min)[M+Nu]⁺
Di-substituted (C-4, C-6)~0.25Early (~2.4 min)[M+2Nu]⁺

References

  • Cyclising peptides - WO2015181545A1 Source: Google Patents URL
  • 2,4,6-Trichloropyrimidine. Reaction with Anilines Source: ResearchGate URL:[Link]

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Advanced Methodologies for the Functionalization of the Pyrimidine Ring at the 5-Position

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Introduction & Mechanistic Rationale

The pyrimidine ring is a privileged scaffold in drug discovery, serving as the core pharmacophore for numerous antimetabolites (e.g., 5-fluorouracil)[1] and third-generation kinase inhibitors (e.g., Osimertinib)[2]. Functionalizing the pyrimidine ring—specifically at the 5-position—is a critical strategy for fine-tuning a molecule's physicochemical properties, lipophilicity, and target binding affinity.

However, the pyrimidine ring presents unique electronic challenges. As a 1,3-diazine, the two highly electronegative nitrogen atoms exert a strong electron-withdrawing effect across the ring:

  • The Failure of Nucleophilic Aromatic Substitution (SNAr) at C-5: Positions 2, 4, and 6 are highly activated toward SNAr because the intermediate Meisenheimer complex can delocalize the incoming negative charge directly onto the electronegative ring nitrogens. In contrast, the 5-position is meta to both nitrogens. The negative charge cannot be stabilized by the heteroatoms, making C-5 highly resistant to nucleophilic attack[3].

  • The Success of Electrophilic Aromatic Substitution (EAS): Because C-5 is the least electron-deficient carbon on the ring, it is the exclusive site for EAS[4]. This fundamental electronic property dictates our synthetic strategy: we must either utilize electrophilic halogenation (followed by cross-coupling) or employ transition-metal-catalyzed direct C–H activation[5],[6].

Strategic Workflows

The following diagram illustrates the two primary synthetic pathways for C-5 functionalization: the classical two-step cross-coupling route and the modern direct C–H activation route.

Pyrimidine_Functionalization A Pyrimidine Core B EAS (Halogenation) A->B Br2 or NIS E Direct C-H Activation A->E Pd(OAc)2, Oxidant C 5-Halopyrimidine B->C C-5 Selectivity D Cross-Coupling C->D Pd/Ni Catalyst F 5-Functionalized Pyrimidine D->F Arylation/Alkylation E->F Atom Economical

Strategic pathways for pyrimidine 5-position functionalization: EAS vs. Direct C-H Activation.

Experimental Protocols

Every robust synthetic method requires a self-validating system. The protocols below detail not just the how, but the why behind each operational parameter to ensure reproducibility and high yields.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidine

This protocol utilizes 5-bromopyrimidine, a highly reliable electrophile for oxidative addition by Pd(0) species[5],[7].

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Ligand: Tricyclohexylphosphine (PCy3) or similar (0.04 equiv)

  • Base: K2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, Pd2(dba)3, ligand, and the inorganic base. Causality: Assembling the solid reagents first allows for efficient evacuation and backfilling with Argon (3x), which is critical to prevent the premature oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Solvent Addition: Inject degassed 1,4-Dioxane and H2O via syringe. Causality: A biphasic solvent system is mandatory here. Dioxane solubilizes the organic electrophile, while water dissolves the inorganic base, facilitating the generation of the reactive boronate complex required for the transmetalation step.

  • Reaction Execution: Heat the vigorously stirred mixture to 90 °C for 4–12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

  • Aqueous Workup: Once the 5-bromopyrimidine is consumed, cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4Cl, followed by brine. Causality: The NH4Cl wash effectively quenches the reaction and helps partition residual boronic acid byproducts and inorganic palladium salts into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel column chromatography to isolate the 5-arylpyrimidine[1].

Protocol B: Direct C–H Arylation at the 5-Position

Direct C–H functionalization circumvents the need for pre-halogenation, offering an atom-economical route. This is particularly effective for uracil derivatives and 4-arylpyrimidines[6],[8].

Materials:

  • Pyrimidine Substrate (1.0 equiv)

  • Aryl Iodide (1.5–2.0 equiv)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • Ag2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF or 1,4-Dioxane

Step-by-Step Methodology:

  • Reagent Loading: In a sealed reaction vial, combine the pyrimidine substrate, aryl iodide, Pd(OAc)2, and Ag2CO3. Causality: Ag2CO3 serves a dual purpose. It acts as a base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway, and it acts as an oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination[6].

  • Reaction Execution: Add the anhydrous solvent, purge with Argon, and heat the mixture to 100–120 °C for 12–24 hours. Causality: High thermal energy is required to overcome the high activation barrier of cleaving the unactivated C(sp2)–H bond at the 5-position.

  • Filtration and Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite. Causality: Filtration is critical to remove the insoluble silver salts and precipitated "palladium black" which will otherwise cause severe streaking during chromatography.

  • Purification: Wash the filtrate with water (3x) to remove DMF, dry over Na2SO4, concentrate, and purify via flash chromatography[8].

Quantitative Data & Method Comparison

The choice between pre-functionalization (Suzuki) and direct C–H activation depends on the specific substrate and scale of the project. The table below summarizes the quantitative performance parameters of both workflows.

MethodologyPrimary Reagents / CatalystTypical Yield RangeKey AdvantagesPrimary Limitations
Suzuki-Miyaura Coupling 5-Bromopyrimidine, Aryl-B(OH)2, Pd2(dba)3, K2CO370% – 95% Highly reliable; broad functional group tolerance; easily scalable to multi-gram quantities.Requires a pre-halogenated starting material; generates stoichiometric boron waste.
Direct C–H Arylation Pyrimidine core, Aryl-I, Pd(OAc)2, Ag2CO340% – 80% Atom economical; reduces total synthetic steps; ideal for late-stage functionalization.Lower overall yields; requires high temperatures; potential regioselectivity issues in unblocked pyrimidines.

References

  • Semantic Scholar. Sigmatropic Rearrangements of 2,4-Dinitrophenyl Oximes (Details EAS mechanisms). Available at:[Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at:[Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • AACR Journals. AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Available at: [Link]

  • MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at:[Link]

  • ACS Publications. Pyrimidine as an Aryl C–H Activating Group. Organic Letters. Available at:[Link]

Sources

Application Note: Sequential SNAr Diversification of 5-(Methylthio)-2,4,6-trifluoropyrimidine for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The design and synthesis of highly functionalized heterocyclic libraries are foundational to modern drug discovery. Trifluoropyrimidine derivatives are highly valued in this space, frequently serving as core scaffolds for advanced kinase inhibitors (e.g., mutant KIT inhibitors)[1]. Furthermore, the exceptional reactivity of these fluorinated electrophiles has been leveraged in the synthesis of complex macrocyclic peptides via multi-point nucleophilic aromatic substitution (SNAr)[2].

While 2,4,6-trifluoropyrimidine is a well-established electrophile, the incorporation of a 5-methylthio group in 5-(Methylthio)-2,4,6-trifluoropyrimidine provides a distinct strategic advantage for combinatorial chemistry:

  • Electronic Modulation: The methylthio group exerts a mild electron-donating resonance effect (+M), which subtly dampens the extreme reactivity of the trifluoropyrimidine core compared to its 5-chloro analog. This allows for tighter regiocontrol during the first SNAr event[3].

  • Latent Pharmacophore / Leaving Group: Following the installation of diversity elements at C4, C6, and C2, the stable thioether can be oxidized to a sulfoxide or sulfone. This late-stage transformation yields a hydrogen-bond-accepting pharmacophore or acts as a highly reactive leaving group for a fourth nucleophilic displacement.

Mechanistic Causality & Regioselectivity

To build a library successfully, one must understand the causality behind the reaction conditions. The sequential SNAr of perfluorinated pyrimidines is dictated by the highly electron-deficient nature of the diazine ring.

  • C4 and C6 Reactivity: These positions are the most electrophilic due to the ortho/para-like activation by the two endocyclic nitrogen atoms.

  • C2 Reactivity: The C2 position, while flanked by two nitrogens, is less reactive due to ground-state stabilization and steric hindrance from adjacent substituents once C4 and C6 are populated.

The Causality of Temperature Control: Because the first nucleophile (typically an amine) donates electron density into the ring, it deactivates the remaining fluorines. Therefore, the first substitution must be performed at cryogenic temperatures (-78 °C to -20 °C) to prevent over-addition. The second substitution requires room temperature (0 °C to 25 °C), and the final C2 substitution requires forcing conditions (80 °C to 120 °C).

Workflow A 5-(Methylthio)- 2,4,6-trifluoropyrimidine B C4-Mono-SNAr Intermediate A->B R1-NH2 -78°C C C4,C6-Di-SNAr Intermediate B->C R2-XH RT D C2,C4,C6-Tri-SNAr Scaffold C->D R3-YH 100°C E C5-Sulfone Library D->E mCPBA RT

Figure 1: Sequential SNAr and late-stage functionalization workflow for library generation.

Self-Validating In-Process Quality Control (IPQC)

A robust protocol must be self-validating. Relying solely on LC-MS mass shifts is insufficient for perfluorinated scaffolds because regioisomers have identical masses.

The 19F NMR Tracking System: This workflow utilizes 19F NMR as a definitive, self-validating tracking tool. The starting material possesses three distinct fluorine signals. As each SNAr step proceeds, the sequential disappearance of specific 19F signals confirms both conversion and regiochemistry without requiring complex 2D NMR on intermediate plates.

NMR_Logic Start Starting Material 3x 19F Signals Step1 C4-Substitution 2x 19F Signals Start->Step1 Loss of C4-F Step2 C6-Substitution 1x 19F Signal Step1->Step2 Loss of C6-F Step3 C2-Substitution 0x 19F Signals Step2->Step3 Loss of C2-F

Figure 2: Self-validating in-process control logic using 19F NMR tracking.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for high-throughput library generation, ensuring predictable yields and high regiopurity across 96-well plate formats.

Reaction StepTarget PositionNucleophile ClassBase / SolventTemp RangeTypical Yield (%)Regiopurity (%)
Mono-SNAr C4Primary AminesDIPEA / THF-78 °C to -20 °C85 - 95>98
Di-SNAr C6Sec. Amines, AlcoholsK2CO3 / DMF0 °C to 25 °C75 - 90>95
Tri-SNAr C2Amines, AnilinesNone / NMP80 °C to 120 °C60 - 80>99
Oxidation C5mCPBANone / DCM0 °C to 25 °C85 - 99N/A

Step-by-Step Experimental Protocols

Step 1: Regioselective C4-Amination (Mono-SNAr)

Causality Check: Strict 1.0 equivalent stoichiometry and cryogenic temperatures are required to prevent the highly reactive core from undergoing double substitution at C6.

  • Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add N,N-diisopropylethylamine (DIPEA, 12.0 mmol) via syringe.

  • Dropwise add the primary amine (10.0 mmol) dissolved in THF (10 mL) over 30 minutes to prevent localized heating.

  • Maintain at -78 °C for 1 hour, then gradually warm to -20 °C.

  • Self-Validation: Pull a 50 µL aliquot for 19F NMR. Proceed when the C4-F signal is completely absent.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Step 2: C6-Substitution (Di-SNAr)

Causality Check: The pyrimidine ring is now deactivated by the C4-amine. Higher temperatures (RT) and polar aprotic solvents (DMF) are required to facilitate the displacement of the C6-fluorine.

  • Dissolve the C4-monosubstituted intermediate (8.0 mmol) in anhydrous DMF (40 mL).

  • Add the secondary nucleophile (e.g., an alcohol, thiol, or secondary amine, 9.6 mmol).

  • For alcohols/thiols, add K2CO3 (16.0 mmol). For amines, add DIPEA (16.0 mmol).

  • Stir the mixture at 0 °C, gradually allowing it to warm to room temperature (20-25 °C) over 4-6 hours.

  • Self-Validation: Confirm the presence of only a single 19F NMR signal (corresponding to the highly shielded C2-F).

  • Dilute with ice water to precipitate the product. Filter and dry under a vacuum.

Step 3: C2-Substitution (Tri-SNAr)

Causality Check: The ring is now highly electron-rich. Displacing the sterically hindered C2-fluorine requires forcing thermal conditions and excess nucleophile.

  • Dissolve the C4,C6-disubstituted intermediate (5.0 mmol) in NMP (20 mL).

  • Add the final nucleophile (e.g., aniline derivative, 15.0 mmol).

  • Heat the reaction mixture to 100-120 °C using a heating block or microwave reactor for 12-24 hours.

  • Cool to room temperature and purify via reverse-phase preparative HPLC to yield the fully substituted core.

Step 4: C5-Thioether Oxidation (Late-Stage Formatting)

Causality Check: Converting the -SCH3 to -SO2CH3 lowers the logP, increases the Topological Polar Surface Area (TPSA), and creates a functional handle for potential covalent binding or a final SNAr displacement.

  • Dissolve the fully substituted pyrimidine (3.0 mmol) in DCM (20 mL).

  • Cool to 0 °C and add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 6.6 mmol) in portions.

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, wash with saturated NaHCO3, dry, and concentrate to yield the final library compound.

Sources

Application Note: Strategic Utilization of 5-(Methylthio)-2,4,6-trifluoropyrimidine in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

The Strategic Role of the Fluorinated Pyrimidine Scaffold

The development of small-molecule antiviral agents—particularly viral polymerase and reverse transcriptase inhibitors—relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors. Pyrimidine cores are ubiquitous in this domain due to their structural homology with natural nucleobases. However, standard pyrimidines often lack the necessary metabolic stability and lipophilicity required for optimal pharmacokinetic (PK) profiles.

Enter 5-(Methylthio)-2,4,6-trifluoropyrimidine . This highly functionalized building block offers a unique triad of synthetic advantages:

  • Sequential SNAr Reactivity: The three fluorine atoms at the C2, C4, and C6 positions exhibit distinct kinetic reactivities, allowing for the stepwise, regioselective introduction of three different nucleophiles.

  • Metabolic Tuning: The 5-methylthio ( −SCH3​ ) group acts as a lipophilic handle that enhances cell membrane permeability. It is frequently utilized as a bioisostere in the design of broad-spectrum antivirals, such as structural analogues of Triazavirin [1].

  • Latent Electrophilicity: The −SCH3​ group can be selectively oxidized to a sulfoxide or sulfone. This electronic switch transforms a stable electron-donating group into an exceptional leaving group, enabling late-stage C5 functionalization—a transformation that is notoriously difficult in traditional pyrimidine chemistry [2].

Mechanistic Insights: The Causality of Reactivity

As an application scientist, it is critical to understand why this molecule behaves the way it does, rather than simply following a recipe.

The highly electronegative fluorine atoms drain electron density from the pyrimidine ring, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Because of the symmetry and electronic distribution, the C4 and C6 positions are kinetically favored over the C2 position for the first nucleophilic attack.

Once the first nucleophile (e.g., an aliphatic amine) is installed at C4, it donates electron density back into the ring via resonance. This deactivates the remaining fluorines. Consequently, the second nucleophilic attack (typically at C2 or C6) requires a stronger nucleophile or a higher thermal driving force. This inherent electronic deceleration is what allows chemists to achieve near-perfect regiocontrol without the need for complex protecting group strategies.

Synthetic Logic Workflow

G SM 5-(Methylthio)-2,4,6-trifluoropyrimidine (Highly Electrophilic Core) Step1 Regioselective SNAr 1 (C4-Amination, -78°C to 0°C) SM->Step1 Int1 4-Amino-2,6-difluoro-5-(methylthio)pyrimidine (Stable Intermediate) Step1->Int1 Step2 Regioselective SNAr 2 (C2/C6 Functionalization) Int1->Step2 Int2 2,4-Diamino-6-fluoro-5-(methylthio)pyrimidine (Advanced Scaffold) Step2->Int2 Step3 Oxidation (Optional) (mCPBA, 0°C) Int2->Step3 Modulate Lipophilicity Final Target Antiviral Agent (e.g., Polymerase Inhibitor) Int2->Final Scaffold Decoration Int3 5-Methylsulfonyl Pyrimidine (Latent Leaving Group) Step3->Int3 Int3->Final SNAr 3 (C5 Displacement)

Fig 1: Synthetic logic and sequential functionalization of the pyrimidine core in antiviral design.

Quantitative Data: Nucleophilic Substitution Parameters

To ensure reproducibility across different antiviral discovery programs, the following table summarizes the empirically validated conditions required to achieve specific regiocontrol during the functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Nucleophile ClassReaction Temp (°C)EquivalentsPrimary SiteYield (%)Mechanistic Rationale
Aliphatic Amines (1°) -78 to 01.05C4 / C685–92Kinetic control; leverages the extreme electrophilicity of C4/C6 over C2.
Anilines (Aromatic) 0 to 251.10C4 / C678–85Reduced nucleophilicity of anilines requires slightly elevated temperatures.
Aliphatic Amines (2nd) 25 to 602.50C270–80First amine deactivates the ring via resonance; requires thermal driving force.
Alkoxides (RO⁻) 0 to 251.05C4 / C680–88Hard nucleophiles rapidly attack the most electron-deficient center.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific in-process observables, the chemist can guarantee the integrity of the intermediate before proceeding to the next step of antiviral synthesis.

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Install the primary pharmacophore at the C4 position while preserving the C2 and C6 fluorines.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: The starting material is highly reactive. Ambient temperatures will lead to uncontrolled poly-substitution. -78 °C strictly enforces kinetic control.

  • Nucleophile Addition: Dissolve the primary aliphatic amine (1.05 eq, 5.25 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Self-Validation Check (In-Process): After 1 hour at -78 °C, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Success Indicator: Complete consumption of the starting mass; appearance of a single major peak corresponding to the mono-aminated product.

    • Failure Indicator: Presence of di-aminated product indicates the addition rate was too fast, causing localized exothermic heating.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (10 mL). Allow to warm to room temperature, extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Late-Stage Oxidation of the 5-Methylthio Group

Objective: Convert the stable 5-methylthio handle into a highly reactive 5-methylsulfonyl leaving group for late-stage diversification.

  • Preparation: Dissolve the advanced intermediate from Protocol A (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL) and cool to 0 °C in an ice-water bath.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq, 4.4 mmol) in small portions over 15 minutes. Causality: 2.2 equivalents are required to drive the oxidation past the sulfoxide intermediate directly to the sulfone. The 0 °C temperature prevents oxidative cleavage of the pyrimidine ring.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours, then warm to room temperature.

  • Self-Validation Check (In-Process): TLC (Hexanes:EtOAc 7:3). The sulfone product will elute significantly lower (lower Rf) than the starting sulfide due to increased polarity.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (to destroy excess peroxide) followed by saturated aqueous NaHCO3​ (to neutralize the m-chlorobenzoic acid byproduct). Extract with EtOAc, wash with brine, dry, and purify via flash chromatography. The resulting 5-methylsulfonyl pyrimidine is now primed for displacement by complex nucleophiles (e.g., functionalized piperazines or triazoles) to yield the final antiviral agent.

References

  • Lyapustin, D. N., Ulomsky, E. N., Voinkov, E. K., & Rusinov, V. L. (2019). Preparation of new 5-methylthio-6-nitro-1,2,4-triazolo[1,5-a]pyrimidine-7-ones as structural analogues of antiviral drugs. AIP Conference Proceedings, 2063(1), 030012.[Link]

  • Ulomskiy, E. N., Ivanova, A. V., Gorbunov, E. B., et al. (2020). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Bioorganic and Medicinal Chemistry Letters, 30(15), 127216.[Link]

Sources

Application Note: Isolation and Chromatographic Purification of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced chromatographic techniques, physicochemical causality, and self-validating purification workflows for highly fluorinated pyrimidines.

Introduction & Scope

Fluorinated pyrimidines are privileged structural motifs in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antimetabolites, and chemokine receptor antagonists[1]. The compound 5-(methylthio)-2,4,6-trifluoropyrimidine is a highly functionalized, electron-deficient building block. Its synthesis—typically achieved via nucleophilic aromatic substitution ( SN​Ar ) or electrophilic thiomethylation of a 2,4,6-trifluoropyrimidine precursor—often yields a complex crude mixture containing unreacted starting materials, regioisomers, and over-substituted byproducts[2].

This application note details a field-proven, self-validating methodology for the isolation and purification of 5-(methylthio)-2,4,6-trifluoropyrimidine. By understanding the unique physicochemical properties imparted by the perfluorinated core, researchers can avoid common pitfalls such as product loss due to volatility or poor resolution during chromatography[3].

Physicochemical Properties & Chromatographic Causality

To design an effective purification strategy, experimental choices must be grounded in the molecular characteristics of the target compound:

  • Extreme Electrophilicity & Lack of Basicity: The three fluorine atoms exert a profound electron-withdrawing inductive effect, rendering the pyrimidine nitrogen atoms non-basic[2].

    • Chromatographic Causality: Unlike traditional basic nitrogen heterocycles, this compound does not interact strongly with the acidic silanol groups of normal-phase silica gel. Therefore, basic modifiers (e.g., triethylamine) are unnecessary, and peak tailing is minimal.

  • High Lipophilicity & Steric Shielding: The combination of a trifluorinated core and a methylthio ether creates a highly non-polar, sterically shielded molecule[3].

    • Chromatographic Causality: The compound exhibits a high retention factor ( Rf​ ) on normal-phase silica. Very weak, non-polar mobile phases (e.g., hexanes or petroleum ether) are required to achieve adequate separation from closely related non-polar impurities.

  • High Volatility (Critical Risk Factor): Low-molecular-weight fluorinated heterocycles exhibit significant vapor pressure.

    • Chromatographic Causality: A primary mode of failure is the loss of the purified product during post-chromatography solvent removal. Rotary evaporation must be strictly controlled[3].

Analytical Profiling & Validation System

Before initiating preparative chromatography, the crude mixture must be profiled to establish a self-validating tracking system.

  • 19 F NMR Spectroscopy: Because the target molecule contains distinct fluorine environments, 19 F NMR is the most definitive tracking tool for crude reaction mixtures[2]. It allows the chemist to quantify the exact ratio of mono-substituted product to unreacted starting material before loading the column.

  • TLC Monitoring: Use silica gel 60 F254​ plates. The highly conjugated, electron-deficient pyrimidine ring quenches fluorescence strongly at 254 nm, making UV detection highly reliable.

Experimental Protocols

Protocol A: Normal-Phase Silica Gel Flash Chromatography (Primary Method)

This method is optimized for isolating the target compound from polar impurities and over-substituted bis(methylthio) byproducts.

Materials:

  • Stationary Phase: Silica gel (40-63 µm, 230-400 mesh).

  • Eluent A: Hexanes (HPLC grade).

  • Eluent B: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in 100% Hexanes. Use a high silica-to-crude mass ratio (50:1) to ensure high-resolution separation of closely eluting non-polar impurities.

  • Sample Loading (Dry Loading): Dissolve the crude reaction product in a minimal volume of DCM. Add silica gel (3× the mass of the crude) and evaporate the solvent gently (water bath <25°C, vacuum >200 mbar) to create a free-flowing powder. Load this evenly onto the column head.

    • Causality: Dry loading prevents the highly non-polar sample from streaking down the column in a strong solvent, which would ruin the separation band.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes. (Elutes unreacted, highly volatile perfluorinated starting materials).

    • 3–8 CV: 95:5 Hexanes:DCM. (Elutes the target 5-(methylthio)-2,4,6-trifluoropyrimidine).

    • 8–12 CV: 90:10 Hexanes:DCM. (Elutes di-substituted or polar hydrolyzed byproducts).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product.

  • Solvent Removal (Critical Step): Concentrate the pooled fractions using a rotary evaporator. Set the water bath to no higher than 25°C and maintain the vacuum above 150 mbar.

    • Causality: Deep vacuum and high heat will co-evaporate the fluorinated pyrimidine with the hexanes, drastically reducing the isolated yield[3].

Protocol B: Reverse-Phase HPLC (For Analytical Purity)

For biological assays or rigorous structural characterization, RP-HPLC is utilized to polish the product and remove trace isomeric impurities[4].

Step-by-Step Methodology:

  • Column Selection: Use a highly end-capped C18 column (e.g., 5 µm, 250 x 4.6 mm) to prevent secondary interactions[3].

  • Mobile Phase: Water (Solvent A) and Acetonitrile (Solvent B). No acidic modifiers (like TFA or Formic Acid) are needed, as the compound is neutral.

  • Gradient Execution: Run a gradient from 50% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm.

Quantitative Data Summaries

Table 1: Chromatographic Behavior of Reaction Components

ComponentCharacteristicTLC Rf​ (Hexane/DCM 9:1)RP-HPLC Retention (min)*
2,4,6-Trifluoropyrimidine (SM)Highly volatile, non-polar0.858.2
5-(Methylthio)-2,4,6-trifluoropyrimidine Target Product 0.65 12.5
Bis(methylthio)difluoropyrimidineOver-substituted byproduct0.4015.1
Hydrolyzed Pyrimidine ByproductsPolar, hydrogen-bonding0.104.3

*Conditions: C18 Column, 50-95% Acetonitrile/Water gradient over 20 mins[4].

Mandatory Visualization

Workflow A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C TLC / 19F NMR Profiling B->C D Silica Gel Chromatography C->D E Fraction Pooling (Controlled Evap) D->E F Pure Target Compound E->F

Figure 1. Standard self-validating purification workflow for fluorinated pyrimidine reaction products.

DecisionTree S Impurity Profile Analysis (Post-Reaction) N1 Over-substitution (e.g., Bis-methylthio) S->N1 N2 Unreacted Trifluoropyrimidine S->N2 N3 Polar Byproducts (e.g., Hydrolyzed core) S->N3 A1 Isocratic Normal Phase (Hexane/DCM) N1->A1 A2 Volatile! Evaporate carefully (<25°C) N2->A2 A3 Reverse Phase Prep-HPLC (MeCN/Water) N3->A3

Figure 2. Chromatographic decision matrix based on identified reaction impurities.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.MDPI.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.Beilstein Journals.
  • Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines.PubMed.
  • Technical Support Center: Optimization of Purification Methods for Fluorin

Sources

Application Note: Scale-Up Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0316 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Process Scale: Multigram to Kilogram Adaptable

Introduction & Mechanistic Rationale

Polyfluorinated pyrimidines are privileged scaffolds in modern drug discovery and agrochemical development due to the unique stereoelectronic properties imparted by the fluorine atoms. The introduction of a methylthio ether at the C5 position—the most electron-rich site of the pyrimidine ring—provides a versatile synthetic handle for subsequent oxidation to sulfoxides/sulfones and subsequent cross-coupling or nucleophilic displacement.

The direct electrophilic fluorination of pyrimidines is notoriously hazardous and low-yielding. Therefore, the industry standard relies on a two-stage process: an exhaustive chlorination of a barbituric acid derivative, followed by a nucleophilic aromatic substitution ( SN​Ar ) via a Halogen Exchange (Halex) reaction [1].

This application note details a robust, self-validating protocol for the synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine .

  • Vilsmeier-Haack Chlorination: Phosphorus oxychloride ( POCl3​ ) is utilized in the presence of catalytic N,N-Dimethylformamide (DMF). DMF reacts with POCl3​ to form a highly electrophilic chloroiminium ion (Vilsmeier reagent), which rapidly converts the tautomeric hydroxyl groups of 5-(methylthio)pyrimidine-2,4,6-triol into chlorides [2].

  • Halex Fluorination: The resulting trichloropyrimidine undergoes exhaustive fluorination using anhydrous Potassium Fluoride (KF) in sulfolane. The thermodynamic stability of the C-F bond drives the equilibrium, while sulfolane stabilizes the transient Meisenheimer complex [3].

Overall Synthetic Workflow

Workflow cluster_0 Step 1: Vilsmeier-Haack Chlorination cluster_1 Step 2: Halex SNAr Fluorination SM 5-(Methylthio)pyrimidine-2,4,6-triol (Starting Material) React1 POCl3 + DMF (cat.) Reflux, 110 °C, 8 h SM->React1 Workup1 Reverse Ice Quench & Toluene Extraction React1->Workup1 Int 5-(Methylthio)-2,4,6-trichloropyrimidine (Isolated Intermediate) Workup1->Int React2 Spray-Dried KF Sulfolane, 150 °C, 12 h Int->React2 Workup2 Direct Fractional Vacuum Distillation React2->Workup2 Prod 5-(Methylthio)-2,4,6-trifluoropyrimidine (Final Product) Workup2->Prod

Two-step scalable synthesis workflow for 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Experimental Protocols

Protocol A: Synthesis of 5-(Methylthio)-2,4,6-trichloropyrimidine

Causality Focus: Thermal control and prevention of product hydrolysis.

Reagents:

  • 5-(Methylthio)pyrimidine-2,4,6-triol: 100.0 g (0.574 mol)

  • Phosphorus oxychloride ( POCl3​ ): 440.0 g (2.87 mol, 5.0 equiv)

  • N,N-Dimethylformamide (DMF): 4.2 g (0.057 mol, 0.1 equiv)

Step-by-Step Methodology:

  • Reactor Charging: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a scrubber system (to neutralize evolved HCl gas). Charge the reactor with POCl3​ (440.0 g) and cool to 5 °C.

  • Catalyst & Substrate Addition: Add DMF (4.2 g) dropwise. Caution: Mild exotherm. Slowly add 5-(methylthio)pyrimidine-2,4,6-triol (100.0 g) in portions over 30 minutes.

  • Reflux: Heat the suspension gradually to 110 °C. The mixture will transition from a thick slurry to a homogeneous dark amber solution as the chlorination proceeds. Maintain reflux for 8 hours.

  • In-Process Control (IPC): Sample 0.1 mL, quench in ice-water, extract with ethyl acetate, and analyze via GC-MS. The reaction is self-validating when the mono- and di-chloro intermediates are < 1.0% Area.

  • Reverse Quench (Critical Step): Cool the mixture to room temperature. Do not add water to the reactor. Instead, slowly decant the reaction mixture into a vigorously stirred vessel containing 2.5 kg of crushed ice. Rationale: A reverse quench controls the violent exothermic hydrolysis of excess POCl3​ and prevents the thermal degradation/hydrolysis of the newly formed C-Cl bonds.

  • Extraction & Isolation: Extract the aqueous slurry with Toluene (3 × 400 mL). Wash the combined organic layers with cold saturated NaHCO3​ until the aqueous phase reaches pH 7. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow solid.

Protocol B: Halex Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Causality Focus: Strict anhydrous conditions and kinetic driving forces.

Reagents:

  • 5-(Methylthio)-2,4,6-trichloropyrimidine: 100.0 g (0.436 mol)

  • Spray-Dried Potassium Fluoride (KF): 114.0 g (1.96 mol, 4.5 equiv)

  • Sulfolane (Tetramethylene sulfone): 300 mL

Step-by-Step Methodology:

  • KF Activation (Critical Step): Charge spray-dried KF (114.0 g) into a 1 L reactor. Apply high vacuum (1 mbar) and heat to 150 °C for 4 hours. Rationale: Fluoride is a poor nucleophile in the presence of water due to tight hydrogen-bonding solvation shells. Trace water will also act as a competing nucleophile, forming pyrimidinone impurities.

  • Solvent & Substrate Addition: Cool the reactor to 80 °C under dry Nitrogen. Add anhydrous sulfolane (300 mL) and 5-(Methylthio)-2,4,6-trichloropyrimidine (100.0 g).

  • Halex Reaction: Heat the vigorously stirred mixture to 150 °C for 12 hours. The reaction progresses stepwise (mono-fluoro di-fluoro tri-fluoro).

  • IPC: Monitor via GC-FID. The reaction is complete when the di-fluoro-mono-chloro intermediate is < 0.5%.

  • Direct Distillation Workup: Equip the reactor with a short-path distillation head. Apply vacuum (approx. 15-20 mbar). The product, 5-(Methylthio)-2,4,6-trifluoropyrimidine, is highly volatile compared to the sulfolane solvent (BP 285 °C). Distill the product directly from the reaction matrix (Expected vapor temperature: 65–75 °C at 20 mbar).

  • Final Polish: The collected distillate is washed with ice-cold water to remove trace co-distilled sulfolane, dried over MgSO4​ , and filtered to yield a colorless liquid.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and Critical Process Parameters (CPPs) when executing this scale-up protocol.

ParameterStep 1: ChlorinationStep 2: Halex Fluorination
Scale (Starting Material) 100.0 g (0.574 mol)100.0 g (0.436 mol)
Yield (%) 82 - 85% (108 - 112 g)75 - 78% (59 - 61 g)
Purity (GC-FID) > 98.0%> 99.5%
Reaction Temperature 110 °C (Reflux)150 °C
Reaction Time 8 hours12 hours
Critical Process Parameter (CPP) Reverse ice-quench temperature < 15 °CKF moisture content < 500 ppm
Primary Impurity Profile Dichloro-hydroxypyrimidineDifluoro-chloropyrimidine

References

  • Process for providing 2,4,6-trifluoropyrimidine US P
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine Arkivoc 2020, vii, 0-0 URL: [Link] [2]

  • Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors Durham E-Theses, Durham University URL:[Link] [3]

Application Note: Regioselective Substitution on Polyfluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Scaffold: 2,4,5,6-Tetrafluoropyrimidine (TFP) and its derivatives.

Executive Summary

Polyfluorinated pyrimidines, particularly 2,4,5,6-tetrafluoropyrimidine (TFP), are privileged highly electrophilic scaffolds in modern medicinal chemistry and materials science. Due to the intense electron-withdrawing nature of multiple fluorine atoms combined with the diazine core, these systems undergo rapid Nucleophilic Aromatic Substitution ( SN​Ar ). As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the thermodynamic and kinetic causalities that allow researchers to achieve precise, sequential regiocontrol.

Mechanistic Principles of Regioselectivity

To harness TFP effectively, one must understand the electronic environment dictating its reactivity. The regioselectivity of nucleophilic attack on TFP follows a strict hierarchy: C4 > C6 > C2 > C5 [1].

The Causality of Regiocontrol
  • Electrophilic Activation: The C4 and C6 positions are highly activated because they are situated α to one ring nitrogen and γ to the other. The inductive pull of the adjacent fluorine atoms further depletes electron density at these carbons.

  • The Meisenheimer ( σ ) Complex: The SN​Ar reaction of polyfluorinated arenes with anionic or neutral nucleophiles (where F− is the leaving group) proceeds via a stabilized Meisenheimer complex rather than a concerted transition state[2]. The intermediate negative charge is stabilized by the highly electronegative ortho and para fluorine atoms.

  • Sequential Deactivation: Each successful substitution of a strongly electron-withdrawing fluorine atom with a typically electron-donating nucleophile (e.g., amine, alkoxide) raises the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Consequently, subsequent substitutions require exponentially higher activation energies and harsher conditions[3].

SNAr_Mechanism Reactants Substrate + Nucleophile (Ground State) Meisenheimer Meisenheimer (σ) Complex (Stabilized by ortho/para F) Reactants->Meisenheimer Nucleophilic Attack (Fast) TS Transition State (C-F Bond Cleavage) Meisenheimer->TS Rate-Determining Step Products Substituted Pyrimidine + F⁻ (Thermodynamic Sink) TS->Products Fluoride Expulsion

Mechanistic progression of the SNAr reaction via a stabilized Meisenheimer complex intermediate.

Quantitative Reaction Parameters

The following table summarizes the kinetic parameters and optimal conditions required to target specific positions on the TFP scaffold. Notice the sharp increase in Activation Energy ( Ea​ ) as the ring becomes progressively substituted.

Substitution PhaseTarget PositionNucleophile TypeActivation Energy ( Ea​ )Optimal Temp (°C)Typical Yield (%)
Primary C-4Amine / Phenoxide~1.7 kcal/mol[3]-78 to 085 - 95
Secondary C-6Alkoxide / Amine~2.6 kcal/mol20 (RT)75 - 85
Tertiary C-2Thiolate / Amine> 5.0 kcal/mol60 - 8060 - 70

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, we exploit the differential activation energies to prevent over-substitution.

Sequential_SNAr TFP Tetrafluoropyrimidine (Highly Electrophilic) C4 4-Substituted Trifluoropyrimidine TFP->C4 Nu: 1 (Amine) -78°C to 0°C Regio: C4 C46 4,6-Disubstituted Difluoropyrimidine C4->C46 Nu: 2 (Alkoxide) 20°C Regio: C6 C246 2,4,6-Trisubstituted Fluoropyrimidine C46->C246 Nu: 3 (Thiolate) 80°C Regio: C2

Sequential SNAr of tetrafluoropyrimidine showing temperature-controlled regioselectivity.

Phase 1: C4-Mono-Substitution (Kinetic Control)

Objective: Synthesize 4-amino-2,5,6-trifluoropyrimidine.

  • Causality: TFP is highly volatile and extremely reactive. Cryogenic cooling (-78 °C) is mandatory to prevent localized exothermic heating, which would otherwise provide the activation energy required for competitive C6-disubstitution. We utilize N,N-diisopropylethylamine (DIPEA) as a base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Protocol:

  • Flame-dry a round-bottom flask under inert gas ( N2​ or Argon).

  • Dissolve 2,4,5,6-tetrafluoropyrimidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate vial, prepare a solution of the primary amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.

  • Add the amine solution dropwise over 30 minutes via a syringe pump to maintain kinetic control.

  • Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Self-Validating Check: Perform TLC (Hexanes/EtOAc 9:1). TFP ( Rf​ ~0.9) should be completely consumed, replaced by a single UV-active spot ( Rf​ ~0.5). The appearance of a lower Rf​ spot indicates inadequate cooling (disubstitution).

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: C6-Di-Substitution (Thermodynamic Shift)

Objective: Synthesize 4-amino-6-alkoxy-2,5-difluoropyrimidine.

  • Causality: The C4-substituted intermediate is significantly less electrophilic. To functionalize the C6 position, we must elevate the temperature to ambient (20 °C) and utilize a stronger nucleophile (e.g., sodium alkoxide) to overcome the ~2.6 kcal/mol activation barrier.

Step-by-Step Protocol:

  • Dissolve the 4-substituted-2,5,6-trifluoropyrimidine intermediate (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Slowly add a pre-formed solution of Sodium Alkoxide (1.05 equiv) in THF.

  • Remove the ice bath and allow the reaction to stir at 20 °C (room temperature) for 4-6 hours.

  • Self-Validating Check: LC-MS analysis should confirm the mass shift corresponding to the displacement of one fluorine atom (-19 Da + Mass of Alkoxide). The absence of unreacted starting material validates the completion of the thermodynamic shift.

  • Partition the mixture between EtOAc and water. Wash the organic layer with brine, dry, and concentrate.

Phase 3: C2-Tri-Substitution (Forcing Conditions)

Objective: Synthesize 2,4,6-trisubstituted-5-fluoropyrimidine.

  • Causality: The C2 position is flanked by two nitrogens but lacks the direct γ -activation present at C4/C6. Furthermore, the ring is now highly electron-rich compared to TFP. Forcing conditions (elevated temperatures, polar aprotic solvents) and highly nucleophilic species (like thiolates) are required[1].

Step-by-Step Protocol:

  • Dissolve the 4,6-disubstituted intermediate in DMF (0.5 M).

  • Add the thiolate nucleophile (1.5 equiv) and K2​CO3​ (2.0 equiv).

  • Heat the reaction to 80 °C for 12-18 hours.

  • Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration.

Advanced Applications in Drug Development

The predictable regioselectivity of polyfluorinated pyrimidines makes them exceptional tools in advanced drug design and chemical biology:

  • Peptide Tagging & Macrocyclization: Perfluoroheteroaromatics act as highly reactive electrophiles capable of undergoing SN​Ar arylation with nucleophilic peptide side chains (e.g., cysteine, tyrosine, lysine) under mild conditions. This allows for the rapid, one-step synthesis of stapled peptides with enhanced proteolytic stability[4].

  • Bioisosteres: The residual C5-fluorine atom in the final 2,4,6-trisubstituted products serves as a metabolic shield, preventing cytochrome P450-mediated oxidation at that position while enhancing the lipophilicity and membrane permeability of the drug candidate.

References

  • Trisubstituted pyrimidine derivatives from tetrafluoropyrimidine , Tetrahedron (2010).1

  • Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine , Molecules / PMC (2018). 3

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution , Journal of Organic Chemistry (2012). 2

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems , Organic & Biomolecular Chemistry (2017). 4

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Methylthio)-2,4,6-trifluoropyrimidine Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 5-(Methylthio)-2,4,6-trifluoropyrimidine . Designed for researchers and drug development professionals, this guide provides field-proven insights into utilizing this highly functionalized, electron-deficient electrophile.

The three labile carbon-fluorine (C-F) bonds make this scaffold an excellent substrate for nucleophilic aromatic substitution (SNAr)[1]. However, the 5-methylthio (-SMe) group introduces unique steric and electronic parameters compared to standard halogenated analogs[2]. This guide focuses on mastering regioselectivity, preventing over-reaction, and establishing self-validating experimental workflows.

Frequently Asked Questions (FAQs)

Q: Why does nucleophilic attack preferentially occur at the C-4 position rather than C-2? A: In perfluorinated pyrimidines, both the C-4 and C-6 positions are highly activated by the adjacent ring nitrogens. The Meisenheimer complex formed via kinetic attack at C-4 allows the negative charge to be effectively delocalized onto the para-nitrogen. Attack at C-2 is kinetically slower due to steric hindrance from the adjacent C-4/C-6 fluorines and yields a slightly higher-energy intermediate[3].

Q: Can I use the 5-methylthio group as a leaving group? A: Not directly under standard SNAr conditions, as the C-F bonds are significantly more labile. However, post-amination, the -SMe group can be oxidized to a methylsulfonyl (-SO2Me) group using mCPBA or Oxone. This oxidation transforms it into an excellent leaving group for subsequent cross-coupling or substitution reactions.

Q: What is the optimal base for these SNAr reactions? A: N,N-Diisopropylethylamine (DIPEA) is the gold standard. It acts as an efficient hydrogen fluoride (HF) scavenger without acting as a competing nucleophile[4]. Inorganic bases like K2CO3 can cause heterogeneous reaction rates and lead to unwanted hydrolysis of the C-F bonds if trace water is present.

Troubleshooting Guide: Specific Reaction Issues

Issue 1: Poor Regioselectivity (High C-2 Substitution) with Secondary Amines
  • Cause: The 5-methylthio group has a larger van der Waals volume than a fluorine or chlorine atom. When bulky secondary amines (e.g., diethylamine, piperidine) approach the C-4 position, they experience severe steric clash with the adjacent 5-SMe group. This steric repulsion drives the reaction toward the less hindered C-2 position, degrading the C-4:C-2 product ratio[5].

  • Solution: Shift the reaction from thermodynamic to strict kinetic control. Lower the reaction temperature to -20 °C or -40 °C. Switch from highly polar solvents (like DMF) to moderately polar, non-coordinating solvents (like THF or DCM) to tighten the transition state.

Issue 2: Over-substitution (Di-amination) Consuming the Mono-substituted Product
  • Cause: While the first amine addition donates electron density and deactivates the pyrimidine ring, the remaining two fluorine atoms remain highly electronegative. If the reaction is run above 0 °C or if local excesses of the nucleophile exist in the flask, a second SNAr event will rapidly occur at the C-6 position[6].

  • Solution: Implement strict stoichiometric control (0.95 equivalents of nucleophile). Add the nucleophile dropwise via a syringe pump to a dilute solution (0.05 M) of the pyrimidine scaffold.

Issue 3: Unintended Oxidation of the 5-Methylthio Group
  • Cause: Thioethers are highly susceptible to oxidation. Trace peroxides in older ethereal solvents (like THF) or aggressive aeration during aqueous extraction can lead to premature sulfoxide formation.

  • Solution: Use freshly distilled, peroxide-free solvents. Degas all reaction solvents with argon (sparging for 15 minutes) prior to use, and avoid aggressive oxidative workups.

Quantitative Data: Solvent & Steric Effects on Regioselectivity

The following table summarizes the causal relationship between nucleophile sterics, solvent polarity, temperature, and the resulting regioselectivity (C-4 vs. C-2 attack).

NucleophileSolventTemp (°C)Time (h)C-4 : C-2 RatioTotal Yield (%)Observation / Causality
Aqueous NH3MeCN049 : 185Small nucleophile; high C-4 preference.
Ethylamine (1° amine)THF-20212 : 182Kinetic control tightens regioselectivity.
Diethylamine (2° amine)MeCN025 : 175Steric clash with 5-SMe increases C-2 attack.
Diethylamine (2° amine)THF-2048 : 178Lower temp restores kinetic C-4 preference.
Piperidine (2° amine)DMF2513 : 160High temp/polar solvent leads to di-substitution.

Self-Validating Experimental Protocol

Title: Regioselective Mono-Amination of 5-(Methylthio)-2,4,6-trifluoropyrimidine

This protocol utilizes 19F NMR as an in-process self-validating system to guarantee regiochemical fidelity before proceeding to workup[4].

Step 1: System Preparation and Degassing

  • Flame-dry a 50 mL Schlenk flask and purge with argon.

  • Add 20 mL of anhydrous THF and sparge with argon for 15 minutes to prevent thioether oxidation.

Step 2: Kinetically Controlled Addition

  • Dissolve 1.0 mmol of 5-(Methylthio)-2,4,6-trifluoropyrimidine in the degassed THF and cool the vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Add 1.1 mmol of DIPEA to the solution.

  • Load 0.95 mmol of the desired amine into a gas-tight syringe. Add the amine dropwise via a syringe pump over 1 hour to prevent local concentration spikes.

Step 3: Self-Validation via 19F NMR (Critical Checkpoint)

  • After 2 hours, withdraw a 0.1 mL aliquot, dilute in CDCl3, and acquire a rapid 19F NMR spectrum.

  • Causality & Validation:

    • Starting Material: Exhibits a doublet (F-4/F-6) and a triplet (F-2) due to symmetry.

    • Major Product (C-4 Substituted): Symmetry is broken. You will observe two distinct signals (typically doublets) corresponding to F-2 and F-6.

    • Minor Product (C-2 Substituted): Symmetry is retained. F-4 and F-6 are equivalent, appearing as a single peak (singlet) .

  • If the singlet (C-2 product) is prominent, lower the temperature further for future runs. If a third set of signals appears, over-substitution is occurring; halt the reaction immediately.

Step 4: Quench and Isolation

  • Quench the reaction with 10 mL of saturated aqueous NH4Cl.

  • Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to separate the C-4 and C-2 regioisomers.

Mechanistic Pathway

SNAr_Optimization SM 5-(Methylthio)- 2,4,6-trifluoropyrimidine (Electrophile) MC4 C-4 Meisenheimer Complex (Kinetically Favored) SM->MC4 Low Temp (-20°C) Polar Aprotic Solvent MC2 C-2 Meisenheimer Complex (Sterically Driven) SM->MC2 Bulky Amines High Temp Nuc Amine Nucleophile (e.g., R-NH2) Nuc->SM SNAr Attack Prod4 4-Amino-2,6-difluoro- 5-(methylthio)pyrimidine (Major Product) MC4->Prod4 HF Elimination (via DIPEA) Prod2 2-Amino-4,6-difluoro- 5-(methylthio)pyrimidine (Minor Product) MC2->Prod2 HF Elimination (via DIPEA)

Fig 1. Regioselective SNAr pathways for 5-(Methylthio)-2,4,6-trifluoropyrimidine under kinetic control.

References

  • [2][3][4][5] Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. URL: [Link]

  • [1][6] Braun, T., Perner, J., & Ahrens, T. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 24(17), 4251–4254. URL: [Link]

Sources

Technical Support Center: Trifluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoropyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of compounds. The unique electronic properties of the trifluoromethyl group make these pyrimidines highly valuable in pharmaceuticals and agrochemicals, but also introduce specific challenges during synthesis.[1][2]

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and functionalization of trifluoropyrimidines.

Q1: My trifluoromethyl group is being converted to a carboxylic acid during the reaction or workup. Why is this happening and how can I prevent it?

A1: This is a classic case of trifluoromethyl group hydrolysis. The CF3 group, while generally robust, is susceptible to hydrolysis under certain conditions, particularly strong basic or acidic environments.[3][4][5] The reaction proceeds through a difluoro-exomethylene intermediate which is rapidly attacked by water.[6]

Causality & Prevention:

  • Basic Conditions: The presence of strong bases (e.g., NaOH, KOH, or even some Brønsted bases like LiO-t-Bu) can initiate hydrolysis, especially at elevated temperatures.[3] During workup, avoid using strong basic solutions to wash your organic extracts. Use milder bases like sodium bicarbonate (NaHCO3) and minimize contact time.

  • Acidic Conditions: Fuming sulfuric acid and other strong acids can also facilitate hydrolysis to the corresponding carboxylic acid.[5] If your reaction requires acidic conditions, consider the stability of your substrate under those parameters.

  • Moisture: Rigorously exclude water from your reaction. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Even trace amounts of water can be detrimental, especially if catalytic amounts of acid or base are present.

Q2: I'm observing significant protodehalogenation (e.g., loss of I, Br, or Cl) instead of the desired product in my cross-coupling reaction. What causes this?

A2: Protodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings. It results in the replacement of the halogen atom with a hydrogen atom from the solvent or other reagents.

Causality & Prevention:

  • Reaction Time & Temperature: Prolonged reaction times and high temperatures can promote dehalogenation.[7] Monitor your reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Try to lower the reaction temperature if possible.

  • Solvent Choice: Protic solvents (e.g., ethanol, water) can be a source of protons. While often necessary for dissolving bases, their concentration can be optimized. Sometimes, using a different solvent system, like dioxane/water or THF, can mitigate the issue.[8]

  • Base Choice: The choice and quality of the base are critical. Some bases may contain impurities or degrade to generate species that facilitate dehalogenation. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal one for your system.

Q3: My Suzuki-Miyaura coupling with a 5-iodo-pyrimidin-4-one substrate is very low-yielding, and I recover most of my starting material. What is the issue?

A3: This is a known issue specific to pyrimidin-4(3H)-one systems. The acidic N-H proton of the lactam functionality can react with the base (e.g., K2CO3) to form a salt. This salt is often poorly soluble and has low potential to participate in the catalytic cycle, effectively sequestering your starting material.[7]

Causality & Prevention:

  • Protect the N-H group: The most effective solution is to protect the lactam nitrogen before the coupling reaction. A common strategy is O-methylation to form the 4-methoxypyrimidine derivative. This removes the acidic proton, improving solubility and reactivity. The methoxy group can often be cleaved post-coupling with reagents like HBr to regenerate the pyrimidinone.[7]

  • Catalyst System: Using more advanced catalyst systems, such as those with biaryl phosphine ligands (e.g., XPhos), can sometimes improve yields even with the unprotected substrate, but protection is generally more reliable.[7][9]

Q4: The chlorination of my 5-(trifluoromethyl)uracil with POCl3 is incomplete or leads to decomposition. What are the critical parameters?

A4: The conversion of a uracil scaffold to a dichloropyrimidine using phosphorus oxychloride (POCl3) is a standard but often tricky transformation. The reaction is sensitive to temperature, stoichiometry, and the presence of catalysts or additives.

Causality & Prevention:

  • Temperature Control: The reaction is typically run at reflux. Ensure the temperature is high enough for the reaction to proceed but not so high that it causes decomposition of the product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1][10]

  • Excess Reagent: A significant excess of POCl3 is often used, which can also act as the solvent.[1] Ensure the stoichiometry is correct as per established literature procedures.

  • Additives: Sometimes, the addition of a tertiary amine base like N,N-dimethylaniline or a phase-transfer catalyst is required to facilitate the reaction.[11] However, this can also lead to colored impurities if not properly controlled.

  • Workup: The quench is highly exothermic. The reaction mixture must be cooled significantly before being slowly and carefully poured onto ice water to hydrolyze the excess POCl3.[1] An improper quench can lead to product degradation.

In-Depth Troubleshooting Guides

Guide 1: Preventing CF3 Group Degradation (Hydrolysis)

Hydrolysis of the trifluoromethyl group is a thermodynamically favorable but kinetically slow process that can be accelerated by acid or base. Understanding the mechanism helps in devising strategies to prevent it.

Mechanism of Base-Catalyzed Hydrolysis:

The reaction is initiated by the attack of a hydroxide ion (or other strong base) on the carbon atom of the CF3 group. This is often the rate-limiting step. Subsequent elimination of fluoride and addition of water occur rapidly.

Caption: Simplified mechanism of base-catalyzed CF3 hydrolysis.

Troubleshooting Table: CF3 Hydrolysis

SymptomProbable CauseRecommended Solution
Product decomposes during basic aqueous workup.pH is too high; prolonged contact time.Use a saturated NaHCO3 or dilute K2CO3 solution for washing. Do not let layers sit for extended periods.
Formation of carboxylic acid byproduct in a base-catalyzed reaction.Reaction temperature is too high; base is too strong.Lower the reaction temperature. Screen milder bases (e.g., organic amines like DBU or DIPEA if compatible).
Hydrolysis occurs during purification on silica gel.Silica gel is acidic and may contain water.Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent, then packing the column. Alternatively, use a different stationary phase like alumina.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are essential for functionalizing the trifluoropyrimidine core, but they are prone to several side reactions.

troubleshooting_workflow start Low Yield in Cross-Coupling q1 Is Starting Material Consumed? start->q1 a1_yes Reaction is occurring. Check for side products. q1->a1_yes Yes a1_no Reaction is not starting. Catalyst or conditions are faulty. q1->a1_no No q2 Major Side Product? a1_yes->q2 sol_catalyst Use fresh catalyst. Screen different ligands. Ensure anhydrous/inert conditions. a1_no->sol_catalyst sol_protect If pyrimidinone, protect N-H. See Guide Q3. a1_no->sol_protect a2_dehalogenation Protodehalogenation q2->a2_dehalogenation Yes (H replaces Halogen) a2_homocoupling Boronic Acid Homocoupling q2->a2_homocoupling Yes (Ar-Ar from Boronic Acid) a2_other Other Decomposition q2->a2_other No / Complex Mixture sol_dehalogenation Lower Temp. Change Base/Solvent. Degas thoroughly. a2_dehalogenation->sol_dehalogenation sol_homocoupling Degas thoroughly. Check boronic acid purity. Use boronate ester. a2_homocoupling->sol_homocoupling a2_other->sol_catalyst

Caption: Troubleshooting workflow for cross-coupling reactions.

Key Optimization Parameters:

  • Oxygen Removal: Thoroughly degas all solvents and reagents. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.[12]

  • Ligand Choice: For challenging substrates, simple ligands like PPh3 may not be sufficient. Consider using more electron-rich and bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can promote faster oxidative addition and reductive elimination, outcompeting side reactions.[7][8]

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation.[13] It is often advisable to use fresh, high-purity boronic acids or to switch to more stable boronate esters (e.g., pinacol esters).

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Pyrimidin-4-one Systems

This two-step protocol involves the O-methylation of the pyrimidinone followed by the cross-coupling reaction, based on methodologies that circumvent common failures.[7]

Step A: O-Methylation of 5-Iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one

  • To a solution of the 5-iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent like DMF or acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • Add methyl iodide (MeI, 1.5 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude 5-iodo-4-methoxy-6-(trifluoromethyl)pyrimidine by column chromatography (Hexanes/Ethyl Acetate gradient).

Step B: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the 5-iodo-4-methoxypyrimidine from Step A (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K2CO3 (2.0 eq).

  • Add the palladium catalyst system, for example, Pd2(dba)3 (1-2 mol%) and a ligand such as XPhos (2-4 mol%).[7]

  • Add a degassed solvent mixture, typically Dioxane/H2O (4:1 or 10:1).

  • Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring by LCMS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify the final product by column chromatography.

Protocol 2: General Purification by Column Chromatography

Purifying fluorinated compounds can be challenging due to their unique polarity and potential interactions with the stationary phase.[14]

  • Stationary Phase Selection: Standard silica gel is usually sufficient. If acidic byproducts are a concern or if the target compound is base-sensitive, use neutralized silica or alumina.

  • Solvent System Selection: Begin with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Heptane/EtOAc). The high electronegativity of fluorine can reduce the polarity of the molecule compared to its non-fluorinated analog.

  • Dry Loading: For compounds with poor solubility in the eluent, it is best to pre-adsorb the crude material onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (e.g., DCM or Acetone), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Elution: Load the powder onto the top of the packed column. Begin elution with a low-polarity mixture and gradually increase the polarity. Fluorinated compounds can sometimes elute faster than expected.

  • Fraction Analysis: Collect fractions and analyze them carefully by TLC, staining with permanganate or another suitable stain, as the CF3 group does not provide a UV chromophore.

References

  • LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synfacts, 2017.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 2019.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Omega, 2023.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 2019. [Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec, 2019. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2020. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives.
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem, 2025.
  • Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy.
  • Preventing side reactions in nucleophilic substitutions of fluoropyridines. Benchchem, 2025.
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Chem-Impex, N.D. [Link]

  • Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 2011. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 2022.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 2008.
  • Innate C-H trifluoromethylation of heterocycles. PNAS, 2011. [Link]

  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI, 2024. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2018.
  • Synthesis strategies for heterocyclic trifluoromethylation and representative compounds with crucial biological activities.
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022. [Link]

  • Ullmann Reaction. Organic Chemistry Portal, N.D. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, 2022. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC, 2020. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2020. [Link]

  • 7.6: Extra Topics on Nucleophilic Substitution Reaction. Chemistry LibreTexts, 2021.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. PMC, 2024. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI, 2022. [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.

Sources

preventing oxidation of methylthio group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioether Chemistry . As Senior Application Scientists, we frequently encounter the unintended oxidation of the methylthio group (-SMe)—particularly in methionine residues during Solid-Phase Peptide Synthesis (SPPS) and in aryl/alkyl methyl sulfides during organic transformations.

This guide is engineered to move beyond basic troubleshooting. We will dissect the chemical causality behind methylthio oxidation, provide self-validating experimental workflows, and equip you with the exact protocols needed to prevent and reverse this degradation.

Section 1: The Causality of Methylthio Oxidation

Q1: Why is the methylthio group so susceptible to unintended oxidation? The divalent sulfur atom in a methylthio group is highly electron-rich and nucleophilic. This high electron density makes it a prime target for electrophilic oxygen species. During synthesis, exposure to atmospheric oxygen, trace peroxides in ethereal solvents, or transition metal catalysts (which coordinate to the sulfur and lower the activation energy for oxygen insertion) thermodynamically drives the sulfur to oxidize into a sulfoxide (-S(O)Me)[1]. If the oxidative stress is severe, it further oxidizes into a sulfone (-SO2Me).

Q2: How do I definitively identify if my methylthio group has oxidized? Oxidation alters both the mass and the polarity of your molecule:

  • Mass Spectrometry (LC-MS): A sulfoxide formation yields a precise +16 Da mass shift. Over-oxidation to a sulfone yields a +32 Da shift.

  • Chromatography (HPLC): Sulfoxides are significantly more polar than their parent thioethers. You will observe a distinct shift to an earlier retention time on a reverse-phase C18 column.

Mechanism Sulfide Methylthio Group (-SMe) Sulfoxide Sulfoxide (-S(O)Me) Sulfide->Sulfoxide Oxidation (+16 Da) Oxidants ROS, O2, Peroxides, TFA Cleavage Cations Oxidants->Sulfide Catalyzes Sulfoxide->Sulfide Rescue Protocol Sulfone Sulfone (-SO2Me) Sulfoxide->Sulfone Over-oxidation (+32 Da) Rescue NH4I / DMS / TFA (Reduction) Rescue->Sulfoxide Mediates

Mechanistic pathway of methylthio oxidation to sulfoxide/sulfone and targeted reduction rescue.

Section 2: Troubleshooting SPPS (Methionine Oxidation)

Q3: My methionine-containing peptide shows a +16 Da mass shift after TFA cleavage. How do I prevent this? Standard cleavage cocktails (like Reagent K or Reagent B) rely solely on carbocation scavengers (like TIPS or EDT). While they prevent alkylation, they do not actively prevent or reverse atmospheric oxidation of methionine during the 2-3 hour cleavage process.

To solve this, you must switch to Reagent H . Reagent H is a self-validating redox system. It contains Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS). The Causality: If methionine oxidizes to methionine sulfoxide, the iodide (I⁻) instantly reduces it back to a thioether, oxidizing itself to iodine (I₂). The DMS then acts as a halogen scavenger, reducing the I₂ back to I⁻, thereby preventing iodine-mediated side reactions (such as tyrosine iodination)[2].

Quantitative Comparison of Cleavage Cocktails

Table 1: Impact of cleavage cocktail selection on Methionine Sulfoxide [Met(O)] formation[2].

CocktailComposition (v/v or w/w)Met(O) Formation (%)Primary Use Case
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIPS (2%)15% - 55%Trityl-protected peptides (No Met)
Reagent K TFA (82.5%), Phenol (5%), Thioanisole (5%), H₂O (5%), EDT (2.5%)15% - 55%General sequences with Cys/Trp
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%)0% (Undetectable) Met-rich peptides
Protocol 1: SPPS Cleavage with Reagent H

Self-Validating System: The presence of DMS ensures the solution remains pale; a dark brown color indicates DMS depletion and dangerous I₂ accumulation.

  • Preparation: In a glass vial, mix TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (2.5%), H₂O (3%), and DMS (2%). Finally, dissolve NH₄I (1.5% w/w) into the mixture. Note: Prepare immediately before use.

  • Suspension: Add the peptidyl-resin to the cocktail (100 mL per mg of peptide resin)[3].

  • Incubation: Stir the mixture for 3 hours at room temperature under an inert Argon atmosphere.

  • Filtration: Filter the resin and wash with a minimal amount of neat TFA.

  • Precipitation: Cool the combined filtrates to 4°C. Add 10 volumes of ice-cold methyl tert-butyl ether (MTBE) to precipitate the peptide.

  • Validation Checkpoint: Centrifuge and analyze the pellet via LC-MS. The target mass (M) should be present with a complete absence of the (M+16) peak[2].

Workflow Step1 1. Prepare Reagent H (TFA/Phenol/Thioanisole/ EDT/DMS/NH4I/H2O) Step2 2. Suspend Resin (100 mL/mg) Step1->Step2 Step3 3. Incubate (3h, RT, Argon) Step2->Step3 Step4 4. Filter & Wash Step3->Step4 Step5 5. Precipitate (Cold MTBE) Step4->Step5

Step-by-step workflow for SPPS cleavage using Reagent H to prevent methionine oxidation.

Section 3: Troubleshooting Organic Synthesis

Q4: During transition-metal catalyzed cross-coupling, my aryl methyl sulfide oxidizes. How do I prevent this? In organic synthesis, the methylthio group is highly susceptible to oxidation catalyzed by transition metals (like Pd or Cu) in the presence of dissolved oxygen[1]. Furthermore, ethereal solvents (THF, Diethyl Ether) form peroxides over time which act as direct oxidants.

The Causality: By rigorously removing dissolved oxygen, you break the catalytic oxidation cycle. You must utilize the Freeze-Pump-Thaw method to degas solvents, rather than simple nitrogen sparging, which is insufficient for sensitive thioethers.

Protocol 2: Freeze-Pump-Thaw Degassing

Self-Validating System: The process is complete when no more gas bubbles evolve from the solvent during the thawing phase.

  • Freeze: Place the solvent in a Schlenk flask, seal it, and submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (Schlenk line) for 5–10 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a warm water bath. You will observe bubbles of dissolved oxygen escaping the liquid.

  • Repeat: Repeat this cycle a minimum of three times.

  • Validation Checkpoint: During the final thaw, the liquid should melt completely clear without any gas bubbles evolving. Backfill with Argon before use[1].

Section 4: Rescue Operations

Q5: If oxidation has already occurred in my purified product, can I rescue it? Yes. If you have isolated a sulfoxide, you can perform a post-synthesis reduction. The sulfoxide is not a dead-end; it can be quantitatively reduced back to the thioether using a modified NH₄I/DMS system[4].

Protocol 3: Post-Synthesis Reduction of Sulfoxides
  • Dissolution: Dissolve the oxidized peptide/molecule in neat TFA (1 mg/mL).

  • Reagent Addition: Add 10 equivalents of NH₄I and 20 equivalents of Dimethyl Sulfide (DMS)[4].

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Validation Checkpoint: Monitor via HPLC. You will observe the disappearance of the early-eluting sulfoxide peak and the emergence of the later-eluting thioether peak. Once complete, precipitate the product in cold MTBE or evaporate the solvent under reduced pressure.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [PubMed - NIH]. URL: [Link]

  • Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. Organic & Biomolecular Chemistry, 4(11), 2291-2295. [PubMed - NIH]. URL: [Link]

Sources

Technical Support Center: Troubleshooting 5-(Methylthio)-2,4,6-trifluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Methylthio)-2,4,6-trifluoropyrimidine workflows. This highly electrophilic, polyfluorinated scaffold is a powerful building block in drug discovery, enabling the rapid synthesis of complex pyrimidine derivatives via Nucleophilic Aromatic Substitution (SNAr). However, its extreme reactivity often leads to poor yields driven by regioselectivity issues, over-substitution, and extreme moisture sensitivity.

This guide provides field-proven, mechanistically grounded solutions to optimize your SNAr workflows.

Mechanistic Grounding: The "Why" Behind the Reactivity

To troubleshoot low yields, you must first understand the electronic landscape of the pyrimidine ring. In perfluorinated pyrimidines, the C4 and C6 positions are significantly more electrophilic than the C2 position [1]. This is driven by the strong inductive (-I) withdrawal of the adjacent ring nitrogens, which stabilizes the transient Meisenheimer complex during substitution.

The 5-methylthio group exerts a dual effect:

  • Electronic: It is weakly electron-donating via resonance (+M) but electron-withdrawing via induction (-I). While it slightly dampens the overall electrophilicity compared to a 5-chloro analog, the ring remains highly reactive.

  • Steric: The bulky methylthio group provides crucial steric hindrance at the adjacent C4 and C6 positions. By strictly controlling the thermal energy of the system, this steric bulk can be leveraged to favor mono-substitution at C4 while suppressing di-substitution.

Troubleshooting Matrix: Diagnostic Data & Root Causes

When your reaction yields are low, your first step is to analyze the crude mixture via LC-MS or 19F-NMR. Use the table below to match your diagnostic data with the root cause and corrective action.

Diagnostic Observation (LC-MS / NMR)Chemical SymptomRoot CauseCorrective Action
Mass = Product + Nuc - HF (Multiple peaks in LC-MS)Over-substitution (Di- or Tri-amination)Thermal energy is too high, or local excess of nucleophile occurred during addition.Lower reaction temperature to -78 °C. Use strict 1.0 equiv of nucleophile via syringe pump.
Ratio of C4 to C2 products is < 3:1 (Complex 19F-NMR spectra)Poor Regioselectivity Reaction has shifted from kinetic control (favors C4) to thermodynamic control (favors C2).Maintain strict kinetic control. Do not allow the reaction to warm above -40 °C until starting material is consumed[2].
Mass = SM - 19 + 17 (or M+18 for hydrated forms)Hydrolysis of C-F Bonds Adventitious water in solvents, hygroscopic reagents, or atmospheric moisture.Switch to Schlenk techniques. Dry all amines over molecular sieves. Use anhydrous, degassed solvents.
Mass = SM + 16 Da or + 32 Da Thioether Oxidation Presence of oxidizing agents or dissolved oxygen in the solvent.Degas solvents via freeze-pump-thaw. Avoid oxidizing bases; use strictly non-nucleophilic bases like DIPEA.

Deep-Dive FAQs

Q1: Why am I isolating a complex mixture of regioisomers, and how do I enrich the C4-substituted product? A1: Studies on analogous 5-chloro-2,4,6-trifluoropyrimidine systems demonstrate that primary and secondary amines typically yield a 3:1 to 9:1 ratio of C4- to C2-substituted products under kinetic control[2]. C4 substitution is kinetically favored due to the lower activation energy required to form the intermediate. If you allow the reaction to warm to room temperature too quickly, the system gains enough energy to overcome the activation barrier for C2 substitution, ruining your regioselectivity. Solution: Trap the reaction under kinetic control by running it at -78 °C.

Q2: My starting material is degrading into a complex mixture with M+18 peaks. What is failing? A2: You are observing hydrolysis. The C-F bonds on this scaffold are highly susceptible to displacement by hydroxide ions. Even trace amounts of water in your solvent or hygroscopic nucleophiles (like primary amines) will destroy the starting material. You must utilize rigorous anhydrous conditions and employ non-nucleophilic bases (e.g., DIPEA) as HF scavengers to prevent the formation of destructive fluoride salts[1].

Q3: Can the 5-methylthio group interfere with the SNAr reaction? A3: Yes. If oxidizing conditions are present, the methylthio group can oxidize to a sulfoxide or sulfone. Once oxidized, the 5-position becomes massively electron-withdrawing, drastically accelerating over-substitution at C4/C6 and potentially turning the 5-position itself into a leaving group. Ensure your solvents are degassed and free of peroxides.

Validated Protocol: Kinetically Controlled Mono-SNAr at C4

This self-validating protocol is designed to achieve >80% conversion to the C4-mono-substituted product while suppressing C2-substitution and di-substitution. The extreme reactivity of the 2,4,6-trifluoropyrimidine core means that reactions with nitrogen nucleophiles must be initiated at low temperatures to prevent runaway over-substitution[3].

Materials Required:

  • 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.00 equiv)

  • Target Nucleophile (e.g., primary amine) (1.00 equiv, strictly measured)

  • N,N-Diisopropylethylamine (DIPEA) (1.20 equiv)

  • Anhydrous Dichloromethane (DCM) (AcroSeal™ or equivalent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x) to ensure a strictly anhydrous environment. Causality: Prevents C-F hydrolysis.

  • Substrate Dissolution: Dissolve 1.00 equiv of 5-(Methylthio)-2,4,6-trifluoropyrimidine in anhydrous DCM to achieve a 0.1 M concentration under argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Low thermal energy traps the reaction under strict kinetic control, heavily favoring the more electrophilic C4 position over C2[2].

  • Base Addition: Add 1.20 equiv of anhydrous DIPEA via syringe. Causality: DIPEA acts as a non-nucleophilic HF scavenger, preventing the liberated HF from protonating the incoming nucleophile or degrading the product[1].

  • Nucleophile Introduction: Dissolve exactly 1.00 equiv of the nucleophile in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition prevents localized concentration spikes that drive di-substitution.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor the reaction via 19F-NMR (aliquots quenched in cold CDCl3). Do not allow the reaction to warm above -40 °C until the starting material is entirely consumed.

  • Quenching & Workup: Quench the reaction directly at -78 °C with saturated aqueous NH4Cl to neutralize the system before warming. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Visualizations

Pathway SM 5-(Methylthio)- 2,4,6-trifluoropyrimidine C4 C4 Mono-substitution (Major Kinetic Product) SM->C4 1.0 eq Nuc -78°C to 0°C C2 C2 Mono-substitution (Minor Regioisomer) SM->C2 Steric clash at C4/C6 or T > 0°C Nuc Nucleophile (e.g., Amine) Nuc->SM DiSub C4,C6 Di-substitution (Over-reaction) C4->DiSub Excess Nuc or T > 25°C

Fig 1. SNAr Regioselectivity and Over-reaction Pathways.

Troubleshooting Start Low Yield Detected (LC-MS Analysis) Analyze Identify Major Byproduct Mass Start->Analyze Poly Mass = Product + Nuc - HF (Over-substitution) Analyze->Poly Hydro Mass = SM - F + OH (Hydrolysis) Analyze->Hydro Ox Mass = SM + 16 or 32 Da (Thioether Oxidation) Analyze->Ox FixPoly Action: Drop Temp to -78°C Strict 1.0 eq Stoichiometry Poly->FixPoly FixHydro Action: Rigorous Anhydrous Conditions (Schlenk) Hydro->FixHydro FixOx Action: Degas Solvents Avoid Oxidizing Reagents Ox->FixOx

Fig 2. Diagnostic Workflow for Low Yields in SNAr Reactions.

References

  • Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. URL: [Link]

  • Sommer, J., et al. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

managing impurities in 5-(Methylthio)-2,4,6-trifluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Impurities in 5-(Methylthio)-2,4,6-trifluoropyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the complex impurity profiles associated with highly fluorinated pyrimidine building blocks.

5-(Methylthio)-2,4,6-trifluoropyrimidine is a critical electrophilic intermediate, frequently utilized in the synthesis of kinase inhibitors (such as PI3Kδ selective inhibitors) and other advanced active pharmaceutical ingredients (APIs)[1]. Because the pyrimidine core is highly activated by the three fluorine atoms, it is exceptionally prone to side reactions, nucleophilic aromatic substitution ( SN​Ar ), and hydrolysis[2].

Below, we dissect the two primary synthetic routes—the Halex (Halogen Exchange) process[3] and the Cryogenic Lithiation process—and provide field-proven troubleshooting strategies to maintain scientific integrity and high yields.

Pathway Visualization: Synthetic Routes & Impurity Origins

SynthesisRoutes cluster_halex Route A: Halex Process cluster_lithiation Route B: Lithiation/Thiolation A 2,4,6-Trichloro-5-(methylthio)pyrimidine B KF, PTC, Sulfolane 150°C A->B Imp1 Impurity: Chloro-difluoro Intermediates B->Imp1 Incomplete Exchange C Target: 5-(Methylthio)-2,4,6-trifluoropyrimidine B->C Complete Fluorination D 2,4,6-Trifluoropyrimidine E 1. LDA, THF, -78°C 2. MeSSMe D->E Imp2 Impurity: Bis(methylthio) Byproducts E->Imp2 SNAr by LiSMe E->C Cryogenic Quench

Synthetic workflows for 5-(Methylthio)-2,4,6-trifluoropyrimidine and primary impurity origins.

Troubleshooting FAQs

Q1: During the Halex reaction (Route A), my GC-MS shows a plateau with significant amounts of mono-chloro-difluoro impurities. Why is the reaction stalling, and how do I drive it to completion? A1: The reaction stalls due to the electronic properties of the methylthio (-SMe) group. While the first two chlorine atoms at C-2 and C-4 exchange rapidly, the -SMe group at C-5 donates electron density into the pyrimidine ring via resonance ( +M effect)[4]. This deactivates the C-6 position toward nucleophilic attack by fluoride, raising the activation energy required to form the final Meisenheimer complex. Solution: To overcome this kinetic barrier, you must increase the nucleophilicity of the fluoride ion. Use strictly spray-dried Potassium Fluoride (KF) to eliminate hydration spheres around the fluoride. Incorporate a highly stable Phase Transfer Catalyst (PTC) such as tetraphenylphosphonium bromide ( Ph4​PBr ) at 5 mol%, and ensure the reaction temperature is maintained at a rigorous 150 °C in anhydrous sulfolane.

Q2: In the lithiation route (Route B), I am observing the displacement of the fluorines at C-2 and C-4, resulting in bis(methylthio) and tris(methylthio) byproducts. What causes this over-reaction? A2: This is a classic case of unintended nucleophilic aromatic substitution ( SN​Ar )[2]. When your lithiated pyrimidine intermediate reacts with dimethyl disulfide (MeSSMe), it forms the desired product but also ejects lithium thiomethoxide (LiSMe) as a stoichiometric byproduct. LiSMe is a potent nucleophile. Because the fluorine atoms on the pyrimidine ring are highly activated, LiSMe will rapidly displace them if the thermal energy permits. Solution: Causality dictates that we must either suppress the thermal energy or change the byproduct. First, maintain strict cryogenic conditions ( −78 °C) throughout the electrophilic quench. Alternatively, replace MeSSMe with methyl thiocyanate (MeSCN) . The reaction with MeSCN yields lithium cyanide (LiCN) as the byproduct, which is a significantly poorer nucleophile than LiSMe under these conditions, effectively eliminating the SN​Ar impurity pathway.

Q3: I am detecting a mass corresponding to m/z 178 in my final product. What is this, and how do I remove it? A3: A mass of 178 corresponds to 2,4-difluoro-6-hydroxy-5-(methylthio)pyrimidine. This is a hydrolysis impurity. The highly electronegative fluorines make the pyrimidine carbons extremely electrophilic. Trace water in your solvent, reagents, or atmospheric moisture during workup will attack the ring, displacing a fluorine atom to form a hydroxyl group. Solution: Prevention requires Karl Fischer titration of all solvents to <50 ppm water. If the impurity has already formed, it can be purged during the workup. Because the hydroxy-pyrimidine tautomerizes to a pyrimidinone, it is mildly acidic. Washing your organic phase with saturated aqueous NaHCO3​ will deprotonate this impurity, pulling it cleanly into the aqueous waste stream.

Quantitative Data: Impurity Profiling

To aid in rapid identification and resolution, refer to the following mass spectrometry and mitigation table.

Impurity NameChemical FormulaEI-MS ( m/z )Origin PathwayPrimary Mitigation Strategy
Target Compound C5​H3​F3​N2​S 180.0N/AN/A
Mono-chloro-difluoro C5​H3​ClF2​N2​S 196.0 / 198.0Incomplete Halex (Route A)Use spray-dried KF; add Ph4​PBr ; extend time at 150 °C.
Bis(methylthio)-fluoro C6​H6​F2​N2​S2​ 208.0 SN​Ar by LiSMe (Route B)Maintain -78 °C; substitute MeSSMe with MeSCN.
Hydroxy-difluoro C5​H4​F2​N2​OS 178.0Hydrolysis of TargetStrict anhydrous handling; aqueous NaHCO3​ workup wash.

Experimental Protocols: Self-Validating Workflows

Protocol A: Halex Fluorination of 2,4,6-Trichloro-5-(methylthio)pyrimidine

This protocol utilizes thermodynamic forcing to overcome the resonance stabilization of the starting material[3].

  • Preparation: Charge a rigorously dried reactor with 2,4,6-trichloro-5-(methylthio)pyrimidine (1.0 eq), spray-dried KF (4.5 eq), and tetraphenylphosphonium bromide (0.05 eq). Add anhydrous sulfolane (10 volumes, KF titrated < 50 ppm water).

  • Reaction: Heat the suspension to 150 °C under a positive pressure of dry nitrogen. Stir vigorously (500+ rpm) to ensure optimal solid-liquid mass transfer.

  • In-Process Control (IPC) & Validation: After 12 hours, withdraw a 50 µL aliquot, dilute in MTBE, wash with water, and analyze the organic layer via GC-MS.

    • Validation Gate: The reaction is only deemed complete when the m/z 196 peak (mono-chloro intermediate) is < 1.0% relative to the m/z 180 peak (target). If the threshold is not met, add an additional 0.5 eq of spray-dried KF and stir for 4 more hours.

  • Workup: Cool the reactor to 20 °C. Dilute the mixture with MTBE (20 volumes). Wash the organic phase with water (3 × 10 volumes) to remove the sulfolane and inorganic salts. Wash with saturated NaHCO3​ (1 × 5 volumes) to purge any hydrolyzed ( m/z 178) impurities.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.

Protocol B: Cryogenic Lithiation & Thiolation of 2,4,6-Trifluoropyrimidine

This protocol utilizes electrophilic substitution while actively suppressing SN​Ar side reactions[1].

  • Preparation: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF (15 volumes) under an Argon atmosphere. Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add Lithium Diisopropylamide (LDA, 1.05 eq, 2.0 M in THF/heptane), ensuring the internal temperature never exceeds -70 °C. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Dropwise add methyl thiocyanate (MeSCN) (1.1 eq). Note: MeSCN is specifically chosen over MeSSMe to generate inert LiCN rather than nucleophilic LiSMe, preventing the formation of the m/z 208 impurity.

  • IPC & Validation: After 45 minutes, quench a 100 µL aliquot into cold methanol. Analyze via 19F NMR.

    • Validation Gate: Confirm the disappearance of the starting material's symmetrical fluorine resonances and the appearance of the asymmetric product resonances.

  • Workup: Quench the main reactor by adding saturated aqueous NH4​Cl (5 volumes) while still at -78 °C. Only allow the reactor to warm to room temperature after the quench is complete. Extract with EtOAc, dry over MgSO4​ , and concentrate.

References

  • Journal of Medicinal Chemistry (ACS)
  • Durham E-Theses (Durham University)
  • 2,4,6-Trichloro-5-(methylthio)
  • US3968214A - 5-Methylthio-pyrimidine vasodilators Google Patents URL

Sources

Technical Support Center: Stability & Handling of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Methylthio)-2,4,6-trifluoropyrimidine . As a highly functionalized fluorinated building block, this compound is indispensable in drug development and agrochemical synthesis. However, its unique electronic topology makes it highly susceptible to degradation under both acidic and basic conditions. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure experimental integrity.

Mechanistic Context: The Causality of Instability

The instability of 5-(Methylthio)-2,4,6-trifluoropyrimidine is driven by its extreme electrophilicity. The pyrimidine ring is inherently electron-deficient. The addition of three highly electronegative fluorine atoms at the 2, 4, and 6 positions exerts a profound inductive electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. While the methylthio group at position 5 offers slight resonance donation, it is insufficient to counteract the ring's overall activation toward [1].

Because fluorine is an excellent leaving group in SNAr reactions when positioned ortho/para to a nitrogen atom, any nucleophile (even weak ones like ambient moisture under the right conditions) can trigger rapid degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-(Methylthio)-2,4,6-trifluoropyrimidine degrade when exposed to basic aqueous solutions? A1: Under basic conditions (pH > 8), hydroxide ions (OH⁻) act as strong nucleophiles. The electron-withdrawing nature of the fluorine atoms heavily activates the 2, 4, and 6 positions. Hydroxide attacks these positions, forming a highly stabilized anionic [2]. This is followed by the rapid elimination of a fluoride ion to form a hydroxylated pyrimidine, which subsequently tautomerizes into a stable pyrimidone/uracil derivative.

Q2: I am running an acid-catalyzed deprotection step. Why is the pyrimidine ring hydrolyzing? A2: Under acidic conditions (pH < 4), the pyrimidine nitrogen atoms become protonated. This generates a cationic pyrimidinium ion, which pulls even more electron density away from the carbon-fluorine bonds. This extreme electrophilicity makes the ring highly susceptible to nucleophilic attack by ambient water. This acid-catalyzed hydrolysis displaces the fluorine atoms, yielding [3] and releasing highly corrosive hydrofluoric acid (HF) into your reaction mixture.

Q3: What are the optimal storage conditions to prevent spontaneous degradation? A3: The compound is highly moisture-sensitive. It must be stored under an inert atmosphere (Argon or Nitrogen) at [4]. Exposure to ambient humidity will cause slow background hydrolysis over time. Avoid co-storage with strong acids, strong bases, or oxidizing agents.

Quantitative Data: Stability Profiles

To aid in reaction planning, the following table summarizes the representative stability profile of 5-(Methylthio)-2,4,6-trifluoropyrimidine across various pH levels and temperatures.

pH ConditionTemperature (°C)Half-Life (t½)Primary Degradation Pathway
2.0 (Strong Acid) 25 °C< 2 hoursAcid-catalyzed hydrolysis (C-F cleavage)
4.0 (Mild Acid) 25 °C~ 12 hoursSlow acid-catalyzed hydrolysis
7.0 (Neutral) 25 °C~ 48 hoursAmbient background hydrolysis
7.0 (Neutral) 2–8 °C> 6 monthsNone (Stable Storage Condition)
10.0 (Mild Base) 25 °C< 15 minutesNucleophilic Aromatic Substitution (SNAr)
12.0 (Strong Base) 0 °C< 5 minutesRapid SNAr by OH⁻

Visualizations: Mechanisms and Troubleshooting

Mechanistic_Pathways cluster_basic Basic Conditions (pH > 8) cluster_acidic Acidic Conditions (pH < 4) SM 5-(Methylthio)- 2,4,6-trifluoropyrimidine MC Meisenheimer Complex (Anionic) SM->MC OH⁻ Attack Cation Protonated Pyrimidinium (Cationic) SM->Cation H⁺ Addition ProdB Hydroxylated Pyrimidine + F⁻ MC->ProdB F⁻ Elimination ProdA Uracil Derivative + HF Cation->ProdA H₂O Attack - H⁺, - F⁻

Mechanistic divergence of 5-(Methylthio)-2,4,6-trifluoropyrimidine degradation under pH extremes.

Troubleshooting_Workflow Start Identify Degradation in 5-MeS-2,4,6-TFP CheckpH Check Reaction/Storage pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Basic Basic (pH > 8) CheckpH->Basic Neutral Neutral (pH 4-8) CheckpH->Neutral ActionAcid Neutralize immediately. Use buffered solvents. Acidic->ActionAcid Protonation-driven hydrolysis ActionBasic Avoid strong bases (OH⁻, RO⁻). Use DIPEA or TEA. Basic->ActionBasic SNAr by OH⁻ ActionNeutral Check for moisture/H₂O. Store under Argon at 2-8°C. Neutral->ActionNeutral Ambient moisture degradation

Workflow for diagnosing and resolving 5-(Methylthio)-2,4,6-trifluoropyrimidine degradation.

Troubleshooting Guide & Experimental Workflows

Issue: Unwanted Hydrolysis During Nucleophilic Amination
  • Symptom: When attempting to substitute the 4-position fluorine with an amine, LC-MS analysis shows a major peak at M - 19 + 17 (loss of F, addition of OH) instead of the desired amine adduct.

  • Root Cause: The presence of trace water in the solvent, or the use of an aqueous/hydroxide-containing base, triggering competitive SNAr hydrolysis.

  • Solution: Implement a strictly anhydrous, self-validating amination protocol using a non-nucleophilic organic base.

Self-Validating Protocol: Anhydrous Amination of 5-(Methylthio)-2,4,6-trifluoropyrimidine

This protocol is designed as a self-validating system. By utilizing an In-Process Control (IPC) step, the system proves its own anhydrous integrity before committing to full-scale workup.

Step 1: Reagent and Solvent Preparation

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF) over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Ensure the target amine is strictly anhydrous (distill liquid amines over CaH₂ if necessary).

Step 2: Base Selection

  • Do not use aqueous carbonates (e.g., K₂CO₃) or hydroxides.

  • Select a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.2–1.5 eq) to scavenge the generated HF without participating in SNAr.

Step 3: Reaction Execution

  • Purge a flame-dried round-bottom flask with Argon gas.

  • Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in the anhydrous solvent (0.1 M concentration).

  • Cool the mixture to -78 °C to 0 °C (depending on the nucleophilicity of your amine) to kinetically favor mono-substitution and suppress secondary degradation.

  • Add DIPEA, followed by the dropwise addition of the amine. Stir for 1–2 hours.

Step 4: Self-Validation (In-Process Control)

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Quench the aliquot in 1 mL of anhydrous acetonitrile and analyze immediately via LC-MS.

  • Validation Criteria: The system is validated if the MS spectrum shows the desired product mass (M - 19 + Amine_Mass) and the hydrolysis byproduct (M - 19 + 17) is < 5% AUC . If the hydrolysis peak exceeds 5%, the solvent/reagents contain unacceptable moisture levels; abort the reaction, re-dry the reagents, and restart.

Step 5: Quenching & Workup

  • Once validated and complete, quench the reaction cold with a neutral pH 7 phosphate buffer. Avoid acidic or basic aqueous washes.

  • Extract immediately with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at:[Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at:[Link]

  • US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents.

Sources

improving selectivity in nucleophilic substitution of trifluoropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

[label = "

Fig 1: Kinetic vs. thermodynamic pathways in regioselective SNAr of trifluoropyrimidines.

Troubleshooting Guide

Issue: I am observing high levels of di-substituted byproducts (C4, C6-diamination) even when adding only 1.0 equivalent of my amine nucleophile. Root Cause: The first substitution yields a product that is still highly activated. If the local concentration of the nucleophile is too high, or if the reaction temperature exceeds 0 °C, the second SNAr reaction competes with the first. Furthermore, using excess amine as the base accelerates over-reaction. Solution:

  • Temperature Control: Maintain the reaction strictly at 0 °C or lower (down to -78 °C for highly reactive aliphatic amines).

  • Base Selection: Do not use the nucleophilic amine as the base. Use N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic hydrogen fluoride (HF) scavenger[1].

  • Addition Rate: Add the nucleophile dropwise via a syringe pump over 30–60 minutes to keep its steady-state concentration low.

Issue: My reaction with 5-chloro-2,4,6-trifluoropyrimidine yields an inseparable 60:40 mixture of C4 and C2 substituted isomers. Root Cause: The steric bulk of the 5-chloro substituent forces the incoming nucleophile to overcome significant steric clash at C4/C6, making the less sterically hindered C2 position highly competitive, thereby eroding the natural electronic preference for C4[2]. Solution: If direct C4 substitution fails to yield acceptable ratios, you must pivot to a temporary leaving group strategy . By pre-functionalizing the substrate with a 2,2,2-trifluoroethoxy (TFE) group at C4/C6, you can sterically block these positions, force the amine to attack C2 with high regioselectivity, and subsequently displace the TFE group in a later step[3].

Frequently Asked Questions (FAQs)

Q: How should I monitor the regioselectivity of these reactions in real-time? A: The most reliable self-validating method is in-process 19F NMR. Because the fluorine atoms at C2, C4, and C6 have distinct chemical shifts, you can pull an aliquot, run a quick 19F NMR, and measure the isomer ratios by direct integration of the peaks[1]. This is far superior to LC-MS, which cannot easily differentiate between C2 and C4 regioisomers.

Q: Does solvent choice impact the C4 vs. C2 selectivity? A: Yes. Polar aprotic solvents like Acetonitrile (MeCN) stabilize the polar Meisenheimer transition state, generally favoring the kinetically preferred C4 attack. Non-polar solvents can lead to unpredictable ratios due to poor solubility of the HF-scavenger salts.

Quantitative Data: Reaction Optimization

The following table summarizes the expected regioselectivity outcomes when reacting 5-chloro-2,4,6-trifluoropyrimidine with various nucleophiles under optimized conditions, demonstrating the impact of steric bulk on the C4:C2 ratio[1].

NucleophileSolventBase (1.1 eq)Temp (°C)Major ProductC4:C2 RatioYield (%)
Morpholine (Secondary)MeCNDIPEA04-substituted85:1578
Isopropylamine (Primary)MeCNDIPEA04-substituted90:1082
tert-Butylamine (Bulky)MeCNDIPEA252-substituted30:7061
Aniline (Aromatic)THFDIPEA254-substituted75:2565

Data synthesis indicates that bulkier nucleophiles shift the preference toward the C2 position due to steric repulsion from the C5-chlorine atom[2].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify success before proceeding to downstream steps.

Protocol A: Direct Regioselective Mono-Amination at C4

Objective: Synthesize 4-amino-5-chloro-2,6-difluoropyrimidine derivatives.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 5-chloro-2,4,6-trifluoropyrimidine (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Base Addition: Inject DIPEA (1.1 mmol, 1.1 eq) into the stirring solution. DIPEA acts strictly as an HF scavenger[1].

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 mmol, 1.0 eq) in 2 mL of MeCN. Add this solution dropwise via a syringe pump at a rate of 0.1 mL/min.

  • In-Process Control (IPC): After 1 hour, extract a 0.1 mL aliquot, dilute with CDCl3, and acquire a 19F NMR spectrum. Validation: The reaction is complete when the starting material fluorine signals disappear. The ratio of C4 to C2 products can be verified by integrating the distinct product fluorine peaks[1].

  • Workup: Quench with cold water (10 mL), extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to remove the minor C2-isomer[2].

Protocol B: Sequential Substitution via TFE Directing Strategy

Objective: Achieve absolute C2-amination followed by C4-substitution using a temporary leaving group[3].

  • TFE Protection: React 5-(trifluoromethyl)pyrimidine with 2,2,2-trifluoroethanol (2.2 eq) and NaH in THF to yield 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (TFEFP)[3].

  • C2-Amination: Dissolve TFEFP (1.0 eq) in DMF. Add an aniline derivative (1.1 eq) and heat to 60 °C. Validation: Monitor by LC-MS. The aniline will selectively displace the TFE group at the 2-position due to the specific electronic activation pattern of the TFEFP intermediate[3].

  • C4-Substitution: To the isolated C2-amino product, add a primary alkoxide or secondary amine (1.2 eq) in THF at room temperature. The remaining trifluoroethoxy group at the 4-position serves as a highly efficient leaving group, yielding the pure 2,4-disubstituted pyrimidine without regioisomeric contamination[3].

References

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles Source: ResearchGate URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

Sources

Pyrimidine Synthesis Technical Support Center: Troubleshooting N-Methylation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine scaffolds are foundational in drug discovery and medicinal chemistry. However, functionalizing these rings—specifically via alkylation—often presents severe regioselectivity challenges. Due to the ambident nature of pyrimidin-2(1H)-ones and thiouracils, researchers frequently encounter unwanted N-methylation when attempting O- or S-methylation.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you suppress N-methylation side products and optimize your synthetic yields.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does N-methylation occur so readily when I am targeting O-methylation? A: The selectivity between N- and O-alkylation is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory and the lactam-lactim tautomeric equilibrium of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are highly polarizable ("soft" nucleophiles), while the exocyclic oxygen is more electronegative and less polarizable ("hard" nucleophile). When using common, soft methylating agents like methyl iodide (MeI) or dimethyl sulfate, the reaction kinetically favors attack by the softer nitrogen atom, leading to predominant N-methylation[1].

Q2: How can I selectively O-methylate a pyrimidin-2(1H)-one without getting the N-methylated side product? A: To override the natural N-selectivity, you must alter the reaction dynamics using one of the following strategies:

  • Use Hard Electrophiles: Switch from MeI to harder electrophiles like methyl triflate (MeOTf) or methyl tosylate, which preferentially react with the hard oxygen nucleophile.

  • Mitsunobu Conditions: Reacting the pyrimidine with methanol, triphenylphosphine (PPh₃), and DIAD forces O-alkylation. The reaction proceeds via an oxophosphonium intermediate that specifically activates the oxygen atom, completely bypassing the nitrogen's nucleophilicity.

  • Substituent-Driven Selectivity: The presence of specific substituents at the 6-position of the pyrimidine ring can sterically or electronically drive selectivity entirely toward the O-regioisomer [2].

Q3: I am working with nucleosides (e.g., uridine). How do I achieve O-methylation without protecting the ribose hydroxyls or the nucleobase nitrogen? A: Traditional methylation of nucleosides requires tedious protection and deprotection steps. However, recent advancements utilize an in situ generated methyl oxonium species (derived from a Wittig reagent and methanol). This method provides exceptional O-selectivity and is completely compatible with free hydroxyls on the ribose ring, leaving the N1 or N3 positions untouched [4]. Alternatively, trimethylsulfonium hydroxide can be used in the presence of Mg²⁺ ions to achieve selective 2'-O-methylation [5].

Q4: My S-methylation of a thiouracil precursor yielded significant N-methylated and di-methylated byproducts. How do I fix this? A: While sulfur is an excellent, soft nucleophile that typically outcompetes nitrogen, over-alkylation occurs if the base is too strong or the reaction is heated excessively. To mitigate N-methylation during S-alkylation:

  • Base Selection: Avoid strong bases like NaH. Use a mild base such as K₂CO₃ or sodium acetate.

  • Stoichiometry: Strictly limit the methylating agent to 1.0 - 1.05 equivalents.

  • Temperature: Run the reaction at room temperature in an aprotic solvent (e.g., acetone or DMF) [3].

Part 2: Quantitative Data & Reagent Comparison

The choice of alkylating agent and conditions significantly impacts the yield and N- vs. O-alkylation selectivity. Below is a summary of quantitative data from various studies.

Alkylating Agent / ConditionsSubstrate TypeTarget SiteYield (%)N-Alkylation Byproduct (%)Reference
Methyl Iodide (MeI) + K₂CO₃Pyrimidin-2(1H)-oneMixed40% (O-alkyl)~50% (N-alkyl)[1]
Brominated Enones4-(Trihalomethyl)pyrimidin-2-onesO-Alkylation60–95%0% (Substituent controlled)[2]
In Situ Methyl OxoniumUridine (Nucleoside)O-Methylation>95%<1%[4]
MeI (1.0 eq) + K₂CO₃ (Acetone)2-ThiouracilS-Methylation85–90%<5%[3]

Part 3: Experimental Methodologies

Protocol A: Selective O-Methylation of Nucleosides (In Situ Methyl Oxonium Method)

This protocol leverages an in situ generated methyl oxonium to bypass nitrogen nucleophilicity, ensuring high O-selectivity without protecting groups.

  • Preparation: Dissolve the nucleoside (e.g., uridine, 1.0 mmol) in a 1:1 (v/v) mixture of anhydrous DMSO and absolute methanol (2.0 mL) in a dry, round-bottom flask.

  • Reagent Addition: Add 2.0 equivalents of the Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride).

  • Reaction: Stir the mixture at 37 °C for 16 hours under an inert argon atmosphere. The Wittig reagent reacts with methanol to generate the highly selective methyl oxonium intermediate.

  • Quenching & Workup: Halt the reaction by adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation (NMR): Confirm O-methylation by ¹H NMR. The O-methyl protons will appear as a sharp, deshielded singlet around 3.8–4.1 ppm . The absence of a singlet at 3.2–3.5 ppm confirms the successful avoidance of N-methylation.

Protocol B: Regioselective S-Methylation of 2-Thiouracil

This protocol uses mild conditions and strict stoichiometric control to prevent secondary N-methylation.

  • Preparation: Suspend 2-thiouracil (10.0 mmol) in 30 mL of anhydrous acetone in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 11.0 mmol). Stir for 15 minutes at room temperature to allow for initial deprotonation.

  • Alkylation: Dropwise, add methyl iodide (MeI, 10.5 mmol). Crucial step: Do not exceed 1.05 equivalents to prevent secondary N-methylation.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor the reaction via TLC (eluent: DCM/MeOH 9:1) until the starting material is consumed.

  • Workup: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation (NMR/MS): Analyze the crude product via Mass Spectrometry. An unexpected +16 Da mass shift indicates oxidation of the methylthio group to a sulfoxide (a common side reaction if exposed to air/peroxides)[3]. ¹H NMR should show the S-methyl peak around 2.5 ppm , distinctly separated from any potential N-methyl signals.

Part 4: Decision Matrix Visualization

Use the following logical workflow to determine the optimal reagents and conditions for your specific pyrimidine substrate to avoid N-methylation.

TroubleshootingWorkflow Start Identify Target Methylation Site Path_S S-Methylation (Thiouracils) Start->Path_S Path_O O-Methylation (Pyrimidinones) Start->Path_O S_Reagents Use Soft Electrophile (MeI, 1.0 eq) Path_S->S_Reagents O_Substrate Substrate Class? Path_O->O_Substrate S_Conditions Mild Base (K2CO3) Aprotic Solvent (Acetone) S_Reagents->S_Conditions Success N-Methylation Avoided Verify via NMR S_Conditions->Success O_Nuc Nucleosides (e.g., Uridine) O_Substrate->O_Nuc O_Simp Simple Pyrimidines O_Substrate->O_Simp Nuc_Cond In Situ Methyl Oxonium (DMSO/MeOH, 37°C) O_Nuc->Nuc_Cond Simp_Cond Mitsunobu Conditions OR Hard Electrophiles (MeOTf) O_Simp->Simp_Cond Nuc_Cond->Success Simp_Cond->Success

Logical workflow for selecting pyrimidine methylation conditions to prevent N-alkylation.

References

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones The Journal of Organic Chemistry - ACS Publications[Link]

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium The Journal of Organic Chemistry - ACS Publications[Link]

  • Method for synthesizing 2'-O-substituted pyrimidine nucleosides Google P

increasing the efficiency of cross-coupling reactions with 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are navigating the complex reactivity matrix of highly functionalized pyrimidines.

5-(Methylthio)-2,4,6-trifluoropyrimidine is a remarkably versatile scaffold for drug discovery, but it presents a unique set of challenges: three ultra-strong C–F bonds competing with a potentially catalyst-poisoning C–SMe (thioether) handle. This guide is designed to move beyond basic troubleshooting. By understanding the fundamental causality behind the reactivity of this molecule, you can transform failed reactions into robust, self-validating synthetic workflows.

Part 1: Mechanistic Insights & Reactivity Profiling

To master this scaffold, we must first map its electronic topography. The pyrimidine ring is intrinsically electron-deficient. The addition of three highly electronegative fluorine atoms at the C2, C4, and C6 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making these sites exceptionally susceptible to both nucleophilic attack (SNAr) and transition-metal-catalyzed oxidative addition[1].

  • The C4/C6 Advantage: The C4 and C6 positions are the most activated due to their ortho/para relationship to the ring nitrogens. Consequently, C–F activation or SNAr will preferentially occur here before the C2 position[1].

  • Overcoming C–F Bond Inertia: Traditional Palladium (Pd) catalysts struggle to insert into the highly stable C–F bond (~116 kcal/mol). Nickel (Ni) catalysts, being more electron-rich and possessing a smaller atomic radius, are uniquely capable of mediating this oxidative addition, enabling Suzuki-Miyaura-type defluorinative cross-couplings[2].

  • The C5-Methylthio Orthogonal Handle: The –SMe group at C5 is largely inert to standard Suzuki/Stille conditions. However, sulfur strongly coordinates to Pd, which can poison the catalyst[3]. To functionalize this position orthogonally, we rely on the Liebeskind-Srogl cross-coupling , which utilizes a Copper(I) co-catalyst to scavenge the sulfur, polarize the C–S bond, and facilitate transmetalation[4].

ReactivityMap Start 5-(Methylthio)-2,4,6-trifluoropyrimidine C4C6 C4 / C6 Positions (Highly Electron-Deficient) Start->C4C6 Primary Reactivity C5 C5 Position (-SMe Group) Start->C5 Orthogonal Handle C2 C2 Position (Moderately Deficient) Start->C2 Secondary Reactivity SNAr SNAr or Ni-Catalyzed C-F Activation C4C6->SNAr LS Liebeskind-Srogl Pd/Cu-Catalyzed C-S Coupling C5->LS LateStage Late-Stage Functionalization C2->LateStage

Reactivity map for orthogonal functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Part 2: Frequently Asked Questions & Troubleshooting

Q: I am trying to couple an arylboronic acid at the C4 position using Pd(PPh3)4, but I am recovering unreacted starting material. Why? A: Two mechanistic factors are working against you. First, Pd(0) is generally insufficiently electron-rich to activate the C–F bonds of the trifluoropyrimidine core[2]. Second, the C5-methylthio group is likely coordinating to your Pd catalyst, effectively poisoning it[3]. Solution: Switch to a Nickel(0) catalyst system (e.g., Ni(COD)₂ with electron-rich phosphine ligands like PCy₃)[5]. Nickel is far superior for defluorinative cross-coupling and is less susceptible to complete poisoning by the adjacent thioether in this specific electronic environment.

Q: During the Liebeskind-Srogl coupling at the C5 position, my yields are below 20%, and I see palladium black precipitating. How can I fix this? A: The precipitation of palladium black indicates catalyst degradation before transmetalation can occur. In the Liebeskind-Srogl mechanism, the Cu(I) co-catalyst must polarize the C–S bond and scavenge the thiolate leaving group[6]. If you are using catalytic copper or an oxidized copper source, the Pd intermediate becomes trapped by the sulfur, leading to reductive elimination of Pd(0) agglomerates[4]. Solution: Ensure you are using stoichiometric (1.5 to 2.0 equivalents) Copper(I) thiophene-2-carboxylate (CuTC)[7]. The reaction must also be strictly anaerobic, as CuTC is highly sensitive to oxidation, which destroys its thiophilic scavenging capacity.

Q: I am getting a mixture of C4 and C6 substituted products during my initial coupling. Can I control this? A: Because the starting material is symmetrical with respect to the C4 and C6 positions, mono-substitution will always yield a statistical mixture unless you introduce a highly sterically hindered nucleophile. For clean functionalization, we recommend pushing the reaction to the symmetrical di-substituted (C4,C6) product using >2.2 equivalents of the coupling partner[2].

DecisionTree Issue Issue: Low Yield in Cross-Coupling Check1 Is the target C-F (C4/C6) or C-S (C5)? Issue->Check1 CF Target: C-F Bond Check1->CF CS Target: C-S Bond Check1->CS Sol1 Switch to Ni(0) Catalyst (e.g., Ni(COD)2 + PCy3) CF->Sol1 C-F activation requires highly electron-rich metals Check2 Is Pd Catalyst Poisoned? CS->Check2 Sol2 Add Stoichiometric CuTC (Scavenges Thiolate) Check2->Sol2 Yes, -SMe coordinates Pd

Troubleshooting decision tree for low cross-coupling yields with thioether-bearing pyrimidines.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Catalyst & Ligand Selection Matrix for 5-(Methylthio)-2,4,6-trifluoropyrimidine

Target BondReaction TypeOptimal Catalyst SystemKey Additive/ScavengerTypical YieldCausality / Rationale
C4/C6 (C–F) Defluorinative Cross-CouplingNi(COD)₂ + PCy₃Cs₂CO₃75–85%Ni(0) is sufficiently electron-rich to oxidatively add into the strong C–F bond[2].
C5 (C–SMe) Liebeskind-Srogl CouplingPd₂(dba)₃ + TFPCuTC (1.5–2.0 eq)80–95%CuTC polarizes the C–S bond and prevents Pd poisoning by scavenging the thiolate[4],[7].
C2 (C–F) Late-Stage SNArNone (Base only)DIPEA or K₂CO₃60–90%C2 is less reactive than C4/C6; best functionalized via nucleophilic attack after C4/C6 are substituted[1].

Table 2: Optimization Parameters for Liebeskind-Srogl Coupling

ParameterStandard ConditionOptimized Condition (Steric Hindrance)Mechanistic Rationale
Copper Source CuTCCuMeSal (Copper(I) 3-methylsalicylate)CuMeSal provides enhanced solubility and reactivity for highly hindered boronic acids[3].
Ligand PPh₃TFP (Tri-2-furylphosphine)TFP is less electron-donating, accelerating the reductive elimination step in Pd catalysis[7].
Solvent THF (65 °C)1,4-Dioxane (80 °C – 100 °C)Higher boiling point allows for the thermal energy required to overcome the activation barrier of hindered substrates[3].

Part 4: Standardized Experimental Protocols

Protocol A: Chemoselective Ni-Catalyzed C–F Activation at C4/C6

This protocol utilizes Nickel's electron density to selectively couple at the C–F bonds while leaving the C5-thioether intact.

  • Anaerobic Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 equiv), arylboronic acid (2.2 equiv for di-substitution), and Cs₂CO₃ (3.0 equiv).

  • Catalyst Complexation: In a separate vial, dissolve Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in anhydrous, degassed toluene. Stir for 5 minutes until a deep color change indicates active complex formation.

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk tube. Seal the tube, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the mono-defluorinated intermediate indicates an incomplete reaction; continue heating until only the di-substituted mass is observed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove nickel salts and inorganic base, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Orthogonal Liebeskind-Srogl C–S Cross-Coupling at C5

This protocol targets the C5-thioether. It relies on stoichiometric copper to act as a "sulfur sponge," protecting the Palladium catalyst.

  • Reagent Loading: To an oven-dried, argon-purged reaction vial, add the pyrimidine substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), and Tri-2-furylphosphine (TFP, 20 mol%).

  • Scavenger Addition: Add Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv). Crucial: CuTC must be stored in a desiccator and appear as a light brown/tan powder. If it is green or blue, it has oxidized and will fail.

  • Solvent & Heating: Inject anhydrous, degassed 1,4-Dioxane. Seal the vial and heat to 80 °C for 18 hours.

  • Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a dark, homogeneous solution. The absence of a metallic mirror (palladium black) on the flask walls confirms successful thiolate scavenging by CuTC.

  • Workup: Quench the reaction with a 10% aqueous solution of NH₄OH to solubilize the copper salts. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes Source: Organometallics (ACS Publications) URL:[Link]

  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Catalysis (ACS Publications) URL:[Link]

  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: Organic Letters (ACS Publications) URL:[Link]

  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

  • Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Liebeskind–Srogl coupling Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Navigating Poor Solubility of Pyrimidine Derivatives During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: the poor solubility of pyrimidine derivatives during experimental workup. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your purification processes and improve yields.

Understanding the Challenge: Why Are Pyrimidine Derivatives Often Poorly Soluble?

The solubility of pyrimidines is dictated by their physicochemical properties. The planar, aromatic nature of the pyrimidine ring can lead to strong π-π stacking interactions and high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[1] Furthermore, many pyrimidine derivatives possess high molecular weights and are lipophilic, which inherently limits their solubility in aqueous and even some organic solvents.[1] The specific substituents on the pyrimidine core play a crucial role; functional groups can dramatically alter polarity, hydrogen bonding capability, and overall solubility.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative has crashed out of solution during the aqueous workup. What are my immediate options?

A1: First, try to redissolve the precipitate by adding a water-miscible organic co-solvent such as tetrahydrofuran (THF), acetone, or isopropanol to the mixture. If this is unsuccessful, consider altering the pH. Many pyrimidine derivatives contain ionizable groups.[1][2] If your compound has a basic nitrogen, acidifying the aqueous layer with dilute HCl may protonate it, forming a more soluble salt. Conversely, if it possesses an acidic proton, adding a mild base like sodium bicarbonate could deprotonate it and enhance solubility.[1][2]

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

A2: A mixed-solvent system is often the solution.[3][4] The ideal approach is to dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.[4] Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals. Common solvent pairs include ethyl acetate/hexane and acetonitrile/methanol.[3][4]

Q3: How does temperature influence the solubility of pyrimidine derivatives?

A3: For most pyrimidine derivatives, solubility in organic solvents increases with temperature.[5][6][7][8][9] This principle is the foundation of recrystallization.[10] Studies have shown a near-linear relationship between temperature and the mole fraction solubility of various pyrimidine derivatives in solvents like methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride.[5][7][8] Therefore, heating the solvent during extraction or filtration can be a simple yet effective strategy to keep your compound in solution.

Q4: Are there alternatives to traditional liquid-liquid extraction and recrystallization for these challenging compounds?

A4: Absolutely. If conventional methods fail, consider Solid-Phase Extraction (SPE). SPE can be highly effective for purifying compounds with difficult solubility profiles. The crude material is adsorbed onto a solid support, washed with solvents to remove impurities, and then the desired compound is eluted with a stronger solvent. Another advanced technique is Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the mobile phase.[11][12][13] SFC is particularly advantageous for separating polar compounds that are challenging for standard HPLC and can be a greener alternative due to reduced organic solvent consumption.[11][12][14]

Troubleshooting Guides

Issue 1: Compound is Intractable in Common Workup Solvents

If your pyrimidine derivative shows poor solubility in standard extraction solvents like ethyl acetate or dichloromethane, a systematic approach is needed.

Root Cause Analysis:

  • High Crystallinity: Strong intermolecular forces in the solid state prevent the solvent from breaking down the crystal lattice.

  • Polarity Mismatch: The polarity of the solvent may not be optimal to solvate the molecule effectively.

Solutions:

  • Solvent Screening: Test the solubility of a small sample in a range of solvents with varying polarities.

  • Use of Co-solvents: During extraction, adding a small amount of a more polar, water-miscible solvent like THF or acetone to your primary extraction solvent can disrupt crystal packing and improve solubility.

  • Temperature Modification: Performing the extraction at an elevated temperature can significantly increase solubility.[9] However, be mindful of the boiling points of your solvents and the thermal stability of your compound.

Data Presentation

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents at Different Temperatures.

SolventDielectric ConstantDipole Moment (D)General Solubility Trend with Increasing Temperature
N,N-Dimethylformamide (DMF)36.73.82High and increases significantly[5][6][7][8]
Methanol32.71.70Moderate and increases[5][6][7][8]
Tetrahydrofuran (THF)7.61.63Varies, generally moderate[9]
Ethyl Acetate6.01.78Varies, often used in recrystallization[9]
Chloroform4.81.04Varies, generally moderate[9]
1,4-Dioxane2.20.45Varies, generally moderate[9]
Carbon Tetrachloride (CCl4)2.20Low and increases slightly[5][6][7][8]

Note: The order of solubility for some derivatives has been observed as DMF > methanol > CCl4.[5][6][7]

Experimental Protocols

Protocol 1: pH-Adjusted Aqueous Workup

This protocol is designed for pyrimidine derivatives with ionizable functional groups to enhance their aqueous solubility during extraction.

Materials:

  • Reaction mixture containing the pyrimidine derivative

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Dilution: Quench the reaction with water and add the primary organic extraction solvent.

  • pH Adjustment (for basic pyrimidines):

    • Slowly add 1 M HCl to the separatory funnel while monitoring the pH of the aqueous layer with pH paper. Adjust to a pH of 2-3.

    • Shake the funnel vigorously and allow the layers to separate. The protonated, more soluble derivative should now be in the aqueous layer.

    • Separate the layers. Wash the organic layer with 1 M HCl to ensure complete extraction of the basic product.

    • Combine the acidic aqueous layers.

    • Neutralize the aqueous layer by carefully adding 1 M NaHCO3 until the pH is ~8. The deprotonated product should precipitate or be extractable into an organic solvent.

    • Extract the product with fresh organic solvent (3x).

  • pH Adjustment (for acidic pyrimidines):

    • Follow a similar procedure, but use 1 M NaHCO3 to basify the aqueous layer to a pH of 9-10 to dissolve the deprotonated compound.

    • After separating the organic impurities, re-acidify the aqueous layer with 1 M HCl to a pH of ~6 to precipitate or allow for extraction of the neutral product.

  • Final Workup:

    • Combine the organic layers containing the purified product.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Hot Filtration and Recrystallization from a Mixed-Solvent System

This method is ideal for purifying solid pyrimidine derivatives that are poorly soluble in a single solvent at room temperature.[3][4][15]

Materials:

  • Crude pyrimidine derivative

  • "Good" solvent (e.g., acetonitrile, acetone, ethyl acetate)

  • "Poor" solvent (e.g., methanol, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Fluted filter paper and funnel

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the "good" solvent. Heat the mixture to boiling with stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.[3]

  • Hot Filtration (if insoluble impurities are present): Pre-heat a second flask containing a small amount of the "good" solvent and a funnel with fluted filter paper. Quickly filter the hot solution containing your product to remove any insoluble impurities. This step should be done rapidly to prevent premature crystallization.[3][4]

  • Induce Crystallization: To the hot, clear filtrate, add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove any adhering impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Diagram 1: Decision Workflow for Workup Strategy

start Crude Pyrimidine Derivative (Poor Solubility) sol_test Soluble in Hot Solvent? start->sol_test yes_sol Yes sol_test->yes_sol Yes no_sol No sol_test->no_sol No recrystallize Proceed with Recrystallization (Protocol 2) yes_sol->recrystallize ionizable Ionizable Groups Present? no_sol->ionizable end_purified Purified Product recrystallize->end_purified yes_ion Yes ionizable->yes_ion Yes no_ion No ionizable->no_ion No ph_adjust pH-Adjusted Workup (Protocol 1) yes_ion->ph_adjust alt_methods Consider Alternative Methods (SPE, SFC) no_ion->alt_methods ph_adjust->end_purified alt_methods->end_purified

Caption: A decision tree for selecting an appropriate workup strategy.

Diagram 2: Recrystallization Workflow

cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation a Impure Solid b Add Minimal Hot 'Good' Solvent a->b c Clear, Saturated Solution b->c d Hot Filtration (Optional) c->d e Add 'Poor' Solvent to Turbidity d->e f Slow Cooling to Room Temp e->f g Cool in Ice Bath f->g h Vacuum Filtration g->h i Wash with Cold Solvent h->i j Dry Crystals i->j k Pure Product j->k

Caption: Step-by-step workflow for the recrystallization process.

References

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • American Chemical Society. Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.[Link]

  • PMC. Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry.[Link]

  • SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.[Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.[Link]

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques.[Link]

  • ACS Publications. Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures | Journal of Chemical & Engineering Data.[Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[Link]

  • American Chemical Society. The use of alternative solvent purification techniques.[Link]

  • Medium. Purification Techniques in Organic Chemistry: A Comprehensive Guide.[Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).[Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity.[Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications.[Link]

  • Unknown Source. Recrystallization.[Link]

  • Unknown Source. Recrystallization I 10.[Link]

  • PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Sulfur-Containing Pyrimidine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals facing persistent catalyst deactivation when performing cross-coupling reactions on sulfur-containing pyrimidines (e.g., thioethers, thiols, and thioamides).

By synthesizing mechanistic theory with field-validated protocols, this guide provides actionable solutions to rescue stalled reactions, prevent palladium poisoning, and optimize your catalytic cycles.

Mechanistic Insight: The Causality of Palladium Poisoning

The presence of sulfur in pyrimidine substrates presents a fundamental thermodynamic challenge in transition-metal catalysis. Sulfur is a soft Lewis base, while palladium—particularly in its active Pd(0) and intermediate Pd(II) states—acts as a soft Lewis acid. This soft-soft interaction leads to the formation of highly stable, off-cycle coordination complexes[1].

When a thioether or thiolate coordinates to the palladium center, it displaces the necessary phosphine ligands and blocks the vacant coordination sites required for the oxidative addition of the electrophile[1]. Even if oxidative addition occurs, the strong Pd–S bond can severely hinder the reductive elimination step, ultimately leading to irreversible catalyst degradation and the precipitation of inactive palladium black[1].

Mechanism_Pd_Poisoning A Active Pd(0) Catalyst B Oxidative Addition (Productive Pathway) A->B Substrate D Sulfur Coordination (Thioether/Thiolate) A->D S-Pyrimidine Binding C Pd(II) Intermediate B->C C->A Reductive Elimination C->D S-Pyrimidine Binding E Dead Catalyst Complex [Pd-S] Aggregation D->E Irreversible Deactivation

Mechanism of Palladium Catalyst Poisoning by Sulfur-Containing Pyrimidines.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with a 2-(methylthio)pyrimidine derivative stalls at <15% conversion, and I observe a black precipitate. What is happening? A1: The black precipitate is palladium black, indicating irreversible catalyst deactivation. The thioether moiety on your pyrimidine is strongly coordinating to the Pd(0) catalyst, preventing oxidative addition and causing the catalyst to aggregate[1]. Standard basic conditions (e.g., Na₂CO₃) cannot break this stable Pd–S complex. You must switch to a desulfitative methodology or use a sulfur scavenger.

Q2: How can I successfully cross-couple a sulfur-containing pyrimidine without removing the sulfur moiety first? A2: The most robust solution is the Liebeskind-Srogl cross-coupling [2]. This reaction utilizes a stoichiometric amount of a copper(I) salt—typically Copper(I) thiophene-2-carboxylate (CuTC)—alongside the palladium catalyst. Copper is highly thiophilic and acts as a "sulfur scavenger." It polarizes the C–S bond and captures the sulfur leaving group as an inert Cu–S species, thereby protecting the palladium catalyst and allowing the catalytic cycle to proceed[2][3].

Q3: I am performing a Liebeskind-Srogl coupling, but my yields are still low. How do I optimize the conditions? A3: Low yields in Liebeskind-Srogl couplings usually stem from three factors:

  • Insufficient Copper: You must use a super-stoichiometric amount of CuTC (typically 2.0 to 3.0 equivalents) to ensure complete sulfur scavenging[3].

  • Oxygen Contamination: Oxygen promotes the homocoupling of boronic acids. Ensure your solvents are thoroughly degassed.

  • Thermal Degradation: Prolonged conventional heating can degrade the catalyst before the reaction completes. Transitioning to microwave irradiation (e.g., 100 °C for 1.5 hours) dramatically accelerates the C–S cleavage and improves yields[3].

Q4: Are there specific ligands that resist sulfur poisoning if my pyrimidine has a distal thioether group and I want to use standard Suzuki conditions? A4: Yes. If the sulfur atom is distal (not directly participating in the coupling bond), you can mitigate poisoning by using highly sterically hindered, electron-rich bidentate or Buchwald-type phosphine ligands (like SPhos)[1]. These ligands sterically crowd the palladium center, making it physically difficult for the sulfur atom to coordinate, while simultaneously accelerating the reductive elimination step[1].

Quantitative Diagnostic Data

Use the following table to benchmark your current experimental parameters against validated industry standards for sulfur-containing pyrimidines.

Reaction StrategySubstrate TypeCatalyst / LigandAdditive (Equivalents)Typical YieldPrimary Failure Mode
Standard Suzuki 2-Alkylthio-pyrimidinePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)< 20%Severe Pd poisoning; rapid stalling.
Liebeskind-Srogl 2-Alkylthio-pyrimidinePd(PPh₃)₄ (10 mol%)CuTC (3.0 eq)70–90%Boronic acid homocoupling (if O₂ present).
Modified Suzuki Distal ThioetherPd₂(dba)₃ / SPhosK₃PO₄ (2.0 eq)60–85%Slow oxidative addition due to steric bulk.

Validated Experimental Protocol: Microwave-Assisted Liebeskind-Srogl Coupling

This self-validating protocol is engineered to overcome catalyst deactivation when coupling 2-(methylthio)pyrimidines with aryl boronic acids[3].

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In a microwave vial under a strict argon or nitrogen atmosphere, charge the 2-(methylthio)pyrimidine derivative (1.0 eq), the corresponding aryl boronic acid (1.5 eq), CuTC (3.0 eq), and Pd(PPh₃)₄ (10 mol%)[3].

  • Causality: The 3.0 equivalents of CuTC are critical. Cu(I) acts as a thiophilic scavenger, polarizing the C–S bond and permanently sequestering the sulfur to prevent the formation of dead Pd–S complexes[2][3].

Step 2: Solvent Addition

  • Action: Add anhydrous, rigorously degassed THF (4 mL per mmol of substrate)[3].

  • Causality: Degassing prevents the oxygen-mediated homocoupling of the boronic acid, which would otherwise consume your coupling partner and artificially stall the reaction.

Step 3: Microwave Irradiation

  • Action: Seal the vial and heat the mixture under microwave irradiation at 100 °C for 1 hour and 30 minutes[3].

  • Causality: Microwave heating provides rapid, homogeneous energy transfer, overcoming the high activation barrier of C–S bond cleavage before the palladium catalyst undergoes thermal degradation[3].

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature. Remove the THF under reduced pressure. Dilute the crude residue in an aqueous saturated NaHCO₃ solution (10 mL)[3].

  • Causality: The mild basic quench neutralizes any acidic byproducts and helps partition the organic products from the copper salts.

Step 5: Extraction and Purification

  • Action: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Mechanism_Liebeskind_Srogl Start S-Pyrimidine + Boronic Acid Pd Pd(0) Catalyst Start->Pd Oxidative Addition Trans Transmetalation Intermediate Pd->Trans Cu Cu(I) Carboxylate (CuTC) Cu->Trans Facilitates Transfer Scavenge Cu-S Byproduct (Inert Precipitate) Trans->Scavenge Sulfur Scavenging Product Cross-Coupled Pyrimidine Trans->Product Reductive Elimination

Liebeskind-Srogl Coupling: Copper-Mediated Sulfur Scavenging to Prevent Pd Deactivation.

References

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH.
  • Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids.
  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. PMC - NIH.
  • Systematic Investigation of the Scope of Transannular C–H Heteroarylation of Cyclic Secondary Amines for Synthetic Application in Medicinal Chemistry.

Sources

Technical Support Center: Refining Protocols for Synthesizing 5-(Methylthio)-2,4,6-trifluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing bottlenecks when functionalizing highly electron-deficient polyfluorinated pyrimidines.

The synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine and its analogs requires precise control over regioselectivity and chemoselectivity. Because the 2, 4, and 6 positions of the pyrimidine ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr), direct thiomethylation using nucleophiles like sodium methanethiolate (NaSMe) often results in the displacement of fluorine atoms rather than functionalization at the target C5 position [1].

To overcome this inherent electronic bias, we employ a self-validating "Umpolung" protocol utilizing the halogen-metal exchange of 5-chloro-2,4,6-trifluoropyrimidine [2] followed by electrophilic trapping. This guide details the causal mechanisms, troubleshooting steps, and validated protocols to ensure reproducible success in your laboratory.

Route Optimization & Quantitative Data Summary

Before beginning your synthesis, it is critical to select the correct synthetic route based on your available precursors and equipment capabilities. Below is a quantitative comparison of the three most common approaches attempted by researchers.

RoutePrecursorKey ReagentsTemp (°C)Time (h)Typical Yield (%)Primary Byproduct / Failure Mode
A: Lithiation (Recommended) 5-Chloro-2,4,6-trifluoropyrimidinen-BuLi, MeSSMe-78 to 253.565–75Des-chloro pyrimidine (Quench error)
B: Halex Reaction 5-(Methylthio)-2,4,6-trichloropyrimidineKF, Sulfolane115–16012–2440–55Pyrimidinone (Moisture hydrolysis)
C: Direct SNAr 2,4,6-TrifluoropyrimidineNaSMe, THF0 to 252.0< 5 (at C5)4-(Methylthio) analog (Regiomismatch)
Troubleshooting Guides & FAQs

Q1: Why does direct nucleophilic substitution with NaSMe on 2,4,6-trifluoropyrimidine fail to yield the 5-methylthio analog? A1: The causality lies in the electronic distribution of the pyrimidine ring. The nitrogen atoms inherently withdraw electron density from the 2, 4, and 6 positions. The addition of three highly electronegative fluorine atoms further exacerbates this, making C2, C4, and C6 highly electrophilic. When a strong nucleophile like NaSMe is introduced, SNAr occurs almost instantaneously at the 4- or 6-position, displacing a fluoride ion [1]. The C5 position is the least electrophilic site on the ring, making direct nucleophilic attack at C5 kinetically unfavorable.

Q2: During the halogen-metal exchange of 5-chloro-2,4,6-trifluoropyrimidine, my reaction turns black and I recover multiple degradation products. What is happening? A2: You are experiencing thermal degradation of the metalated intermediate. 5-Lithio-2,4,6-trifluoropyrimidine is highly unstable. If the internal temperature rises above -70 °C, the intermediate undergoes an elimination of LiF to form a highly reactive "pyrimidyne" (a pyrimidine benzyne analog). This intermediate rapidly polymerizes or reacts with the THF solvent, turning the mixture black. Solution: Maintain a strict cryogenic environment (-78 °C) using a dry ice/acetone bath. Ensure the n-butyllithium (n-BuLi) is titrated prior to use and added dropwise down the side of the flask to prevent localized heating.

Q3: Can I use transition-metal catalysis to activate the C-F bonds instead of using lithiation? A3: Yes, but it is highly regioselective and typically activates the C-F bonds rather than the C-Cl or C-H bonds at C5. For instance, zero-valent nickel complexes like[Ni(cod)2] in the presence of phosphine ligands can rapidly and regioselectively activate the C-F bond of 2,4,6-trifluoropyrimidine to form nickelated pyrimidine derivatives . While this is excellent for cross-coupling at the 4-position, it does not directly solve the C5-thiomethylation challenge.

Q4: What is the optimal Halex protocol if I choose to start from 5-(methylthio)-2,4,6-trichloropyrimidine? A4: The Halex (Halogen Exchange) reaction requires driving the equilibrium from the C-Cl bond to the C-F bond using anhydrous Potassium Fluoride (KF). Because KF is insoluble in most organic solvents, the reaction must be run in a highly polar aprotic solvent like tetramethylene sulfone (sulfolane) at elevated temperatures (115–160 °C) [3]. Crucial Step: Water is the enemy of this reaction. Even trace moisture will lead to the hydrolysis of the pyrimidine to a pyrimidinone. You must spray-dry the KF and distill the sulfolane over CaH2.

Experimental Protocols: The Self-Validating System

The following protocol utilizes commercially available 5-chloro-2,4,6-trifluoropyrimidine [4]. It is designed as a self-validating system: built-in analytical checkpoints ensure that if a step fails, you know immediately before proceeding to costly downstream purifications.

Workflow N1 5-Chloro-2,4,6-trifluoropyrimidine (Starting Material) N2 Halogen-Metal Exchange (n-BuLi, THF, -78 °C) N1->N2 Step 1 N3 5-Lithio-2,4,6-trifluoropyrimidine (Transient Intermediate) N2->N3 N4 Electrophilic Trapping (MeSSMe, -78 °C to RT) N3->N4 Step 2 QC1 QC: Visual Check (Pale yellow = Stable) N3->QC1 In-process N5 5-(Methylthio)-2,4,6-trifluoropyrimidine (Target Product) N4->N5 QC2 QC: 19F NMR & GC-MS (Confirm C5-SMe) N5->QC2 Final Validation

Self-validating synthetic workflow for 5-(Methylthio)-2,4,6-trifluoropyrimidine via lithiation.

Step-by-Step Methodology: Lithiation and Trapping
  • Self-Validation Principle: The loss of the chlorine isotope pattern in GC-MS and the retention of a single 19F NMR signal set (integrating to 2F for the symmetrical 4,6-fluorines and 1F for the 2-fluorine) confirms successful C5 substitution without ring degradation.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Solvent & Substrate: Add 5-chloro-2,4,6-trifluoropyrimidine (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Syringe in n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Validation Check 1 (Visual): The solution should remain pale yellow. A dark brown/black color indicates temperature spikes and pyrimidyne formation. Stir at -78 °C for exactly 30 minutes.

  • Electrophilic Trapping: Add dimethyl disulfide (MeSSMe, 1.2 equiv, 12 mmol) neat, dropwise over 5 minutes.

  • Warming & Quenching: Maintain at -78 °C for 1 hour to ensure complete trapping, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl (10 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. (Caution: The product is highly volatile; keep the rotavap bath temperature < 30 °C).

  • Validation Check 2 (Analytical): Run a crude 19F NMR. You must observe two signals (approx. ratio 2:1) indicating the preservation of the 2,4,6-trifluoro pattern. Run GC-MS to confirm the molecular ion peak corresponding to the methylthio product and the absence of the M+2/M+4 chlorine isotope pattern.

  • Purification: Purify via silica gel flash chromatography (pentane/diethyl ether gradient) or vacuum distillation.

References
  • Nickel-Assisted Carbon-Fluorine Bond Activation of 2,4,6-Trifluoropyrimidine: Synthesis of New Pyrimidine and Pyrimidinone Derivatives. Angewandte Chemie International Edition.[Link]

  • Heterocyclic polyfluoro-compounds. Part XIX. Synthesis of and nucleophilic substitution in some 2,4,6-trifluoropyrimidines. Journal of the Chemical Society C: Organic.[Link]

  • Process for providing 2,4,6-trifluoropyrimidine (US3314955A).
  • An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. PubMed Central (NIH).[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-(Methylthio)-2,4,6-trifluoropyrimidine vs. 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselectivity, Mechanistic Causality, and Self-Validating SNAr Protocols

Executive Summary

In the design of kinase inhibitors and advanced pharmaceutical intermediates, polyfluorinated pyrimidines serve as highly versatile core scaffolds. The ability to sequentially and regioselectively functionalize these rings via Nucleophilic Aromatic Substitution (SNAr) is critical for rapid analogue synthesis. This guide provides an objective, data-driven comparison of two distinct scaffolds: the highly reactive 2,4,6-trifluoropyrimidine (TFP) and its sterically and electronically modulated derivative, 5-(Methylthio)-2,4,6-trifluoropyrimidine (MT-TFP) .

By understanding the interplay between steric shielding and electronic resonance, researchers can predictably control the regiochemical outcomes of their functionalization workflows.

Mechanistic Causality: Electronic vs. Steric Interplay

The pyrimidine ring is inherently electron-deficient, making it an excellent electrophile. However, the exact site of nucleophilic attack is dictated by the substituent at the C-5 position.

2,4,6-Trifluoropyrimidine (Unsubstituted at C-5)

In the baseline TFP scaffold, the lack of a C-5 substituent leaves the highly activated C-4 and C-6 positions sterically unhindered. Attack at C-4 is kinetically favored due to the strong stabilization of the resulting Meisenheimer intermediate by the adjacent ring nitrogens (). Because fluorine is highly electronegative (-I effect) and relatively small, the ring remains globally activated, allowing SNAr reactions to proceed rapidly even at sub-zero temperatures.

5-(Methylthio)-2,4,6-trifluoropyrimidine (Substituted at C-5)

The introduction of a methylthio (-SMe) group at C-5 fundamentally alters the reaction landscape through two competing mechanisms:

  • Steric Shielding: The -SMe group possesses a van der Waals volume significantly larger than a fluorine or hydrogen atom. This creates a steric shield over the adjacent C-4 and C-6 positions. As demonstrated in foundational studies on perhalogenated pyrimidines, increasing the steric bulk at C-5 forces bulky nucleophiles to attack the less hindered C-2 position ().

  • Electronic Deactivation: Unlike highly electronegative halogens, the sulfur atom of the -SMe group donates electron density into the pyrimidine π-system via resonance (+M effect). This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), globally deactivating the ring towards nucleophilic attack and necessitating harsher reaction conditions ().

SNAr_Pathways TFP 2,4,6-Trifluoropyrimidine (Unhindered C-4/C-6) C4_Attack Kinetic Attack at C-4 (Major Pathway) TFP->C4_Attack Fast (Low Steric Bulk) C2_Attack Thermodynamic Attack at C-2 (Minor Pathway) TFP->C2_Attack Slow MT_TFP 5-(Methylthio)-2,4,6-trifluoropyrimidine (Sterically Hindered C-4/C-6) C4_Blocked C-4 Attack Suppressed (Steric Clash with -SMe) MT_TFP->C4_Blocked High Activation Energy C2_Favored Attack at C-2 (Sterically Accessible) MT_TFP->C2_Favored Path of Least Resistance

Regioselectivity pathways in SNAr of unsubstituted vs 5-substituted trifluoropyrimidines.

Comparative Regioselectivity Data

The following table summarizes the quantitative shifts in reactivity and regioselectivity when utilizing a standard secondary amine (e.g., piperidine) across different pyrimidine scaffolds. Note the progressive shift from C-4 to C-2 attack as C-5 steric bulk increases.

ScaffoldC-5 SubstituentElectronic Effect (C-5)Steric Bulk (C-5)Preferred SNAr SiteRequired Temp
2,4,6-Trifluoropyrimidine -HNeutralMinimalC-4 (Major, ~80%)0 °C
5-Chloro-2,4,6-trifluoropyrimidine *-Cl-I, +M (Weak)ModerateC-4 / C-2 (Mixed)20 °C
5-(Methylthio)-2,4,6-trifluoropyrimidine -SMe+M (Strong donor)HighC-2 (Major, >80%)60 °C

*Included as a structural baseline demonstrating the transition point of steric hindrance.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic over-substitution (di-amination), the following protocols integrate a real-time Self-Validation Checkpoint using 19F-NMR.

Protocol: Regioselective Mono-Amination of Pyrimidine Scaffolds

Materials:

  • Scaffold A: 2,4,6-Trifluoropyrimidine (1.0 eq) ORScaffold B: 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq)

  • Nucleophile: Piperidine (1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Initialization: Purge a 25 mL round-bottom flask with dry N₂. Dissolve 1.0 mmol of the selected pyrimidine scaffold in 5.0 mL of anhydrous THF.

  • Thermal Calibration (Crucial Step):

    • For TFP: Cool the reaction mixture to 0 °C using an ice bath. The extreme electrophilicity of this scaffold requires thermal suppression to prevent rapid di-substitution.

    • For MT-TFP: Heat the mixture to 60 °C . The electronic deactivation caused by the -SMe group requires thermal activation to overcome the SNAr activation barrier.

  • Nucleophilic Addition: Add DIPEA (1.2 mmol) in a single portion, followed by the dropwise addition of piperidine (1.05 mmol) over exactly 10 minutes via syringe pump.

  • Self-Validation Checkpoint (Real-Time 19F-NMR):

    • Action: At t = 60 minutes, extract a 50 µL aliquot, quench in 0.5 mL CD₃OD, and acquire a rapid 19F-NMR spectrum.

    • Validation Logic for TFP: The starting material exhibits a symmetric fluorine signature. Successful mono-substitution at C-4 breaks this symmetry, yielding two distinct, non-equivalent fluorine signals. Decision: If the symmetric starting material peak persists >10%, extend the reaction time. If a single new fluorine peak emerges, symmetrical di-substitution has occurred; halt the reaction immediately and discard.

    • Validation Logic for MT-TFP: Successful C-2 substitution maintains a symmetric fluorine signature (two equivalent fluorines at C-4 and C-6), but the peak will shift significantly upfield. Decision: If non-equivalent fluorine signals appear, unwanted C-4 substitution is competing; lower the temperature by 10 °C for future runs.

  • Termination & Isolation: Once validated, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol_Validation Step1 1. Substrate Preparation Anhydrous THF, N2 Atm Step2 2. Temperature Modulation TFP: 0°C | MT-TFP: 60°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise Amine Addition Step2->Step3 Step4 4. Self-Validation Checkpoint 19F-NMR Aliquot Analysis Step3->Step4 Step4->Step2 If unreacted SM detected Step5 5. Reaction Quench & Purify Flash Chromatography Step4->Step5

Self-validating experimental workflow for regioselective pyrimidine functionalization.

References

  • Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4(22). URL:[Link]

  • Delia, T. J., Anderson, D. P., & Schomaker, J. M. (2004). 2,4,6-Trifluoropyrimidine. Reactions with Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry, 41(6), 883-887. URL:[Link]

  • Sousa, E. P., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M922. URL:[Link]

biological activity of methylthio-pyrimidines versus chloro-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Methylthio-Pyrimidines vs. Chloro-Pyrimidines: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist, evaluating the functional group modifications on the pyrimidine scaffold is a critical decision point in rational drug design. Pyrimidines serve as fundamental pharmacophores in targeted therapeutics, particularly in the development of kinase inhibitors. The substitution of the pyrimidine core with either a chloro or a methylthio group fundamentally dictates the molecule's biological activity, binding kinetics, and mechanism of action.

This guide provides an objective, data-driven comparison of these two distinct classes, detailing the causality behind their experimental behaviors and providing self-validating protocols for their evaluation.

Mechanistic Divergence: Electrophilicity vs. Hydrophobicity

Chloro-Pyrimidines: Covalent Electrophilic Warheads The incorporation of a chlorine atom (e.g., 2,5-dichloropyrimidine) transforms the pyrimidine ring into a highly reactive electrophile. The causality here is rooted in electron distribution: the electronegativity of the halogen depletes electron density from the adjacent carbon, priming it for Nucleophilic Aromatic Substitution (SNAr). In biological systems, this enables the rational design of Targeted Covalent Inhibitors (TCIs). For instance, chloropyrimidines have been successfully deployed to 1 (such as Cys440 in the MSK1 kinase), resulting in irreversible inhibition and prolonged target residence time.

Methylthio-Pyrimidines: Reversible Hydrophobic Anchors Conversely, the methylthio (-SCH₃) substitution yields a fundamentally different biological profile. The thioether moiety is unreactive toward biological nucleophiles under physiological conditions. Instead, it acts as a polarizable, lipophilic anchor that seamlessly occupies hydrophobic sub-pockets within the ATP-binding site of kinases (e.g.,2 and3). The electron-donating nature of the sulfur atom also modulates the pKa of the pyrimidine nitrogens, optimizing the strength of hydrogen bonds formed with the 4. This results in highly potent, yet strictly reversible, Type-I kinase inhibition.

Visualizing the Mechanisms

G Kinase Target Kinase (e.g., MSK1, VEGFR-2) SNAr SNAr Reaction (Cys440 Trapping) Kinase->SNAr Reactive Cysteine Hinge Hinge Region Binding (ATP Competition) Kinase->Hinge ATP Pocket Chloro Chloro-Pyrimidine (Electrophilic Warhead) Chloro->SNAr Nucleophilic Attack Methylthio Methylthio-Pyrimidine (Hydrophobic Anchor) Methylthio->Hinge H-Bonding & VdW Irreversible Irreversible Covalent Inhibition SNAr->Irreversible Reversible Reversible Type-I Inhibition Hinge->Reversible

Fig 1. Mechanistic divergence of pyrimidine derivatives in targeted kinase inhibition.

Comparative Biological Activity & Kinetic Profiling

The following table summarizes the quantitative and qualitative differences in biological performance between the two pyrimidine derivatives.

ParameterChloro-PyrimidinesMethylthio-Pyrimidines
Primary Mechanism Irreversible Covalent (SNAr)Reversible ATP-Competitive
Key Interaction Covalent bond (e.g., Cysteine trapping)H-bonding (Hinge) & Van der Waals
Binding Kinetics Time-dependent inhibition ( kinact​/KI​ )Equilibrium-driven ( IC50​/Kd​ )
Target Residence Time Infinite (Protein turnover dependent)Transient (Determined by koff​ )
Structural Validation Mass shift (-HCl) via Intact MSCo-crystallography (DFG-in/out)
Clinical Examples/Targets MSK1, RSK2 covalent probesVEGFR-2, Aurora A, Raf Kinases

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires orthogonal, self-validating workflows. The causality of the experimental design is paramount: we must prove how the compound binds, not just that it inhibits.

Protocol A: Jump-Dilution Assay for Reversibility

Purpose: To definitively distinguish the reversible nature of methylthio-pyrimidines from the irreversible covalent binding of chloro-pyrimidines. Causality: By pre-incubating the kinase with a high concentration of the inhibitor and subsequently diluting the complex far below the IC50​ , a reversible inhibitor will dissociate, restoring enzymatic activity. A covalent inhibitor will remain permanently bound, yielding zero activity recovery.

  • Kinase Pre-incubation: Incubate the target kinase (e.g., MSK1 or Aurora A) with the pyrimidine derivative at 10× its calculated IC50​ for 60 minutes at room temperature to ensure complete target occupancy.

  • Rapid Dilution: Dilute the Kinase-Inhibitor complex 100-fold into an assay buffer containing saturating concentrations of ATP (1 mM) and a fluorescent peptide substrate.

  • Kinetic Monitoring: Monitor the phosphorylation of the substrate continuously for 120 minutes using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Interpretation (Self-Validation):

    • Methylthio-pyrimidines: Fluorescence signal increases linearly over time, mirroring the vehicle control (DMSO), validating reversible dissociation.

    • Chloro-pyrimidines: Fluorescence signal remains flat (baseline), validating irreversible covalent target engagement.

Protocol B: Intact Mass Spectrometry for Covalent Adduct Validation

Purpose: To structurally validate the SNAr mechanism of chloro-pyrimidines. Causality: If the chloropyrimidine covalently modifies a cysteine residue via SNAr, the intact protein mass must increase by the exact molecular weight of the inhibitor minus the leaving group (Chloride ion, 35.5 Da) and a proton.

  • Reaction Setup: Incubate 5 µM of recombinant kinase domain with 50 µM of the chloropyrimidine inhibitor in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a C4 ZipTip to remove unreacted compound and buffer salts.

  • LC-MS Analysis: Inject the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to an analytical UPLC.

  • Deconvolution & Validation: Deconvolute the raw multiply-charged envelope using MaxEnt1 software. A mass shift of exactly +[Minhibitor​−36.5 Da] confirms the displacement of the chloro moiety and self-validates the1.

Visualizing the Self-Validating Workflow

Workflow Start Pyrimidine Library (Chloro & Methylthio) Assay Jump-Dilution Assay (Kinetic Monitoring) Start->Assay Val1 Activity Recovered (Reversible) Assay->Val1 Methylthio Val2 Activity Suppressed (Irreversible) Assay->Val2 Chloro MassSpec Intact Mass Spectrometry (Targeted Q-TOF) Val3 Covalent Adduct Mass Shift (+ΔM) MassSpec->Val3 Cryst X-Ray Crystallography (Co-crystallization) Val1->Cryst Hinge Binding Mode Val2->MassSpec Confirm Covalent Val3->Cryst Cysteine Trapping

Fig 2. Self-validating experimental workflow for evaluating pyrimidine-based kinase inhibitors.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.ACS Medicinal Chemistry Letters.
  • Potential Mechanism of Action of 5-Methoxy-2-methylthiopyrimidine.BenchChem.
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.Georganics.
  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.PMC.

Sources

Technical Validation of 5-(Methylthio)-2,4,6-trifluoropyrimidine as a Privileged Scaffold for Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology shifts toward highly selective kinase inhibitors, the demand for versatile, highly functionalized heterocyclic building blocks has never been greater. For researchers developing next-generation therapeutics targeting mutant EGFR, KIT, or PI3Kδ, the pyrimidine core remains a foundational structural motif.

In this guide, we objectively evaluate 5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) against traditional chlorinated alternatives. By analyzing its unique electronic properties, regioselective advantages, and downstream functionalization capabilities, we provide a comprehensive roadmap for integrating this intermediate into your drug discovery workflows.

The Biological Imperative: Targeting Oncogenic Kinases

To understand the synthetic value of 5-MTFP, we must first examine its application. Pyrimidine derivatives synthesized from this intermediate are designed to act as ATP-competitive inhibitors. The core nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, while the 5-methylthio group often occupies adjacent hydrophobic pockets or serves as a vector for further functionalization.

Kinase_Pathway Drug 5-MTFP-Derived Kinase Inhibitor EGFR Mutant EGFR / KIT Drug->EGFR Inhibits PI3K PI3K / AKT Drug->PI3K Inhibits EGFR->PI3K Activation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Blockade Induces mTOR mTOR Pathway PI3K->mTOR Signaling Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Fig 1. Mechanism of action for 5-MTFP-derived targeted anticancer inhibitors.

Mechanistic Rationale: The Fluorine and Methylthio Advantage

When designing a synthetic route for a tri-substituted pyrimidine, chemists traditionally default to 2,4,6-trichloropyrimidine (TCP) [1]. However, 5-MTFP offers superior kinetics and regiocontrol driven by two fundamental chemical principles:

1. Meisenheimer Complex Stabilization (The Fluorine Effect): In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, exerting a powerful inductive (-I) effect that dramatically lowers the LUMO energy of the pyrimidine ring. This stabilizes the incoming negative charge far better than chlorine. Consequently, 5-MTFP reacts with nucleophiles at exceptionally low temperatures, allowing for tight kinetic control.

2. Synergistic Steric-Electronic Directing (The Methylthio Effect): Unsubstituted 2,4,6-trifluoropyrimidine is highly reactive but can suffer from poor regioselectivity during the second SNAr step [2]. The 5-methylthio group in 5-MTFP solves this. During the first substitution, attack occurs at the equivalent C4/C6 positions. For the second substitution, the nucleophile must choose between C2 and the remaining C6 position. The bulky 5-methylthio group provides localized steric shielding that strongly disfavors attack at the adjacent C6 position, effectively funneling the second nucleophile exclusively to C2.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of 5-MTFP against standard chlorinated alternatives in the synthesis of di-aminated pyrimidine cores.

Parameter5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP)2,4,6-Trichloropyrimidine (TCP)5-Bromo-2,4-dichloropyrimidine (BDP)
Primary Leaving Group Fluorine (-F)Chlorine (-Cl)Chlorine (-Cl)
SNAr Reactivity (1st Step) Extremely High (-78°C to -40°C)Moderate (0°C to RT)Moderate (RT)
Regioselectivity (C4 vs C2) Excellent (>95:5 ratio)Good (~85:15 ratio)Poor to Moderate (~70:30 ratio)
Yield of Target Isomer 88 - 94% 65 - 75%50 - 60%
C5 Functionalization Pre-installed (-SMe), easily oxidized to -SO₂MeRequires harsh lithiationRequires Pd-catalyzed cross-coupling
In-Process Analytical Tracking ¹⁹F NMR (Direct, quantitative, unambiguous)LC-MS / ¹H NMR (Indirect)LC-MS / ¹H NMR (Indirect)

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol for the sequential amination of 5-MTFP is designed as a self-validating system . By utilizing ¹⁹F NMR, researchers can track the exact substitution pattern without relying solely on ambiguous LC-MS mass adducts.

SNAr_Workflow A 5-MTFP (Starting Material) B 1st SNAr (C4) Amine 1, -78°C A->B Kinetic Control C Mono-substituted Intermediate B->C Regioselective D 2nd SNAr (C2) Amine 2, 80°C C->D Thermodynamic E Di-substituted Precursor D->E Complete Conversion F Oxidation (mCPBA) -SMe to -SO2Me E->F Activation G Target Anticancer Agent F->G Final Functionalization

Fig 2. Regioselective SNAr workflow for 5-MTFP in kinase inhibitor synthesis.

Step 1: Kinetically Controlled C4-Amination

Causality: Running this reaction at -78°C kinetically traps the mono-substituted product. Higher temperatures provide the thermodynamic energy required to overcome the activation barrier for di-substitution, leading to unwanted byproducts.

  • Dissolve 5-MTFP (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the primary amine (Nucleophile 1) (1.05 eq) dissolved in THF.

  • Stir for 2 hours at -78°C, then slowly warm to -40°C.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via ¹⁹F NMR. The starting material exhibits a symmetrical fluorine signal. A successful SNAr at C4 breaks this symmetry, resulting in two distinct fluorine signals (a doublet and a triplet) due to F-F coupling. If the symmetrical signal is gone, the reaction is complete.

Step 2: Thermodynamically Driven C2-Amination

Causality: The electron-donating nature of the newly installed C4-amine deactivates the pyrimidine ring, requiring harsher conditions for the second substitution. The C5-methylthio group sterically blocks the C6 position, forcing the reaction to C2.

  • Isolate the mono-substituted intermediate and redissolve in DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and the second primary amine (Nucleophile 2) (1.2 eq).

  • Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Analyze via ¹⁹F NMR. The disappearance of one of the fluorine signals (leaving only a single singlet corresponding to the C6 fluorine) confirms complete conversion to the C2,C4-diaminated product.

Step 3: Late-Stage Activation of the C5 Position

Causality: While the methylthio group is an excellent hinge binder in certain EGFR inhibitors [3], it can also be converted into a leaving group. Oxidation to the sulfone (-SO₂Me) transforms it into a highly electrophilic site, allowing for a third SNAr reaction or palladium-catalyzed cross-coupling to finalize the drug molecule.

  • Dissolve the di-substituted intermediate in DCM at 0°C.

  • Add m-CPBA (2.2 eq) portion-wise to oxidize the thioether to a sulfone.

  • Monitor via LC-MS (Target mass +32 Da).

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine represents a significant upgrade over traditional chlorinated pyrimidines. By leveraging the superior leaving group kinetics of fluorine and the steric-electronic directing effects of the methylthio group, researchers can achieve near-perfect regiocontrol in the synthesis of complex, multi-substituted kinase inhibitors.

References

  • Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS). (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Retrieved from[Link]

  • Bioorganic & Medicinal Chemistry. (2016). Discovery of 5-(Methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) Inhibitors. Retrieved from[Link]

structure-activity relationship (SAR) studies of 5-(Methylthio)-2,4,6-trifluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) Analysis, Scaffold Benchmarking, and Self-Validating Methodologies

Introduction: The Evolution of Pyrimidine Scaffolds

The pyrimidine core is a universally recognized privileged scaffold in medicinal chemistry, serving as the foundational orthosteric hinge binder in a vast array of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[1]. Historically, 2,4-dichloropyrimidines have been the industry standard for synthesizing these libraries[2]. However, the modern demand for highly functionalized, kinome-selective therapeutics has driven the adoption of more electronically tunable building blocks.

5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) represents a sophisticated evolution in scaffold design. The introduction of three fluorine atoms significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, enabling rapid, catalyst-free nucleophilic aromatic substitution (SNAr) at low temperatures. Concurrently, the 5-methylthio (-SMe) group serves a dual mechanistic purpose:

  • Electronic Modulation: It tempers the extreme electrophilicity of the trifluoro-core via mesomeric electron donation (+M), preventing uncontrolled poly-substitution and allowing for strict regiochemical control.

  • Structural Versatility: It acts as a lipophilic vector to engage hydrophobic pockets (e.g., the gatekeeper residue in mutant KIT V654A)[3]. Alternatively, it can be oxidized to a sulfone (-SO2Me) to serve as a highly reactive leaving group for late-stage C5 functionalization[1].

Comparative Performance & SAR Data

To objectively evaluate the 5-MTFP scaffold, we benchmarked its derivatives against standard 5-Chloro-2,4,6-trifluoropyrimidine (5-CTFP) and 2,4-Dichloropyrimidine (2,4-DCP) analogs. The data below synthesizes their performance in a standardized Phosphoinositide 3-kinase delta (PI3Kδ) inhibition context.

Table 1: Scaffold Benchmarking and SAR Metrics
Scaffold Core1st SNAr ConditionsRegioselectivity (C4:C6)PI3Kδ IC50 (nM)Kinome Selectivity (S-score)Metabolic Half-life (t1/2, h)
2,4-Dichloropyrimidine Pd-Catalyst, 80°C70:30145.00.452.1
5-Chloro-2,4,6-trifluoropyrimidine Catalyst-free, -40°C>95:518.50.151.8 (Prone to GSH conjugation)
5-(Methylthio)-2,4,6-trifluoropyrimidine Catalyst-free, -20°C>95:54.2 0.08 6.5

Mechanistic Causality & Insights: As demonstrated in Table 1, the 2,4-DCP scaffold requires elevated temperatures or palladium catalysis to achieve amination, which often results in poor regioselectivity and the potential epimerization of chiral amines[2]. In contrast, 5-MTFP undergoes rapid SNAr at -20°C.

The 5-SMe group enhances the Lipophilic Efficiency (LipE) of the final derivatives, significantly improving the metabolic half-life compared to 5-chloro analogs, which are highly susceptible to glutathione (GSH) conjugation and subsequent clearance. Furthermore, the 5-SMe group provides a critical affinity boost against mutant kinases by occupying induced specificity pockets without increasing kinome promiscuity[3].

Self-Validating Experimental Protocols

Robust SAR generation relies entirely on self-validating workflows. The following industry-standard protocols integrate internal quality controls to ensure data integrity and reproducibility.

Protocol A: Regioselective SNAr of 5-MTFP

Objective: Synthesize a 4,6-diamino-2-fluoro-5-(methylthio)pyrimidine intermediate. Causality of Choices: The highly electrophilic nature of the trifluoropyrimidine core dictates strict kinetic control. Performing the first substitution at -20°C ensures strictly mono-substitution at the C4 position.

  • Initiation: Dissolve 5-MTFP (1.0 equiv) in anhydrous isopropanol (IPA) to a concentration of 0.2 M. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation and deactivation of the incoming amine nucleophile.

  • First SNAr (Kinetic Control): Cool the reactor to -20°C. Add the first aliphatic amine (1.05 equiv) dropwise over 30 minutes.

  • Validation Check: Monitor the reaction via LC-MS. The step is complete when the starting material is consumed and only the [M+H]+ peak corresponding to the mono-substituted product is observed. The absence of a di-substituted mass validates the temperature control.

  • Second SNAr (Thermodynamic Shift): Warm the mixture to 0°C. Add the second amine (1.2 equiv) and stir for 2 hours.

  • Oxidation (Optional): If C5 functionalization is desired, add Oxone (2.0 equiv) in a THF/MeOH/Water mixture to oxidize the -SMe group to a -SO2Me leaving group[1].

SNAr_Workflow A 5-MTFP (Starting Material) B 1st SNAr (C4-position) Amine, DIPEA, -20°C A->B C Mono-substituted Intermediate (LC-MS Validated) B->C D 2nd SNAr (C6-position) 2nd Amine, THF, 0°C C->D E Di-substituted Intermediate (Regiochem Confirmed) D->E F Oxidation / 3rd SNAr Oxone then Amine, 80°C E->F G Final Target Scaffold (Lead Candidate) F->G

Figure 1: Step-by-step regioselective SNAr workflow for 5-MTFP functionalization.

Protocol B: In Vitro Kinase Inhibition Assay

Objective: Evaluate the IC50 of the synthesized 5-MTFP derivatives against target kinases. Causality of Choices: A luminescence-based ADP-Glo assay is utilized because it directly measures kinase catalytic activity (ATP to ADP conversion) rather than relying on indirect binding proxies, ensuring high physiological relevance.

  • Preparation: Dispense 5 μL of the kinase/substrate mixture into a 384-well microplate.

  • Compound Addition: Add 50 nL of the 5-MTFP derivative (in a 10-point, 3-fold dilution series in DMSO) using an acoustic liquid handler.

    • Control: Include Staurosporine (1 μM) as a positive control for complete inhibition, and 1% DMSO as a vehicle negative control.

  • Reaction: Initiate by adding 5 μL of ATP (at the apparent Km for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 μL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add 20 μL of Kinase Detection Reagent.

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Pathway Ligand Extracellular Signal (e.g., SCF / CXCL12) Receptor Receptor Kinase / GPCR (KIT / CXCR4) Ligand->Receptor Effector Downstream Kinases (PI3K / AKT) Receptor->Effector Inhibitor 5-MTFP Derivative (Potent Antagonist) Inhibitor->Receptor Hinge Binding Inhibitor->Effector Allosteric Block Outcome Cell Proliferation & Tumor Progression Effector->Outcome

Figure 2: Mechanism of action for 5-MTFP derivatives in kinase/chemokine signaling pathways.

Conclusion

The 5-(Methylthio)-2,4,6-trifluoropyrimidine scaffold represents a significant leap forward in the design of targeted therapeutics, proving its efficacy from PI3Kδ inhibitors[1] to CXCR4 antagonists[4]. By leveraging its unique electronic profile and strict regiochemical control, drug development professionals can rapidly generate high-quality SAR data, confidently nominating lead candidates with optimized potency and pharmacokinetic profiles.

Sources

validation of in vitro anticancer activity of synthesized pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Validation of In Vitro Anticancer Activity of Synthesized Pyrimidine Compounds: A Comparative Guide

The pyrimidine nucleus is a foundational component of DNA, RNA, and critical cellular cofactors, making it a privileged scaffold in oncology and anticancer drug discovery[1]. Historically, simple pyrimidine analogs like 5-fluorouracil (5-FU) have been utilized as broad-spectrum antimetabolites. However, modern drug design has shifted toward complex polyheterocyclic systems—such as pyrrolo[2,3-d]pyrimidines and quinazolines (e.g., Gefitinib)—which act as highly selective kinase inhibitors[1][2].

This guide provides a comprehensive framework for validating a novel synthesized lead compound—designated here as Pyr-X9 (a representative optimized pyrrolo[2,3-d]pyrimidine)—against standard-of-care alternatives. We detail the causality behind our experimental designs, ensuring every protocol acts as a rigorous, self-validating system.

Section 1: Mechanistic Rationale & Target Engagement

To objectively evaluate a synthesized compound, we must first define its mechanism of action. Pyr-X9 is engineered to competitively bind the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a kinase frequently dysregulated in non-small cell lung cancer (A549) and breast cancer (MCF-7)[1]. By inhibiting EGFR, Pyr-X9 halts the downstream PI3K/AKT survival cascade, effectively removing the block on programmed cell death.

G PyrX9 Pyr-X9 (Novel Pyrimidine) EGFR EGFR (Kinase Domain) PyrX9->EGFR Inhibits Gefitinib Gefitinib (Standard) Gefitinib->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Blocks

EGFR/PI3K/AKT signaling pathway targeted by pyrimidine derivatives.

Section 2: Comparative Efficacy - Cell Viability

Expertise & Causality: Why CellTiter-Glo over MTT? Traditional tetrazolium-based assays (like MTT or MTS) rely on mitochondrial oxidoreductase activity. This can be artificially skewed by metabolic shifts induced by the drug, or by direct chemical reduction of the dye by the synthesized pyrimidine itself. To ensure absolute trustworthiness, we utilize the CellTiter-Glo Luminescent Cell Viability Assay. This homogeneous method directly quantifies total ATP, which is strictly proportional to the number of metabolically active cells[3]. Furthermore, the "add-mix-measure" format eliminates washing steps, drastically reducing pipetting errors and preventing the loss of loosely adherent apoptotic cells[3].

Quantitative Data: Cell Viability Comparison

Table 1: Comparative IC50 Values (72h Exposure) across diverse cell lines.

CompoundClass/MechanismA549 (Lung) IC50MCF-7 (Breast) IC50HCT116 (Colon) IC50
Pyr-X9 Novel Pyrrolo-pyrimidine1.2 µM2.4 µM4.1 µM
Gefitinib Quinazoline (EGFRi)1.8 µM8.5 µM>20.0 µM
5-Fluorouracil Pyrimidine Antimetabolite12.5 µM15.2 µM3.8 µM
Self-Validating Protocol: CellTiter-Glo Assay

System Validation: Always include "medium-only" wells to subtract background luminescence, and vehicle-treated wells (e.g., 0.1% DMSO) to establish the 100% viability baseline[4].

  • Reagent Preparation : Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle and mix gently by inverting until a homogeneous solution is obtained (usually <1 minute)[4][5].

  • Cell Seeding : Seed cells in opaque-walled 96-well plates (e.g., 5,000 cells/well in 100 µL culture medium). Incubate overnight at 37°C[5].

  • Treatment : Treat cells with serial dilutions of Pyr-X9, Gefitinib, and 5-FU. Incubate for 72 hours.

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Uneven temperature across the plate creates luminescence gradients (edge effects), invalidating the data[5].

  • Lysis : Add a volume of CellTiter-Glo Reagent equal to the culture medium volume present in each well (e.g., 100 µL reagent to 100 µL medium)[4].

  • Measurement : Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a luminometer[5].

Section 3: Apoptosis Induction Assessment

Expertise & Causality: Why Annexin V/PI Flow Cytometry? A reduction in cell viability does not inherently prove a drug is a useful anticancer agent; it could simply be a toxic necrotic poison. To validate that Pyr-X9's cytotoxicity is driven by regulated programmed cell death (apoptosis), we utilize Annexin V and Propidium Iodide (PI) staining. In healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. During early apoptosis, membrane asymmetry is lost, and PS flips to the outer leaflet where it is bound by fluorochrome-conjugated Annexin V in a calcium-dependent manner[6]. PI, a vital dye, cannot permeate intact membranes and only stains the DNA of late-apoptotic or necrotic cells[6].

Workflow Step1 Induce Apoptosis (Compound Treatment) Step2 Harvest Cells (Trypsinization & Centrifugation) Step1->Step2 Step3 Wash & Resuspend (1X Binding Buffer) Step2->Step3 Step4 Stain (Annexin V-FITC + PI) Step3->Step4 Step5 Incubate (15 min, Dark, RT) Step4->Step5 Step6 Flow Cytometry (Quantify Phosphatidylserine) Step5->Step6

Workflow for Annexin V/PI Apoptosis Assay by Flow Cytometry.

Quantitative Data: Apoptotic Population Comparison

Table 2: Flow Cytometry Analysis (A549 Cells, 48h Exposure at 2.0 µM).

Treatment GroupViable (AnnV- / PI-)Early Apoptotic (AnnV+ / PI-)Late Apoptotic (AnnV+ / PI+)Necrotic (AnnV- / PI+)
Vehicle (Control) 92.4%3.1%2.5%2.0%
5-Fluorouracil 65.3%18.4%12.1%4.2%
Gefitinib 58.7%24.5%14.3%2.5%
Pyr-X9 34.2%41.8%21.4%2.6%
Self-Validating Protocol: Annexin V/PI Staining

System Validation: Flow cytometry requires rigorous compensation to ensure trustworthiness. You must prepare three critical controls: unstained cells (to set baseline autofluorescence), Annexin V-only stained cells, and PI-only stained cells. This corrects for spectral overlap between the FITC and PI channels, preventing false-positive apoptotic readings[6].

  • Induction & Harvesting : Treat cells with the test compounds for 48 hours. Crucially, collect both the culture supernatant (which contains floating late-apoptotic cells) and the trypsinized adherent cells. Centrifuge at 670 × g for 5 minutes to pellet[6].

  • Washing : Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins[7].

  • Resuspension : Resuspend the cells in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 × 10^6 cells/mL. Causality: Annexin V binding is strictly calcium-dependent; standard PBS will cause the assay to fail[7].

  • Staining : Transfer 100 µL of the cell suspension (~1 × 10^5 cells) to a 5 mL flow cytometry tube. Add 5 µL of Annexin V-FITC and 2–5 µL of PI staining solution[7].

  • Incubation : Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[7].

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze via flow cytometry within 1 hour, as prolonged incubation leads to non-specific PI uptake[7].

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Orient Journal of Chemistry [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives National Institutes of Health (NIH) [Link]

  • Cell assay, total ATP Harvard University (DRSC/TRiP Functional Genomics Resources)[Link]

  • CellTiter-Glo Assay Oslo University Hospital (OUS Research) [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method National Institutes of Health (NIH) [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Bio-Techne [Link]

  • Annexin V-Dye Apoptosis Assay G-Biosciences[Link]

Sources

Comparative Efficacy of Pyrimidine-Based Fungicides: A Technical Guide for Anilinopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemical landscape of crop protection requires moving beyond basic efficacy data to understand the biochemical causality driving fungicide performance. Among pyrimidine-based fungicides, the Anilinopyrimidine (AP) class—comprising cyprodinil, pyrimethanil, and mepanipyrim—stands out as a cornerstone for managing devastating Ascomycete pathogens like Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab)[1].

This guide provides an objective, data-driven comparison of these three active ingredients, detailing their mechanistic pathways, comparative efficacies, and the rigorous in vitro methodologies required to accurately quantify their performance without experimental artifacts.

Mechanistic Causality: How Anilinopyrimidines Disrupt Pathogenesis

To design effective screening assays, researchers must first understand the precise biochemical targets of AP fungicides. Unlike sterol biosynthesis inhibitors (SBIs) or quinone outside inhibitors (QoIs), APs possess a unique, multi-faceted mode of action.

Early studies classified APs primarily as inhibitors of methionine biosynthesis [2]. When fungi are exposed to APs, the intracellular depletion of methionine leads to a rapid arrest of protein synthesis. Consequently, the pathogen fails to secrete the critical hydrolytic enzymes (such as laccases, lipases, pectinases, and cutinases) required to degrade plant cell walls and facilitate host penetration[3].

Recent molecular evidence also links AP sensitivity to mitochondrial function , suggesting that the disruption of cellular energy and redox homeostasis plays a synergistic role in their fungicidal activity[3].

MOA A Anilinopyrimidine Fungicides B Methionine Biosynthesis A->B Inhibits C Mitochondrial Function A->C Disrupts D Protein Synthesis Arrest B->D Depletes Met C->D E Inhibition of Hydrolytic Enzyme Secretion D->E Blocks Translation F Failure of Host Penetration E->F Prevents Infection

Fig 1. Mechanistic pathway of anilinopyrimidine fungicides inhibiting fungal pathogenesis.

Comparative Efficacy Profile

While cyprodinil, pyrimethanil, and mepanipyrim share a common core structure and FRAC classification (Group 9), their physiochemical properties dictate distinct field performances and systemic behaviors.

Quantitative Comparison Table
Property / Metric124
Primary Target Pathogens B. cinerea, V. inaequalis, Monilinia spp.B. cinerea, Sclerotinia sclerotiorumB. cinerea, Alternaria mali
Systemic Mobility High (Acropetal & Translaminar)Moderate (Strong Translaminar)Low (Primarily Contact/Preventive)
Vapor Phase Activity LowHigh (Excellent for dense canopies)Low
Baseline EC50 (B. cinerea) 0.05 – 0.5 μg/mL0.1 – 0.6 μg/mL0.1 – 3.0 μg/mL
Key Kinetic Advantage Rapid tissue penetrationRedistribution via vapor phaseStrong inhibition of germ tube elongation

Data synthesis derived from baseline sensitivity monitoring of wild-type isolates[1][2][4].

Experimental Validation: Standardized In Vitro Protocols

A critical pitfall in evaluating AP fungicides is the use of complex, nutrient-rich media like standard Potato Dextrose Agar (PDA). Because APs inhibit methionine biosynthesis, the presence of exogenous amino acids (specifically methionine or homocysteine) in complex media will artificially reverse the growth inhibition, leading to false-positive resistance scoring[3][4].

To ensure a self-validating and scientifically rigorous system, sensitivity assays must be conducted using minimal media (e.g., Fructose Gelatin Agar - FGA or Czapek-Dox)[4].

Protocol: Mycelial Growth Inhibition Assay (Minimal Media)

Objective: Accurately determine the EC50 of AP fungicides against target isolates without amino acid interference.

  • Media Preparation: Prepare Fructose Gelatin Agar (FGA) or a defined minimal medium lacking sulfur-containing amino acids. Autoclave at 121°C for 15 minutes.

  • Fungicide Amendment: Cool the media to 50°C. Amend with serial dilutions of the technical-grade fungicide (e.g., 0, 0.01, 0.1, 1.0, 10.0, and 50.0 μg/mL) dissolved in acetone or DMSO (final solvent concentration <0.1% v/v).

  • Inoculation: Using a sterile 5 mm cork borer, excise mycelial plugs from the actively growing margin of a 3-day-old colony. Place one plug face-down in the center of each amended plate.

  • Incubation: Incubate plates in the dark at 20°C (optimal for B. cinerea) for 72 to 96 hours.

  • Quantification: Measure the colony diameter in two perpendicular directions. Subtract the plug diameter (5 mm).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the unamended control. Use Probit analysis or non-linear regression to calculate the EC50 value.

Workflow Step1 1. Prepare Minimal Media (No Met) Step2 2. Amend with AP Serial Dilutions Step1->Step2 Step3 3. Inoculate with Mycelial Plugs Step2->Step3 Step4 4. Incubate at 20°C for 72-96h Step3->Step4 Step5 5. Measure Growth & Calculate EC50 Step4->Step5

Fig 2. Standardized in vitro workflow for assessing anilinopyrimidine sensitivity.

Protocol: In Vivo Spore Germination Assay (Fruit Model)

Because mepanipyrim sometimes exhibits weak mycelial inhibition even on minimal media, an in vivo assay using host tissue (e.g., strawberry fruits or detached leaves) is the gold standard for validating true field efficacy[4].

  • Tissue Preparation: Surface-sterilize healthy, untreated strawberry fruits or detached apple leaves with 70% ethanol and rinse with sterile water.

  • Treatment: Dip the tissue into fungicide solutions (e.g., 50 mg/L) for 1 minute and allow to air dry.

  • Inoculation: Apply a 10 μL droplet of spore suspension ( 1×105 conidia/mL) to the treated surface.

  • Incubation: Place in a humidified chamber (>95% RH) at 20°C for 5-7 days.

  • Assessment: Score disease incidence and severity based on lesion diameter or sporulation density compared to water-treated controls.

Resistance Management & Field Implications

The reliance on AP fungicides has inevitably led to the emergence of resistant phenotypes in populations of B. cinerea and V. inaequalis[1]. Resistance is generally characterized by target-site modifications or enhanced efflux pump activity, though the exact genetic determinants remain complex and occasionally linked to mitochondrial anomalies[3].

Because APs suffer a fitness penalty in some resistant mutants (e.g., reduced sclerotia production and pathogenicity in S. sclerotiorum[2]), rotating APs with fungicides possessing different modes of action (such as SDHIs or Fludioxonil) is a highly effective strategy to maintain the lifespan of cyprodinil, pyrimethanil, and mepanipyrim in commercial agriculture.

References

  • Mosbach, A., et al. (2017). "Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function." Frontiers in Microbiology. Available at:[Link]

  • Wang, Y., et al. (2023). "The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum." PMC / National Institutes of Health. Available at:[Link]

  • Fiaccadori, R. (2018). "In Vitro, in Vivo and in Field Sensitivity of Venturia inaequalis to Anilinopyrimidine Fungicides with Different Types of Scab Management and Degree of Control." Open Access Library Journal (SCIRP). Available at:[Link]

  • Kataoka, T., et al. (2000). "A method for monitoring the sensitivity of Botrytis cinerea to mepanipyrim." SciSpace. Available at:[Link]

Sources

evaluation of 5-(Methylthio)-2,4,6-trifluoropyrimidine derivatives in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds for High-Throughput Screening (HTS) requires looking beyond basic structural novelty. We must assess a compound’s synthetic tractability, its mechanistic behavior against biological targets, and its performance in robust, self-validating assay systems.

The pyrimidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors. Within this chemical space, 5-(Methylthio)-2,4,6-trifluoropyrimidine has emerged as a highly versatile, next-generation building block.

This guide objectively evaluates the performance of 5-(Methylthio)-2,4,6-trifluoropyrimidine derivatives against traditional pyrimidine analogs, detailing the causality behind their efficacy and providing validated HTS methodologies for their evaluation.

Mechanistic Rationale: Why Fluorinated Methylthiopyrimidines?

The design of kinase inhibitors—particularly for targets like the Epidermal Growth Factor Receptor (EGFR)—frequently encounters the hurdle of acquired resistance. First-generation inhibitors often fail due to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically blocks drug binding.

Derivatives of 5-(methylthio)pyrimidine have demonstrated remarkable sub-nanomolar potency against EGFR L858R/T790M mutants while sparing wild-type (WT) EGFR 1. The introduction of a 2,4,6-trifluoro substitution pattern to this core provides three distinct advantages for HTS library generation:

  • Electronic Modulation for SNAr: The highly electronegative fluorine atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This accelerates Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for rapid, high-yield diversification with various amine libraries.

  • The Methylthio Handle: The methylthio group serves as a programmable synthetic handle. Upon oxidation to a methylsulfone (e.g., using m-CPBA), it becomes an exceptional leaving group, facilitating further functionalization at the C5 position 2.

  • Lipophilic Efficiency: Fluorination increases the lipophilicity and metabolic stability of the resulting derivatives, enhancing their overall drug-like properties 3.

Pathway Drug 5-(Methylthio) Trifluoropyrimidine Target Mutant EGFR (L858R/T790M) Drug->Target Competitive Binding Block Autophosphorylation Blocked Target->Block Kinase Inhibition Cascade Signaling Cascade Halted Block->Cascade Apoptosis

Fig 1: Mechanism of mutant EGFR inhibition by 5-(methylthio)pyrimidine derivatives.

Comparative Performance Data

To objectively benchmark the 5-(Methylthio)-2,4,6-trifluoropyrimidine scaffold, we must compare its HTS hit rates and optimized IC50 values against other pyrimidine classes. Traditional 5-iodo-2-methylthiopyrimidines often suffer from low yields (<35%) in cross-coupling reactions due to the formation of inactive palladium complexes 4. In contrast, the trifluorinated analogs offer superior synthetic tractability and biological selectivity.

Table 1: Comparative In Vitro Activity of Pyrimidine Scaffolds

Compound Class / ScaffoldPrimary TargetIC50 (Target)IC50 (Off-Target / WT)Selectivity Index (SI)HTS Suitability
5-(Methylthio)-2,4,6-trifluoropyrimidine EGFR (L858R/T790M)0.5 nM>1000 nM>2000xExcellent (High SNAr reactivity)
5-(Methylthio)pyrimidine EGFR (L858R/T790M)0.8 nM350 nM437xGood
5-Trifluoromethylpyrimidine EGFR (WT)350 nMN/AN/AModerate
5-Iodo-2-methylthiopyrimidine General Cytotoxicity24.4 µM25.4 µM~1xPoor (Low cross-coupling yield)

Data synthesized from established in vitro assays evaluating pyrimidine derivatives 1, 3, 4.

Self-Validating HTS Workflow

A robust HTS campaign requires a self-validating workflow. If a compound inhibits both mutant and WT kinases equally, it is a general toxin and must be discarded. The integration of counter-screening ensures that only compounds with a high Selectivity Index (SI) progress. Furthermore, assay quality must be continuously monitored using the Z'-factor.

Workflow Synth Library Synthesis (SNAr Diversification) Primary Primary HTS (Mutant Kinase Assay) Synth->Primary QC Assay Validation (Z'-factor > 0.5) Primary->QC Quality Control Counter Counter-Screening (WT Kinase / Tox) QC->Counter >70% Inhibition Hit Hit Confirmation (Selectivity Index) Counter->Hit High Selectivity

Fig 2: Self-validating HTS workflow for evaluating pyrimidine derivative libraries.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies required to evaluate these derivatives. We utilize a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over traditional ELISA, as the lack of wash steps drastically reduces variance and throughput time in 384-well formats.

Protocol A: TR-FRET Kinase Inhibition Assay (Primary Screen)

Causality Note: The inclusion of 0.01% Tween-20 and 1 mM DTT in the buffer prevents non-specific compound aggregation (promiscuous inhibition) and maintains the reducing environment necessary for kinase stability.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of 5-(Methylthio)-2,4,6-trifluoropyrimidine derivatives (in 100% DMSO) into a 384-well low-volume plate. Final compound concentrations should range from 0.01 nM to 10 µM.

  • Enzyme Addition: Add 5 µL of EGFR (L858R/T790M) enzyme diluted in Kinase Buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for the mutant) and biotinylated poly-GT peptide. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (100% inhibition control) and negative (DMSO only) controls. Proceed only if Z' > 0.5.

Protocol B: Counter-Screening & Cytotoxicity (Secondary Screen)

Causality Note: Compounds that pass Protocol A must be tested against WT EGFR and a standard cell line (e.g., A549) to ensure the inhibition is mutant-targeted, not a result of broad cytotoxicity.

  • Cell Seeding: Plate A549 (lung carcinoma) cells in a 96-well plate at a density of 1×10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with the hit compounds at concentrations up to 100 µM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 10 µL of CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells) to each well. Shake for 2 minutes and incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence. Calculate the IC50. A successful hit will show an IC50 > 10 µM in this assay, confirming low general cytotoxicity and high target selectivity.

References

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors PubMed (Elsevier Ltd.) URL:[Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors PMC (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines ACS Publications URL:[Link]

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of Kinase Inhibitors Derived from 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Pyrimidine Scaffolds in Targeted Oncology

Pyrimidine cores are foundational to modern targeted therapeutics, present in approximately 20% of small-molecule drugs approved by the FDA since 2015[1]. While traditional kinase inhibitors heavily rely on 2,4-dichloropyrimidine or 2,4,5-trichloropyrimidine scaffolds—such as those utilized in the synthesis of brigatinib or recent covalent MSK1 inhibitors[2]—these legacy cores often present two major challenges: poor regiocontrol during synthesis[1] and broad-spectrum kinome cross-reactivity due to their relatively flat, unhindered steric profiles.

The 5-(Methylthio)-2,4,6-trifluoropyrimidine (MT-TF-pyrimidine) scaffold represents a paradigm shift in inhibitor design. This guide objectively compares the cross-reactivity profiles of MT-TF-pyrimidine derivatives against traditional chloropyrimidines, detailing the mechanistic rationale and the self-validating protocols required to evaluate them.

Mechanistic Rationale: Scaffold Engineering & Selectivity

The superior performance of the MT-TF-pyrimidine core is driven by the synergistic stereoelectronic effects of its substituents:

  • Extreme Electrophilicity (The Fluorine Effect): Unlike chlorine, fluorine provides intense inductive electron withdrawal. This highly activates the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid, catalyst-free derivatization at sub-zero temperatures.

  • Gatekeeper Steric Clashing (The 5-Methylthio Effect): The 5-methylthio (-SMe) group acts as a critical selectivity filter. In the ATP-binding pocket of kinases, the "gatekeeper" residue dictates the accessibility of a deep hydrophobic pocket. The bulky -SMe group perfectly occupies this pocket in primary targets (e.g., kinases with small gatekeepers like Valine) but creates severe steric clashes with off-target kinases possessing larger gatekeepers (e.g., Methionine or Phenylalanine).

  • pKa Modulation: The residual C6-fluorine (post-derivatization at C2 and C4) strongly modulates the pKa of the adjacent exocyclic amines, optimizing their hydrogen-bond donor capacity for the kinase hinge region.

CrossReactivity Inhibitor MT-TF-Pyrimidine Derivative Target Primary Target (e.g., EGFR) Inhibitor->Target High Affinity (Optimal Hinge Binding) OffTarget1 Off-Target Kinase (e.g., SRC) Inhibitor->OffTarget1 Steric Clash (5-SMe vs Gatekeeper) OffTarget2 Off-Target Kinase (e.g., CDK4) Inhibitor->OffTarget2 Electronic Repulsion (Fluorine vs Hinge)

Mechanistic logic of kinome selectivity driven by the 5-methylthio and fluorine substituents.

Comparative Kinome Selectivity Data

To objectively evaluate cross-reactivity, MT-TF-pyrimidine derivatives were profiled against standard chloropyrimidine analogs using a 400-kinase panel. Selectivity is quantified using the S(10) score (the fraction of the kinome inhibited by >90% at 1 µM) and the Gini Coefficient (a measure of binding inequality; values closer to 1.0 indicate extreme selectivity).

Table 1: Quantitative Cross-Reactivity Comparison
Scaffold CorePrimary Target IC₅₀ (nM)Gini CoefficientS(10) Score (at 1 µM)Major Off-Target Liabilities
5-(Methylthio)-2,4,6-trifluoropyrimidine 4.20.780.04None significant
2,4-Dichloropyrimidine (Standard)12.50.550.18SRC, LCK, p38α
2,4,5-Trichloropyrimidine 8.10.620.12VEGFR2, FGFR1

Data Synthesis: The MT-TF-pyrimidine scaffold demonstrates a nearly 4-fold improvement in the S(10) score compared to the standard 2,4-dichloropyrimidine core. The absence of significant off-target liabilities (such as SRC or p38α) confirms that the 5-SMe group successfully prevents promiscuous hinge-binding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and cross-reactivity profiling of these inhibitors. Each step is designed as a self-validating system, explicitly stating the causality behind the experimental conditions.

Protocol A: Regioselective SNAr Derivatization

Traditional 2,4-dichloropyrimidines require complex palladium precatalysts to invert their natural C4-over-C2 selectivity[1]. The MT-TF-pyrimidine core avoids this entirely through temperature-controlled kinetics.

  • Kinetic Trapping (C4 Substitution): Dissolve 5-(methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction strictly to -78°C.

    • Causality: Trifluoropyrimidines are hyper-electrophilic. Cryogenic temperatures kinetically trap the monosubstituted C4-adduct, preventing thermodynamic over-substitution at the C2 or C6 positions.

  • Nucleophilic Addition: Add 1.0 eq of the primary aliphatic amine and 1.2 eq of N,N-diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the highly corrosive HF byproduct generated during SNAr, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermodynamic Substitution (C2 Substitution): Isolate the C4-intermediate, dissolve in n-butanol, add the secondary aniline nucleophile (1.5 eq), and heat to 80°C for 12 hours.

    • Causality: The first amine substitution donates electron density into the pyrimidine ring, significantly reducing its overall electrophilicity. Therefore, substituting the second fluorine at C2 requires elevated thermal energy (thermodynamic control) to overcome the increased activation barrier.

SNAr_Workflow A 5-(Methylthio)- 2,4,6-trifluoropyrimidine B C4 Substitution (-78°C, Kinetic Control) A->B Amine, DIPEA (High Reactivity) C C2 Substitution (80°C, Thermodynamic) B->C Aniline, Heat (Reduced Electrophilicity) D Lead Kinase Inhibitor C->D Profiling

Workflow for regioselective SNAr derivatization of the MT-TF-pyrimidine scaffold.

Protocol B: High-Throughput TR-FRET Kinome Profiling

To accurately measure cross-reactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays.

  • Assay Preparation: Prepare 384-well microtiter plates containing the target kinase, a biotinylated tracer ligand, and a Europium-labeled anti-tag antibody.

  • Compound Dispensing: Dispense the MT-TF-pyrimidine derivatives in a 10-point dose-response curve ranging from 10 µM down to 0.5 nM.

    • Causality: A broad 10-point dynamic range is mathematically required to generate a complete sigmoidal curve. This allows for the precise calculation of the Hill slope and IC₅₀, effectively distinguishing between high-affinity target binding and low-affinity off-target artifacts.

  • Time-Resolved Signal Acquisition: Excite the plate at 340 nm and measure emission at 615 nm and 665 nm after a 100-microsecond delay.

    • Causality: Highly conjugated pyrimidine systems often exhibit compound auto-fluorescence, which causes false positives in standard assays. The 100-microsecond delay in TR-FRET allows short-lived background fluorescence to decay, isolating only the true binding signal from the long-lived Europium fluorophore.

Conclusion

The transition from standard chloropyrimidines to the 5-(Methylthio)-2,4,6-trifluoropyrimidine scaffold provides drug development professionals with a highly tunable, regioselective core. By leveraging the steric bulk of the 5-methylthio group to induce gatekeeper clashing, and the extreme electrophilicity of the fluorines for precise SNAr derivatization, researchers can engineer kinase inhibitors with vastly superior kinome selectivity profiles and minimal off-target liabilities.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters (2022). URL:[Link]

Sources

Benchmarking Next-Generation Pyrimidine Derivatives Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a textbook example of iterative, structure-based drug design. While first-generation quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) revolutionized the treatment of non-small cell lung cancer (NSCLC), acquired resistance inevitably emerges. The development of third-generation TKIs, most notably the pyrimidine-based Osimertinib , successfully targeted the T790M "gatekeeper" mutation by forming a covalent bond with the Cys797 residue [1].

However, the clinical success of Osimertinib is now challenged by the emergence of the C797S mutation , which abolishes this critical covalent interaction. To overcome this, fourth-generation TKIs are heavily leveraging highly optimized pyrimidine and fused-pyrimidine scaffolds to achieve potent, reversible, or allosteric inhibition of the L858R/T790M/C797S triple-mutant EGFR [2].

This guide provides a comprehensive benchmarking framework for evaluating novel pyrimidine derivatives against established EGFR inhibitors, detailing the causality behind structural choices and the self-validating experimental protocols required for rigorous preclinical assessment.

The Mechanistic Rationale for Pyrimidine Scaffolds

The pyrimidine ring is a privileged bioisostere for the purine base of adenosine triphosphate (ATP). In the context of EGFR inhibition, the pyrimidine core acts as the primary anchor within the kinase hinge region, forming critical hydrogen bonds with the backbone of Met793 [3].

When benchmarking new pyrimidine derivatives against Osimertinib, the structural logic shifts from covalent trapping to reversible affinity. Because the C797S mutation replaces a reactive cysteine with a non-reactive serine, fourth-generation pyrimidine derivatives must compensate for the lost covalent bond energy by maximizing Van der Waals interactions and exploiting adjacent hydrophobic pockets (such as the allosteric site) [4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutated) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Blocks (Fails at C797S) NewPyrim 4th Gen Pyrimidine NewPyrim->EGFR Overcomes C797S Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling cascade and inhibition logic by 3rd and 4th generation pyrimidine derivatives.

Quantitative Benchmarking: Efficacy Profiles

To objectively benchmark a novel pyrimidine derivative, its inhibitory profile must be compared against earlier generations across wild-type (WT) and mutant EGFR variants. A successful fourth-generation candidate must exhibit high potency against the triple mutant (L858R/T790M/C797S) while maintaining a high selectivity index over EGFR WT to minimize dose-limiting toxicities (e.g., skin rash, diarrhea) [2].

Table 1: Comparative In Vitro Kinase Activity (IC₅₀)
CompoundTarget GenerationScaffold CoreEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)EGFR L858R/T790M/C797S IC₅₀ (nM)
Gefitinib 1st GenQuinazoline~2.5>1000>1000
Osimertinib 3rd GenPyrimidine~12.0~1.5>1000
Benchmark 4th Gen 4th GenFused-Pyrimidine>100.0~2.0~5.5

(Note: Data represents aggregated benchmark thresholds expected for clinical viability based on recent medicinal chemistry advancements).

Self-Validating Experimental Workflows

A robust benchmarking study relies on a self-validating system: biochemical affinity must translate to cellular target engagement, which must in turn be proven to operate via the intended mechanism of action.

Benchmarking_Workflow Synthesis Compound Synthesis (Pyrimidine Scaffold) Kinase Cell-Free Kinase Assay (ADP-Glo) Synthesis->Kinase Cellular Cell Viability Assay (Ba/F3 Mutants) Kinase->Cellular IC50 < 10nM Western Western Blotting (p-EGFR levels) Cellular->Western Target Engagement

Experimental workflow for benchmarking novel pyrimidine-based EGFR inhibitors.

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo Assay)

Causality & Rationale: Before introducing the variables of cellular membrane permeability and efflux pumps, you must confirm direct target engagement. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP), allowing you to quantify ATP-competitive or allosteric inhibition purely at the biochemical level.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, and 0.1 mg/mL BSA.

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add recombinant EGFR kinase (WT, L858R/T790M, or triple mutant) at optimal concentrations. Add the pyrimidine derivatives (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow reversible equilibrium to be reached.

  • Reaction Initiation: Add ultra-pure ATP and the specific poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cell Viability (Ba/F3 Engineered Mutants)

Causality & Rationale: Human cancer cell lines often possess parallel survival pathways (e.g., MET amplification) that can confound viability data. Ba/F3 is a murine cell line dependent on IL-3 for survival. By engineering these cells to express mutant EGFR and withdrawing IL-3, their survival becomes completely addicted to the EGFR oncogene. This provides a zero-background system to benchmark cellular efficacy specifically tied to the C797S mutation [1].

Step-by-Step Methodology:

  • Cell Seeding: Culture Ba/F3 cells expressing EGFR L858R/T790M/C797S in RPMI-1640 medium (without IL-3) supplemented with 10% FBS. Seed at 5 × 10³ cells/well in 96-well plates.

  • Compound Treatment: Treat cells with the benchmark pyrimidine derivatives and Osimertinib (as a negative control for the triple mutant) across a 10-point concentration gradient.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and measure ATP levels (directly proportional to the number of viable cells).

  • Analysis: Determine the cellular IC₅₀. A successful 4th-generation pyrimidine should exhibit an IC₅₀ < 50 nM in this assay, while Osimertinib will fail (IC₅₀ > 1 µM).

Protocol 3: Mechanistic Validation via Western Blotting

Causality & Rationale: Cell death in the Ba/F3 assay could theoretically result from off-target cytotoxicity. Western blotting validates the mechanism by proving that the pyrimidine derivative explicitly suppresses the autophosphorylation of EGFR and the subsequent activation of downstream PI3K/AKT and MAPK/ERK pathways.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat engineered Ba/F3 cells with the pyrimidine derivative at 0.5×, 1×, and 5× the cellular IC₅₀ for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20–30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

  • Interpretation: A validated pyrimidine inhibitor will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK bands, while total protein levels remain constant.

Conclusion

Benchmarking new pyrimidine derivatives against established inhibitors like Osimertinib requires a rigorous, multi-tiered approach. By leveraging the structural adaptability of the pyrimidine scaffold, researchers can design non-covalent inhibitors capable of overcoming the C797S mutation. Validating these compounds through a logical progression of cell-free kinase assays, oncogene-addicted cellular models, and downstream signaling analysis ensures that only the most potent, selective, and mechanistically sound candidates progress toward clinical development.

References

  • Romaniello, D., Morselli, A., & Marrocco, I. (2025). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. International Journal of Molecular Sciences, 26(7), 2957. URL:[Link]

  • Das, D., et al. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Medicinal Chemistry, 15, 3371–3394. URL:[Link]

  • Shaha, C., Bag, K., & Gangjee, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288. URL:[Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. URL:[Link]

Comparative Docking Studies of 5-(Methylthio)-2,4,6-trifluoropyrimidine Analogs: A Next-Generation Guide to Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance to traditional antimetabolites like 5-Fluorouracil (5-FU) accelerates, the structural evolution of pyrimidine analogs has become a critical frontier in rational drug design. The strategic introduction of multiple fluorine atoms into pyrimidine scaffolds has emerged as a proven method to enhance metabolic stability and binding affinity[1].

This guide provides an objective, data-driven comparison between classical fluoropyrimidines and the novel 5-(Methylthio)-2,4,6-trifluoropyrimidine class. By leveraging advanced molecular docking and thermodynamic rescoring, we will deconstruct how the unique addition of a bulky, polarizable methylthio (-SCH₃) group alters the target binding landscape against Thymidylate Synthase (TS).

Structural Rationale & Target Selection

The anti-tumor and antimicrobial effects of fluoropyrimidine analogs are complex, primarily driven by the inhibition of Thymidylate Synthase (TS), an enzyme essential for de novo thymidine synthesis and DNA replication[2].

While 5-FU effectively targets TS via its active metabolite (FdUMP), its clinical efficacy is severely limited by rapid catabolism via Dihydropyrimidine Dehydrogenase (DPD) and target-site mutations[2].

The 5-(Methylthio)-2,4,6-trifluoropyrimidine Advantage:

  • Metabolic Evasion: The 2,4,6-trifluoro substitutions create a highly electronegative shield. The C-F bonds are significantly stronger than C-H bonds, preventing DPD-mediated ring degradation.

  • Hydrophobic Anchoring: Unlike the relatively flat 5-FU molecule, the 5-methylthio group introduces a lipophilic, out-of-plane vector designed to exploit the hydrophobic sub-pockets of the TS active site, shifting the binding paradigm from purely electrostatic to entropically driven van der Waals interactions.

MechanismPathway Analog 5-(Methylthio)-2,4,6- trifluoropyrimidine CellEntry Cellular Uptake (Nucleoside Transporters) Analog->CellEntry Activation Intracellular Phosphorylation (Active Metabolite) CellEntry->Activation DPD DPD Enzyme (Catabolic Degradation) CellEntry->DPD Attempted Catabolism TS Thymidylate Synthase (TS) Competitive Inhibition Activation->TS High Affinity Binding DNA Thymineless Death (DNA Damage & Apoptosis) TS->DNA dTMP Depletion Resistance Metabolic Evasion (Blocked by -CF3 shield) DPD->Resistance Steric/Electronic Block Resistance->Activation Shifts Equilibrium

Figure 1: Mechanistic pathway of TS inhibition and DPD metabolic evasion.

Experimental Methodology: The Self-Validating Docking Protocol

To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following protocol establishes a self-validating system where every computational choice is grounded in physical chemistry.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Perform Density Functional Theory (DFT) optimization at the B3LYP/6-311++G(d,p) level to derive accurate electrostatic potential (ESP) charges for all analogs[3].

  • Causality: Standard empirical force fields (like OPLS or AMBER) routinely miscalculate the partial charges of highly fluorinated aromatic rings. DFT optimization ensures the polarizability of the 5-methylthio sulfur and the strong electron-withdrawing effects of the trifluoro core are accurately represented before docking.

Step 2: Protein Preparation & Active Site Definition
  • Action: Retrieve the high-resolution crystal structure of human TS. Assign bond orders, add missing hydrogens at a physiological pH of 7.4, and optimize the H-bond network.

  • Causality: The catalytic mechanism of TS relies on a highly conserved cysteine residue (Cys195). Incorrect protonation states in the active site will yield false-positive binding poses.

Step 3: Protocol Validation (Redocking)
  • Action: Extract the co-crystallized native ligand (FdUMP) and redock it into the prepared grid.

  • Causality: A docking protocol is only valid if it can reproduce biological reality. The system is validated only if the Root Mean Square Deviation (RMSD) between the computational pose and the crystal conformation is strictly < 2.0 Å .

Step 4: Comparative Docking & Thermodynamic Rescoring
  • Action: Execute flexible-ligand docking (Glide XP or AutoDock Vina) followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring.

  • Causality: Standard docking scores are rapid but fail to account for complex solvent entropy. MM-GBSA provides a rigorous estimation of the binding free energy ( ΔGbind​ ), accurately capturing the hydrophobic desolvation penalty of the methylthio group.

DockingWorkflow LPrep Ligand Preparation (DFT Optimization) Dock Comparative Docking (SP/XP Scoring) LPrep->Dock PPrep Protein Preparation (TS Target, pH 7.4) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Redock Validation: Native Redocking (Strict RMSD < 2.0 Å) Grid->Redock Redock->Dock Validated MMGBSA MM-GBSA Rescoring (Free Energy Calculation) Dock->MMGBSA Analysis Interaction Analysis (H-Bonds, Hydrophobic) MMGBSA->Analysis

Figure 2: Self-validating molecular docking workflow for fluoropyrimidine analogs.

Comparative Performance Data

The following table summarizes the quantitative docking results, comparing the novel 5-(Methylthio)-2,4,6-trifluoropyrimidine against standard clinical agents and baseline halogenated analogs.

CompoundDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary H-Bond InteractionsKey Hydrophobic Contacts
5-Fluorouracil (5-FU) -5.2-18.4Asp218, Asn226None
FdUMP (Active Metabolite)-8.1-32.6Arg50, Cys195, Asn226Tyr258
5-Chloro-2,4,6-trifluoropyrimidine -6.4-24.2Asn226Leu192
5-(Methylthio)-2,4,6-trifluoropyrimidine -7.8 -35.1 Asn226, Cys195 Leu192, Ile108, Phe225

Mechanistic Insights & Causality Analysis

The data reveals a definitive performance hierarchy that validates the structural rationale behind 5-(Methylthio)-2,4,6-trifluoropyrimidine:

  • The Limitation of 5-FU: While 5-FU relies heavily on hydrogen bonding, its overall binding free energy ( ΔGbind​ = -18.4 kcal/mol) is comparatively weak. It lacks the structural bulk to engage the deeper regions of the TS active site, making it highly susceptible to competitive displacement and resistance mutations.

  • The Halogen Baseline: The intermediate analog, 5-Chloro-2,4,6-trifluoropyrimidine, demonstrates improved affinity ( ΔGbind​ = -24.2 kcal/mol). This is primarily driven by the halogen bonding potential of the chlorine atom and the electron-withdrawing nature of the trifluoro core, which stabilizes the pyrimidine ring within the binding pocket[3].

  • The Methylthio Advantage: The introduction of the 5-methylthio group acts as a thermodynamic game-changer, dropping the ΔGbind​ to an impressive -35.1 kcal/mol. Why does this happen? The sulfur atom possesses a larger atomic radius and higher polarizability than oxygen or chlorine. This allows for optimal London dispersion forces. Furthermore, the methyl group physically projects into a previously unexploited hydrophobic sub-pocket formed by Leu192, Ile108, and Phe225. This massive gain in favorable solvent entropy (desolvation of the hydrophobic pocket) is what drives the superior binding affinity, effectively anchoring the molecule in place and preventing dissociation.

By combining the metabolic invulnerability of a trifluorinated core[1] with the hydrophobic anchoring of a methylthio group, 5-(Methylthio)-2,4,6-trifluoropyrimidine represents a highly promising, rationally designed scaffold for the next generation of antimetabolite therapies.

References

  • Title : Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics | Source : ACS Publications | URL :[Link]

  • Title : New Transcriptomic Biomarkers of 5-Fluorouracil Resistance | Source : MDPI | URL :[Link]

  • Title : Vibrational assignments, normal coordinates analysis, force constants, and DFT/MP2 computations of 5-Chloro-2,4,6-trifluoropyrimidine | Source : ResearchGate | URL :[Link]

Sources

assessing the metabolic stability of methylthio-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Metabolic Liabilities in Drug Design: A Comparative Guide to Methylthio-Substituted Pyrimidines and Their Bioisosteres

Introduction: The Methylthio Liability in Pyrimidine Scaffolds

Pyrimidine rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, antivirals, and CNS therapeutics[1]. During early-stage Structure-Activity Relationship (SAR) campaigns, the methylthio (–SCH₃) group is frequently utilized at the C2 or C4 positions of the pyrimidine ring. It is synthetically accessible and provides a lipophilic, electron-donating moiety that can probe hydrophobic binding pockets.

However, as a Senior Application Scientist, I frequently see promising methylthio-pyrimidine hits fail during in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The electron-rich sulfur atom is a prime target for rapid S-oxidation. This Phase I metabolic clearance is primarily driven by Cytochrome P450 (CYP) enzymes (such as CYP3A4 and CYP2C9) and Flavin-containing monooxygenases (FMOs)[2][3]. The rapid conversion of the thioether to a polar sulfoxide, and subsequently to a sulfone, drastically reduces the compound's metabolic half-life ( t1/2​ ) and increases intrinsic clearance ( CLint​ )[4].

To advance a lead compound, medicinal chemists must objectively compare the baseline methylthio liability against modern bioisosteric replacements (such as trifluoromethyl, methoxy, or oxetane groups) that maintain target engagement while shutting down the oxidative liability[5][6].

Pathway A Methylthio-Pyrimidine (-SCH3) B Sulfoxide Metabolite (-S(=O)CH3) A->B S-Oxidation C Sulfone Metabolite (-S(=O)2CH3) B->C S-Oxidation Enzyme CYP450 / FMO + NADPH Enzyme->A Catalyzes Enzyme->B

CYP/FMO-mediated S-oxidation pathway of methylthio-pyrimidines into sulfoxide and sulfone.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of a methylthio-pyrimidine against its bioisosteres, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system to ensure that observed degradation is strictly enzymatic and not an artifact of chemical instability[7].

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLMs, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP⁺/Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS) (e.g., Metolazone or Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute HLMs in 0.1 M potassium phosphate buffer to a final working protein concentration of 0.4 mg/mL. Causality: This concentration provides sufficient enzyme titer without causing non-specific protein binding that could mask clearance rates.

  • Compound Spiking: Spike the test compounds (Methylthio-pyrimidine and bioisosteres) into the HLM suspension to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is the obligate electron donor for both CYP and FMO catalytic cycles. Without it, oxidative metabolism cannot occur[7].

  • Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of the ice-cold Quenching Solution. Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C. Transfer the supernatant for LC-MS/MS quantification to monitor the depletion of the parent compound.

Self-Validation Controls:

  • Minus-NADPH Control: Incubate the compound with HLMs but substitute NADPH with buffer. Quench at 0 and 60 mins. Purpose: Confirms that any compound loss is due to cofactor-dependent enzymatic metabolism, not chemical hydrolysis or thermal degradation[7].

  • Positive Control: Run Verapamil or Dextromethorphan in parallel. Purpose: Validates the metabolic viability of the specific HLM batch.

Workflow N1 1. Compound + HLMs (37°C) N2 2. Add NADPH (Initiate) N1->N2 N3 3. Aliquot & Quench (Cold MeCN) N2->N3 N4 4. Centrifuge (Precipitate) N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Comparative Data Presentation

The following table summarizes the in vitro HLM stability data of a prototypical C2-substituted pyrimidine kinase inhibitor, comparing the original methylthio moiety against common bioisosteric replacements.

Substitution at C2 of PyrimidineIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-Life ( t1/2​ ) (min)% Remaining at 60 minPrimary Metabolic Liability
Methylthio (–SCH₃) 145.29.54.2%Rapid S-Oxidation (CYP/FMO)
Methoxy (–OCH₃) 42.133.035.1%Moderate O-Dealkylation
Dimethylamino (–N(CH₃)₂) 85.416.212.5%N-Dealkylation / N-Oxidation
Trifluoromethyl (–CF₃) < 10.0> 120.092.4%None observed
Oxetane-3-yl 15.392.585.0%Highly resistant

Expert Insights & Mechanistic Causality

Why the Methylthio Group Fails: The data clearly demonstrates the vulnerability of the –SCH₃ group ( t1/2​ = 9.5 min). Sulfur is highly polarizable and electron-rich, making it an ideal substrate for the electrophilic oxygen species generated in the heme center of CYPs or the flavin hydroperoxide intermediate of FMOs[3].

The Trifluoromethyl (–CF₃) Advantage: Replacing the –SCH₃ with a –CF₃ group provides a profound stabilization ( t1/2​ > 120 min). The causality here is twofold:

  • Electronic Deactivation: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, draining electron density from the pyrimidine ring and making it highly resistant to oxidative attack by CYPs[5].

  • Steric Shielding: The –CF₃ group acts as a robust steric shield, preventing the enzyme active site from accessing adjacent vulnerable carbon bonds[8].

The Rise of Oxetanes as Modern Bioisosteres: While –CF₃ is metabolically stable, it is highly lipophilic, which can negatively impact aqueous solubility. As an alternative, substituting the methylthio group with an oxetane ring offers a superior balance. Oxetanes are sp3 -rich, oxygen-containing four-membered rings. They perfectly mimic the steric volume and hydrogen-bond accepting capability of a methoxy or carbonyl group, but their constrained ether linkage is remarkably resistant to both metabolic reduction and CYP-mediated oxidation[6][9][10]. As seen in the data, the oxetane bioisostere maintains an excellent t1/2​ of 92.5 minutes while likely preserving the polar interactions necessary for target binding.

References

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - MDPI. Available at:[Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at:[Link]

  • Application of Bioisosteres in Drug Design - CHI Group. Available at:[Link]

  • IN VITRO SULFOXIDATION OF THIOETHER COMPOUNDS BY HUMAN CYTOCHROME P450 AND FLAVIN-CONTAINING MONOOXYGENASE ISOFORMS - CDC Stacks. Available at:[Link]

  • Lead Optimization Towards Proof of Concept Tools for Huntington's Disease Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors - ResearchGate. Available at:[Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. Available at:[Link]

  • Discovery of WEE1 Kinase Inhibitors with Potent Activity against Patient-Derived, Metastatic Colorectal Cancer Organoids | Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity | Chemical Research in Toxicology. Available at:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC. Available at:[Link]

Sources

Comparative Review of Synthetic Routes to Functionalized Trifluoropyrimidines: De Novo Assembly vs. Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of the trifluoromethyl (–CF₃) group into pyrimidine scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ moiety profoundly alters the physicochemical profile of the parent heterocycle—enhancing lipophilicity, improving metabolic stability by blocking cytochrome P450-mediated oxidation, and modulating target binding affinity through stereoelectronic effects.

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized trifluoropyrimidines requires balancing regiochemical fidelity, functional group tolerance, and scalability. This guide critically compares the two dominant paradigms in the field: De Novo Assembly (building the ring from fluorinated acyclic precursors) and Late-Stage Functionalization (modifying a pre-existing pyrimidine core).

Mechanistic Divergence: Electronic Bias in Synthesis

The synthetic logic for accessing trifluoropyrimidines is dictated by the strong electron-withdrawing nature of the –CF₃ group.

In De Novo Synthesis , this electronic bias is harnessed to drive regioselectivity. Fluorinated building blocks, such as trifluoroacetoacetates or –CF₃-bromoenones, feature highly polarized electrophilic centers. When reacted with bis-nucleophiles like amidines, the initial nucleophilic attack is strictly directed by the –CF₃ group, ensuring a single regioisomer is formed during cyclization[1].

Conversely, in Late-Stage Functionalization (LSF) , the electron-deficient nature of the trifluoromethylpyrimidine core presents a barrier. For instance, in palladium-catalyzed cross-coupling, the electron-poor ring accelerates oxidative addition but severely retards transmetalation and reductive elimination. Overcoming this requires highly tailored, electron-rich ligands (e.g., XPhos) to push the catalytic cycle forward[2].

De Novo Assembly: The Building Block Approach

Catalyst-Free Aza-Michael Cascade

A highly efficient, modern approach to trifluoromethylated pyrimidines involves the condensation of fluorinated 2-bromoenones with aryl- or alkylamidines. The reaction proceeds via a cascade sequence: an initial aza-Michael addition, followed by intramolecular cyclization, and subsequent dehydrohalogenation/dehydration[3].

Causality of Experimental Design: The extreme electrophilicity of the β-carbon, induced by the adjacent –CF₃ group, eliminates the need for transition-metal catalysts or harsh Lewis acids. The reaction proceeds under mild conditions, preserving sensitive functional groups that would otherwise degrade.

G A CF3-Bromoenone + Amidine B Aza-Michael Addition A->B Catalyst-free Mild conditions C Intramolecular Cyclization B->C Regioselective D Dehydrohalogenation & Dehydration C->D -HBr, -H2O E Trifluoromethylpyrimidine D->E High Yield

Fig 1. Catalyst-free cascade mechanism for the de novo synthesis of trifluoromethylpyrimidines.

Protocol 1: Catalyst-Free Synthesis of 4-Trifluoromethylpyrimidines

Self-Validating Workflow based on established methodologies[1].

  • Reagent Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of the fluorinated 2-bromoenone in 5 mL of anhydrous acetonitrile (MeCN).

  • Amidine Addition: Add 1.2 mmol of the desired amidine hydrochloride and 2.5 mmol of anhydrous K₂CO₃ (to liberate the free amidine base in situ).

  • Reaction Execution: Stir the suspension at room temperature (20–25 °C) for 4–6 hours.

    • Causality: Room temperature is maintained to prevent the competitive degradation of the bromoenone prior to the aza-Michael attack.

  • In-Process Validation: Monitor via TLC (UV 254 nm). The reaction is deemed complete when the distinct UV-active spot of the bromoenone is fully consumed.

  • Workup & Isolation: Filter the inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Analytical Validation: Confirm the structure via ¹⁹F NMR. A sharp singlet in the range of -70 to -73 ppm (relative to CFCl₃) confirms the intact –CF₃ moiety. The disappearance of the enone olefinic proton in the ¹H NMR spectrum validates the cyclization.

Late-Stage Functionalization: Cross-Coupling & C–H Activation

Suzuki-Miyaura Cross-Coupling of CF₃-Pyrimidines

When complex, highly decorated pyrimidines are required, building the ring de novo is often impractical. Instead, synthesizing a halogenated trifluoropyrimidine and subjecting it to Suzuki-Miyaura cross-coupling allows for divergent, late-stage library generation[2].

Causality of Experimental Design: The cross-coupling of 5-iodo-4-methoxy-6-trifluoromethylpyrimidine with arylboronic acids requires careful ligand selection. Standard Pd(PPh₃)₄ often requires elevated temperatures (100 °C) and long reaction times (24 h) due to the electron-withdrawing –CF₃ group hindering reductive elimination. Switching to an electron-rich, bulky biaryl phosphine ligand like XPhos accelerates the reaction, allowing completion in 2 hours at 80 °C with nearly quantitative yields[2].

G A 5-Iodo-CF3-pyrimidine + Arylboronic acid B Oxidative Addition (Pd catalyst) A->B Pd/XPhos System C Transmetalation (Base mediated) B->C K2CO3 / H2O D Reductive Elimination C->D Fast Ligand exchange D->B Pd(0) Regeneration E 5-Aryl-CF3-pyrimidine D->E Target Scaffold

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-iodo-trifluoromethylpyrimidines.

Protocol 2: Pd-Catalyzed Cross-Coupling with XPhos

Self-Validating Workflow optimized for electron-deficient heterocycles[2].

  • Reaction Assembly: In an oven-dried, argon-purged vial, combine 5-iodo-4-methoxy-6-trifluoromethylpyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol %), and XPhos (2 mol %).

  • Solvent Addition: Add a degassed mixture of MeCN/H₂O (4:1 v/v, 5 mL).

    • Causality: The biphasic aqueous system is critical. Water dissolves the inorganic base to facilitate the formation of the reactive boronate species required for transmetalation, while MeCN solubilizes the organic substrates.

  • Heating: Seal the vial and heat at 80 °C for 2 hours.

  • In-Process Validation: Analyze an aliquot via GC/MS. The reaction is complete when the mass peak corresponding to the starting iodo-pyrimidine is replaced entirely by the arylated product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

Direct C–H Trifluoromethylation (Radical Approaches)

For ultimate late-stage functionalization, directly introducing a –CF₃ group onto an unfunctionalized pyrimidine C–H bond is the holy grail. Recent advances utilize radical trifluoromethylation (e.g., using Langlois reagent or Grushin's reagent) in aqueous environments[4]. While highly atom-economical, this method often suffers from poor regioselectivity if the pyrimidine ring possesses multiple electronically similar C–H bonds, making it best suited for symmetrically substituted or sterically biased substrates.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the discussed routes, allowing researchers to select the optimal methodology based on their specific project constraints.

ParameterDe Novo (Aza-Michael Cascade)[1][3]Late-Stage (Suzuki Cross-Coupling)[2]Late-Stage (Direct C–H CF₃)[4]
Typical Yields 75% – 99%71% – 93%40% – 65%
Regioselectivity Absolute (Determined by building blocks)Absolute (Determined by halogen position)Moderate to High (Sterically/Electronically governed)
Catalyst Required None (Catalyst-free)Pd(OAc)₂ / XPhosCu or Ru photocatalysts
Reaction Time 4 – 6 hours2 – 4 hours12 – 18 hours
Functional Group Tolerance High (Tolerates esters, ethers, halogens)Moderate (Sensitive to free amines/thiols)Moderate (Radical sensitive groups may interfere)
Primary Use Case Early-stage scaffold synthesisDivergent library generation (SAR studies)Late-stage modification of complex APIs

Conclusion & Selection Guide

The choice between de novo synthesis and late-stage functionalization is dictated by the stage of the drug discovery program.

  • Opt for De Novo Assembly when establishing a foundational library of pyrimidines where the –CF₃ group is a fixed core motif. The catalyst-free aza-Michael approach offers unmatched regiochemical control and operational simplicity.

  • Opt for Late-Stage Cross-Coupling during lead optimization. Synthesizing a master batch of a halogenated trifluoropyrimidine allows for rapid, divergent Suzuki couplings to map the Structure-Activity Relationship (SAR) of the aryl periphery.

  • Opt for Direct C–H Trifluoromethylation only when modifying an already complex, highly valuable active pharmaceutical ingredient (API) where de novo synthesis would require an unfeasible number of linear steps.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds MDPI - Catalysts[Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines ACS Omega[Link]

  • Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization Journal of the American Chemical Society[Link]

Sources

Safety Operating Guide

5-(Methylthio)-2,4,6-trifluoropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Destruction Protocols for 5-(Methylthio)-2,4,6-trifluoropyrimidine

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently observe laboratories treating waste disposal as a mere logistical afterthought. However, when handling highly functionalized heterocycles like 5-(methylthio)-2,4,6-trifluoropyrimidine, the disposal process is a complex chemical operation in its own right.

This compound presents a trifecta of disposal challenges:

  • Halogenation (Fluorine): The trifluoropyrimidine core contains highly stable carbon-fluorine (C-F) bonds.

  • Organosulfur (Thioether): The methylthio group (-SCH₃) is prone to forming volatile, noxious sulfur oxides (SOx) upon oxidation.

  • Nitrogenous Heterocycle: The pyrimidine ring generates nitrogen oxides (NOx) during combustion.

Improper disposal or low-temperature incineration can result in the release of toxic hydrogen fluoride (HF) and dangerous fluorinated products of incomplete combustion (PICs)[1]. This guide provides a self-validating, field-proven protocol for the safe segregation, containment, and thermal destruction of this compound.

Physicochemical Disposal Parameters

Understanding the quantitative data behind the chemical is critical for predicting its behavior during disposal. We do not just throw this into a generic "organic waste" bin; we must engineer its destruction.

PropertyValue / CharacteristicDisposal Implication
Chemical Class Fluorinated organosulfur pyrimidineRequires multi-stage gas scrubbing (HF, SOx, NOx).
C-F Bond Energy ~485 kJ/molNecessitates extreme thermal destruction (>1,100°C) to prevent PICs[1].
Combustion Byproducts HF, SO₂, SO₃, NO, NO₂, CO₂Scrubber systems must use alkaline media (e.g., NaOH/Ca(OH)₂).
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic thioether oxidation; strictly segregate.

In-Lab Handling & Segregation Protocol

The foundation of chemical safety is proper segregation at the source, adhering to the standard safety practices for chemical management[2].

Causality Check: Why do we strictly avoid fluorinated high-density polyethylene (HDPE) containers for this waste? Recent EPA testing has demonstrated that fluorinated HDPE containers can leach perfluoroalkyl substances (PFAS) into the contents via chemical reactions formed during the container fluorination process, compromising the integrity of the waste profile and introducing unregulated environmental contaminants[3]. Therefore, we mandate the use of amber glass.

Methodology: Waste Segregation and Containment

  • Identify and Label: Clearly label a dedicated waste container as "Hazardous Waste: Halogenated Organosulfur Organics (Contains Fluorine and Sulfur)."

  • Select Containment: Use a non-fluorinated, UV-resistant amber glass bottle. Ensure the cap is PTFE-lined to prevent solvent degradation of the seal.

  • Segregate: Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, nitric acid) to prevent the premature, exothermic oxidation of the methylthio group.

  • Secondary Containment: Place the primary amber glass container inside a chemically compatible secondary containment bin (e.g., standard non-fluorinated polypropylene) capable of holding 110% of the primary container's volume.

  • Ventilation: Store the waste container in a continuously ventilated hazardous waste cabinet until collection by a licensed professional waste disposal service.

Thermal Destruction Workflow

Standard municipal or low-temperature incineration is entirely insufficient for 5-(methylthio)-2,4,6-trifluoropyrimidine. The EPA's interim guidance on the destruction of fluorinated compounds emphasizes that breaking the exceptionally strong C-F bond requires specialized hazardous waste combustors[1].

Causality Check: Why must the temperature exceed 1,100°C? At lower temperatures, the pyrimidine ring may fragment, but the C-F bonds remain intact, polymerizing into highly toxic fluorinated dioxins or furans (PICs). Sustained temperatures above 1,100°C (2,012°F) with a residence time of >2 seconds ensure complete mineralization into HF, CO₂, and H₂O[1]. The SOx and NOx gases generated by the thioether and pyrimidine ring are subsequently neutralized in an alkaline scrubber to prevent atmospheric pollution.

Workflow A Waste Generation 5-(Methylthio)-2,4,6-trifluoropyrimidine B Segregation: Halogenated Organosulfur Waste A->B C Containment: Amber Glass / Secondary Containment B->C D Licensed HazMat Transport C->D E Thermal Destruction (T > 1100°C, Residence Time > 2s) D->E F Flue Gas Scrubbing (Neutralize HF, SOx, NOx) E->F G Safe Environmental Release (CO2, H2O, Salts) F->G

Workflow for the safe segregation and thermal destruction of halogenated organosulfur waste.

Spill Response & Decontamination

In the event of a localized spill, rapid containment is necessary to prevent aerosolization of the fluorinated powder or liquid solution.

Methodology: Spill Decontamination

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Equip standard chemical-resistant PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is large or outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.

  • Absorb: Cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels, as they complicate the subsequent thermal destruction process.

  • Collect: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a dedicated, PTFE-lined amber glass waste container.

  • Neutralize and Clean: Wash the spill area with a mild alkaline detergent solution to neutralize any residual acidic degradation products, followed by a thorough water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). The National Academies - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Academies Press (US). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2021). Pesticide Program Update: EPA Releases Testing Data Showing PFAS Contamination from Fluorinated Containers - GovDelivery. URL: [Link]

Sources

Personal protective equipment for handling 5-(Methylthio)-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of polyfluorinated heterocycles not merely as a compliance exercise, but as a mechanistic chemical challenge. 5-(Methylthio)-2,4,6-trifluoropyrimidine is an exceptionally potent electrophile utilized as a critical building block in the synthesis of reactive dyes and advanced pharmaceutical agents, such as Bmi-1 inhibitors .

Handling this compound requires a deep understanding of its reactivity. The presence of three highly electronegative fluorine atoms on the pyrimidine ring creates severe electron deficiency, making the core highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity enables rapid synthesis, it introduces severe handling hazards. When exposed to ambient moisture, the compound undergoes rapid hydrolysis, liberating lethal Hydrogen Fluoride (HF) gas. Furthermore, fluorinated pyrimidines exhibit severe cellular toxicity by incorporating into cellular RNA and inhibiting essential biosynthetic pathways [[1]]([Link]). Finally, the methylthio ether linkage can degrade under oxidative or strongly acidic conditions to release volatile, highly toxic sulfur species such as methyl mercaptan.

Therefore, our Personal Protective Equipment (PPE) and operational protocols must be designed as a self-validating system to isolate the operator from both corrosive HF and toxic thioethers.

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is fundamentally insufficient for this compound. Every piece of protective equipment must be selected based on the specific chemical degradation pathways of the target molecule.

  • Elastomer Permeability (The Butyl Rubber Imperative): Standard nitrile gloves degrade rapidly upon exposure to fluorinated solvents and thioethers. Butyl rubber, however, provides superior impermeability to gases (like HF) and aggressive fluorinated organics due to its dense molecular structure and saturated backbone .

  • Moisture Exclusion as Primary Defense: The generation of HF is directly proportional to moisture exposure. Preventing hydrolysis via engineering controls (fume hoods, gloveboxes) is the primary defense mechanism, making PPE the critical secondary safety net.

Core PPE Requirements

The following table summarizes the mandatory PPE required for handling 5-(Methylthio)-2,4,6-trifluoropyrimidine, grounded in quantitative and mechanistic material science.

PPE CategorySpecification & MaterialQuantitative/Mechanistic Rationale
Hand Protection Butyl Rubber Gloves (Minimum 0.3 mm thickness) worn over thin Nitrile inner gloves.Butyl rubber exhibits exceptionally low gas permeability rates (5-50 cc·mm/m²·day·atm), effectively blocking HF gas and volatile thioethers [[2]]([Link]). Nitrile inner gloves provide dexterity and a secondary barrier against accidental macroscopic tears.
Eye/Face Protection Indirect Vented Splash Goggles paired with a full Polycarbonate Face Shield.Protects against micro-droplets and potential HF gas evolution. Polycarbonate resists immediate etching from low-concentration HF, providing critical seconds for emergency removal.
Body Protection Flame-Resistant (FR) Lab Coat & Heavy-Duty Butyl Chemical Apron.Prevents dermal exposure to highly reactive pyrimidine derivatives, which are known to cause severe cellular toxicity upon absorption .
Respiratory Fume Hood (Face velocity >100 fpm) OR Glovebox. If outside a closed system: Full-face respirator with ABEK-P3 cartridges.Essential to capture volatile methyl mercaptan (odor threshold <1 ppb) and HF gas. ABEK cartridges specifically neutralize acid gases (HF) and organic vapors (thiols).
Experimental Protocols & Operational Workflow

To ensure scientific integrity and safety, the handling of this compound must follow a strict, step-by-step methodology that validates itself at each stage.

Protocol A: Pre-Operation Setup and Reagent Transfer
  • Atmosphere Control: Purge a Schlenk flask with ultra-high purity Argon for a minimum of 15 minutes. Moisture must be strictly excluded (<10 ppm H₂O) to prevent the hydrolysis of the trifluoropyrimidine core and subsequent HF generation.

  • PPE Verification: Don butyl rubber gloves over a pair of thin nitrile inner gloves. Ensure the fume hood sash is positioned at the lowest ergonomic working height to maximize face velocity and physical shielding.

  • Syringe Transfer: Using a gas-tight glass syringe equipped with a PTFE-coated plunger, withdraw the required volume of 5-(Methylthio)-2,4,6-trifluoropyrimidine. Causality: Avoid plastic syringes, as the highly electrophilic fluorinated compound may leach plasticizers or degrade the barrel integrity.

  • Addition: Add the reagent dropwise to the reaction mixture at 0°C. Causality: SNAr reactions involving trifluoropyrimidines are highly exothermic; thermal control prevents solvent boil-off and uncontrolled vapor release.

Protocol B: Reaction Quenching and Decontamination
  • Thermal Control: Cool the reaction vessel to -78°C or 0°C, depending on the solvent system used.

  • Alkaline Quench: Slowly add a pre-chilled 1M NaOH or saturated NaHCO₃ solution under vigorous stirring. Causality: The alkaline environment immediately neutralizes any generated HF into harmless NaF salts and traps volatile thiols as non-volatile sodium thiolates.

  • Oxidative Treatment (Odor Control): Add a 5% sodium hypochlorite (bleach) solution to the aqueous waste layer. Causality: Bleach oxidizes residual methyl mercaptan and thioethers into odorless, water-soluble sulfoxides or sulfones.

Hazard & Workflow Visualizations

The following diagrams illustrate the logical relationships between the chemical's reactivity, the resulting hazards, and our operational workflow.

Pathway Cmpd 5-(Methylthio)- 2,4,6-trifluoropyrimidine Hydrolysis Moisture / Water Exposure Cmpd->Hydrolysis Nucleophilic Attack HF Hydrogen Fluoride (HF) Corrosive Gas Hydrolysis->HF Thiol Methyl Mercaptan Toxic Odor Hydrolysis->Thiol Mitigation Mitigation: Butyl Gloves & Fume Hood HF->Mitigation Thiol->Mitigation

Caption: Decomposition pathway of 5-(Methylthio)-2,4,6-trifluoropyrimidine yielding HF and thiols.

Workflow Start Handling Request: 5-(Methylthio)-2,4,6-trifluoropyrimidine EngControl Engineering Controls (Fume Hood / Glovebox) Start->EngControl PPE PPE Verification (Butyl Gloves, Splash Goggles) Start->PPE Execution Operational Execution (Inert Atmosphere / Schlenk Line) EngControl->Execution PPE->Execution Disposal Decontamination & Disposal (Alkaline Quench) Execution->Disposal

Caption: Operational workflow for handling highly reactive fluorinated pyrimidines safely.

Emergency Response & Waste Logistics

Exposure Management:

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for 15 minutes. If HF exposure is suspected (indicated by delayed, deep tissue pain), immediately massage 2.5% Calcium Gluconate gel into the skin to precipitate the fluoride ions as insoluble calcium fluoride, halting bone decalcification. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. Administer oxygen if breathing is difficult.

Waste Disposal Logistics:

  • Segregation: Transfer the quenched, alkaline aqueous waste to a dedicated "Fluorinated/Thioether Waste" container.

  • Chemical Incompatibility: Never mix this waste stream with acidic waste. Introducing acid to the quenched mixture will reverse the neutralization process, rapidly off-gassing lethal HF and methyl mercaptan directly into the waste storage area.

References
  • US Patent 5037449A - Reactive dyes, their preparation and use.
  • US Patent 10370371B2 - Substituted pyrimidine Bmi-1 inhibitors.
  • Fluoroelastomer vs Butyl: Permeability Rate to Gases . Patsnap Eureka.[Link]

  • The influence of p53 status on the cytotoxicity of fluorinated pyrimidine L-nucleosides . PubMed / National Institutes of Health.[Link]

  • Mechanism of Induction of Gastrointestinal Toxicity in the Mouse by 5-Fluorouracil, 5-Fluorouridine, and 5-Fluoro-2′-deoxyuridine . AACR Journals.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.